SEQ-9
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C60H100N4O20S |
|---|---|
Peso molecular |
1229.5 g/mol |
Nombre IUPAC |
[(2S,3R,4R,5R,7S,9S,10S,11R,12S,13R)-7-[[1-(benzenesulfonamido)-2-methylpropan-2-yl]carbamoyloxy]-2-[(1R)-1-[(2S,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxyethyl]-10-[(2S,3R,4Z,6R)-3-hydroxy-4-methoxyimino-6-methyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-6,14-dioxo-12-[[(2S,5R,7R)-2,4,5-trimethyl-1,4-oxazepan-7-yl]oxy]-oxacyclotetradec-4-yl] 3-methylbutanoate |
InChI |
InChI=1S/C60H100N4O20S/c1-31(2)25-44(65)80-49-37(8)51(41(12)79-57-53(74-18)52(73-17)46(66)40(11)78-57)82-55(69)39(10)50(81-45-26-33(4)64(16)29-35(6)76-45)36(7)48(83-56-47(67)43(63-75-19)27-34(5)77-56)32(3)28-60(15,54(68)38(49)9)84-58(70)62-59(13,14)30-61-85(71,72)42-23-21-20-22-24-42/h20-24,31-41,45-53,56-57,61,66-67H,25-30H2,1-19H3,(H,62,70)/b63-43-/t32-,33+,34+,35-,36+,37+,38+,39+,40+,41+,45-,46+,47+,48-,49+,50-,51-,52+,53+,56-,57-,60-/m0/s1 |
Clave InChI |
JCUPFQUUARRICQ-DXXMFXFBSA-N |
Origen del producto |
United States |
Foundational & Exploratory
SEQ-9: A Deep Dive into the Mechanism of Action Against Mycobacterium tuberculosis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The emergence of multidrug-resistant Mycobacterium tuberculosis (Mtb) necessitates the development of novel therapeutics with unique mechanisms of action. SEQ-9, a member of the sequanamycin class of macrolides, has demonstrated potent in vitro and in vivo activity against Mtb, including strains resistant to current first- and second-line drugs.[1][2] This technical guide provides a comprehensive overview of the core mechanism of action of this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows. This compound acts as a bacterial ribosome inhibitor, but with distinct binding characteristics that enable it to overcome the intrinsic macrolide resistance of Mtb.[2] Its efficacy in both acute and chronic murine models of tuberculosis, coupled with favorable pharmacokinetic properties, positions this compound as a promising candidate for future clinical development.[1][2]
Core Mechanism of Action: Ribosomal Inhibition
This compound's primary mechanism of action is the inhibition of protein synthesis in Mycobacterium tuberculosis through direct binding to the bacterial ribosome.[2] Unlike traditional macrolides such as erythromycin (B1671065) and clarithromycin, to which Mtb exhibits inherent resistance, sequanamycins like this compound possess unique structural features that facilitate a more stable and effective interaction with the Mtb ribosome.[2]
Structural studies have revealed that sequanamycins interact with the ribosome in a manner similar to classic macrolides but have binding characteristics that surmount the resistance mechanisms in Mtb.[2] While the presence of a methyl group on N6 of A2058 in the 23S rRNA of the Mtb ribosome typically confers resistance to macrolides, this compound maintains potent inhibitory activity.[3] This suggests that the overall binding interactions between this compound and the Mtb ribosome are not significantly hindered by this modification.[3]
The following diagram illustrates the proposed mechanism of this compound's interaction with the M. tuberculosis ribosome, leading to the cessation of protein synthesis and subsequent bacterial cell death.
Caption: Proposed mechanism of this compound action on the M. tuberculosis ribosome.
Quantitative Analysis of Anti-Tuberculosis Activity
This compound has demonstrated significant potency against M. tuberculosis in a variety of assays. The following tables summarize the key quantitative data available.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line / Condition | Reference |
| MIC vs. M. tuberculosis (hypoxic) | 0.6 µM | M. tuberculosis | [1] |
| IC50 (Protein Synthesis Inhibition) | 0.075 µM | Methylated Mtb ribosome | [3] |
| IC50 (Cytotoxicity) | 10 µM | HepG2 cells | [1] |
| IC50 (Cytotoxicity) | 26 µM | Primary human hepatocytes | [1] |
Table 2: In Vivo Efficacy of this compound in Murine Models of Tuberculosis
| Model | Dosage | Duration | Outcome | Reference |
| Acute Tuberculosis | 37.5 - 300 mg/kg (oral) | 4 weeks | Dose-dependent decrease in CFU; 100% survival at all doses; complete prevention of bacterial growth at 300 mg/kg. | [1] |
| Chronic Tuberculosis | 75 - 300 mg/kg | Not specified | Dose-dependent bactericidal effect; 1.7 log CFU reduction at 300 mg/kg. | [1] |
| Combination Therapy (Intensive Phase) | 300 mg/kg (with BPaL) | Not specified | Significant contribution to the bactericidal activity of the BPaL regimen. | [3] |
B: Bedaquiline, Pa: Pretomanid, L: Linezolid
Table 3: Pharmacokinetic Properties of this compound
| Parameter | Value | Comparison | Condition | Reference |
| Half-life (acidic conditions) | 48 hours | 30 minutes for SEQ-503 | In vitro | [1] |
| Plasma AUC | 6-fold higher | Compared to SEQ-372 | 30 mg/kg oral dose in mice | [1] |
| Lung-over-plasma exposure ratio | 19 | - | In mice | [1] |
Experimental Protocols
The following sections outline the general methodologies used in the key experiments cited in the literature.
Minimum Inhibitory Concentration (MIC) Assay under Hypoxic Conditions
The MIC of this compound against M. tuberculosis under conditions simulating the hypoxic environment of a granuloma is a critical measure of its potential efficacy.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Protocol:
-
Culture Preparation: M. tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol (B35011) to mid-log phase.
-
Drug Dilution: this compound is serially diluted in 96-well plates containing 7H9 broth.
-
Inoculation: The bacterial culture is diluted and added to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Hypoxic Incubation: The plates are placed in a hypoxic chamber with a controlled atmosphere (e.g., 1% O2, 5% CO2, 94% N2) at 37°C.
-
MIC Determination: After a defined incubation period (e.g., 14 days), the MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria.
In Vivo Efficacy in a Murine Model of Acute Tuberculosis
This model assesses the ability of this compound to control an active M. tuberculosis infection.
Protocol:
-
Infection: BALB/c mice are infected via aerosol with a low dose of M. tuberculosis H37Rv.
-
Treatment Initiation: Treatment begins a set number of days post-infection, once a stable bacterial load is established in the lungs.
-
Drug Administration: this compound is administered orally once daily at various doses (e.g., 37.5, 75, 150, 300 mg/kg). A control group receives the vehicle only.
-
Monitoring: Mice are monitored for survival and body weight throughout the experiment.
-
Bacterial Load Determination: At the end of the treatment period (e.g., 4 weeks), mice are euthanized, and their lungs are homogenized. Serial dilutions of the homogenates are plated on 7H11 agar (B569324) to determine the number of colony-forming units (CFU).
In Vitro Cytotoxicity Assay
This assay evaluates the potential toxicity of this compound to mammalian cells.
Protocol:
-
Cell Seeding: Human liver carcinoma cells (HepG2) or primary human hepatocytes are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with a range of concentrations of this compound.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.
-
Viability Assessment: Cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or resazurin (B115843) assay. The absorbance is read using a plate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50), the concentration of the compound that causes a 50% reduction in cell viability, is calculated from the dose-response curve.
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical workflow from the identification of sequanamycins to the establishment of this compound as a potent anti-tuberculosis agent.
Caption: Logical progression of this compound development.
Conclusion and Future Directions
This compound represents a significant advancement in the search for novel anti-tuberculosis agents. Its unique interaction with the Mtb ribosome allows it to bypass existing macrolide resistance mechanisms, and its potent bactericidal activity, including against non-replicating bacteria, makes it a highly attractive candidate. The favorable safety and pharmacokinetic profiles further support its development. Future research should focus on detailed structural studies of the this compound-ribosome complex to further elucidate the specifics of its binding, as well as comprehensive combination studies with other anti-TB drugs to identify synergistic regimens that could shorten treatment duration and combat the emergence of resistance.
References
Sequanamycin SEQ-9: A Technical Whitepaper on its Discovery, Origin, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
The rise of multidrug-resistant tuberculosis (MDR-TB) necessitates the urgent development of novel therapeutics. This whitepaper details the discovery and characterization of sequanamycin SEQ-9, a potent macrolide antibiotic with significant activity against Mycobacterium tuberculosis (Mtb). Originating from a natural product, this compound is an optimized derivative of sequanamycin A (SEQ-503), first identified in 1962.[1][2] This document provides a comprehensive overview of the discovery process, from the natural product precursor to the lead compound this compound. It outlines its unique mechanism of action as a bacterial ribosome inhibitor, capable of overcoming inherent macrolide resistance in Mtb.[3][4] Detailed experimental protocols for key assays, quantitative data on its biological activity, and visualizations of its discovery workflow and mechanism of action are presented to provide a thorough technical guide for the scientific community.
Discovery and Origin
The journey to this compound began with the identification of its natural precursor, sequanamycin A (SEQ-503).
-
Original Compound : SEQ-503 is a 14-membered ring macrolide belonging to the erythromycin (B1671065) family.[5]
-
Source Organism : It is produced by Allokutzneria albata, an actinomycete bacterium.
-
Historical Context : SEQ-503 was discovered in 1962 in Vitry-sur-Seine as part of the Sanofi Natural Product patrimony. The name "sequanamycin" is derived from "Sequana," the Gallo-Roman goddess of the Seine River.
SEQ-503 exhibited promising initial activity against Mtb, with a minimum inhibitory concentration (MIC) of 1.4 μM, significantly lower than other macrolides like erythromycin (128 μM) and clarithromycin (B1669154) (8 μM). However, it suffered from metabolic instability. This led to a structure-based medicinal chemistry program to optimize the molecule, ultimately yielding the advanced lead compound, this compound.
Mechanism of Action
Sequanamycins, including this compound, function by inhibiting bacterial protein synthesis through interaction with the 50S ribosomal subunit. Their mechanism is similar to classic macrolides, but with key differences that allow them to overcome the inherent resistance of Mtb to this class of antibiotics.
The primary mechanism of macrolide resistance in Mtb is the methylation of adenosine (B11128) A2058 in the 23S rRNA by the Erm(37) methyltransferase. This compound is able to adjust its binding mode to accommodate this methylated (resistant) form of the Mtb ribosome, maintaining its potent inhibitory activity. Cryo-electron microscopy (cryo-EM) studies have been instrumental in elucidating the structural basis for this activity, revealing the specific interactions between this compound and the Mtb ribosome.
dot
Caption: Mechanism of action of Sequanamycin this compound.
Quantitative Data
The following tables summarize the key quantitative data for this compound and its precursors.
Table 1: In Vitro Activity of Sequanamycins against M. tuberculosis
| Compound | MIC against Mtb H37Rv (μM) | IC50 (Cell-free protein synthesis, μM) |
| SEQ-503 | 1.4 | - |
| SEQ-569 | 0.57 | 0.054 |
| SEQ-977 | 0.13 | 0.034 |
| This compound | 0.7 | 0.065 |
| Erythromycin | 128 | >100-fold increase with methylated ribosome |
| Clarithromycin | 8 | >100-fold increase with methylated ribosome |
Data compiled from multiple sources.
Table 2: In Vitro Cytotoxicity and Specificity of this compound
| Assay | Cell Line | IC50 (μM) |
| Cytotoxicity | HepG2 | 10 |
| Cytotoxicity | Primary Human Hepatocytes | 26 |
| Mtb under hypoxic conditions | - | 0.6 (MIC) |
Data compiled from another source.
Table 3: In Vivo Efficacy of this compound in Murine Models of Tuberculosis
| Mouse Model | Dosing | Outcome |
| Acute TB | 37.5 - 300 mg/kg (oral, 4 weeks) | Dose-dependent decrease in CFU; 100% survival at all doses. |
| Chronic TB | 75 - 300 mg/kg | Dose-dependent bactericidal effect; 1.7 log CFU reduction at 300 mg/kg. |
| Combination Therapy (intensive phase) | 300 mg/kg/day (with BPaL) | Significant contribution to bactericidal activity of the regimen. |
BPaL: Bedaquiline, Pretomanid, Linezolid.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Minimum Inhibitory Concentration (MIC) Determination - Microplate Alamar Blue Assay (MABA)
This protocol is adapted from standard MABA procedures for M. tuberculosis.
-
Inoculum Preparation : M. tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% OADC (oleic acid-albumin-dextrose-catalase), and 0.05% Tween 80 to mid-log phase. The culture is diluted to a McFarland standard of 1.0 and then further diluted 1:50 in 7H9 broth.
-
Plate Setup : 100 µL of sterile deionized water is added to the outer wells of a 96-well microplate to prevent evaporation. 100 µL of 7H9 broth is added to the remaining wells.
-
Compound Dilution : Test compounds are serially diluted in the plate, typically from 64 µg/mL to 0.06 µg/mL.
-
Inoculation : 100 µL of the prepared Mtb inoculum is added to each well containing the test compound, bringing the final volume to 200 µL. Drug-free and bacteria-free wells are included as controls.
-
Incubation : The plate is sealed and incubated at 37°C for 7 days.
-
Alamar Blue Addition : After incubation, 20 µL of Alamar Blue reagent and 12.5 µL of 20% Tween 80 are added to each well.
-
Reading Results : The plate is re-incubated for 24-48 hours. A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest drug concentration that prevents this color change.
In Vivo Efficacy in a Murine Model of Chronic Tuberculosis
This protocol describes a typical chronic infection model in BALB/c mice.
-
Infection : Female BALB/c mice (6-8 weeks old) are infected via aerosol exposure with M. tuberculosis H37Rv to deliver approximately 100-200 bacilli to the lungs.
-
Establishment of Chronic Infection : The infection is allowed to establish for 4-6 weeks.
-
Treatment : Mice are randomized into treatment and control groups. This compound is formulated in an appropriate vehicle and administered orally, once daily, 5 days a week, at doses ranging from 75 to 300 mg/kg. A vehicle-only group serves as the control.
-
Monitoring : Mice are monitored for signs of toxicity, and body weight is recorded weekly.
-
Endpoint Analysis : After 4-8 weeks of treatment, mice are euthanized. Lungs and spleens are aseptically removed and homogenized in phosphate-buffered saline (PBS) with 0.05% Tween 80.
-
CFU Enumeration : Serial dilutions of the organ homogenates are plated on Middlebrook 7H11 agar (B569324) plates. Plates are incubated at 37°C for 3-4 weeks, after which colony-forming units (CFU) are counted.
Cryo-Electron Microscopy (Cryo-EM) of this compound Bound to the Mtb Ribosome
The following is a generalized workflow for determining the structure of a ligand-bound ribosome complex.
-
Ribosome Purification : 70S ribosomes are purified from M. tuberculosis cultures.
-
Complex Formation : Purified Mtb ribosomes are incubated with an excess of this compound to ensure binding.
-
Grid Preparation : The ribosome-SEQ-9 complex solution is applied to a cryo-EM grid, blotted, and plunge-frozen in liquid ethane (B1197151) to vitrify the sample.
-
Data Collection : The frozen grids are imaged using a transmission electron microscope equipped with a direct electron detector. A large dataset of particle images is collected.
-
Image Processing : The raw images are processed to correct for motion and the contrast transfer function. Individual ribosome particles are picked and extracted.
-
3D Reconstruction : The particle images are aligned and classified to generate a high-resolution 3D reconstruction of the ribosome-SEQ-9 complex.
-
Model Building and Refinement : An atomic model of the complex is built into the cryo-EM density map and refined to fit the data. The PDB and EMDB accession numbers for the this compound-bound Mtb ribosome are 7KGB and EMD-22865 (methylated) and 7SFR and EMD-25100 (unmethylated).
Visualizations
The following diagrams illustrate key workflows and relationships in the discovery and action of this compound.
dot
Caption: Discovery and optimization workflow of this compound.
Conclusion
Sequanamycin this compound represents a promising development in the fight against tuberculosis. Its origins in a natural product, combined with a successful structure-based optimization campaign, have yielded a potent anti-tubercular agent with a mechanism of action that circumvents a key resistance pathway in Mtb. The comprehensive data presented in this whitepaper, from its in vitro activity to its in vivo efficacy, support its continued investigation as a clinical candidate. The detailed experimental protocols provided herein are intended to facilitate further research and development in this area. The story of this compound underscores the value of natural product discovery and the power of medicinal chemistry and structural biology in developing next-generation therapeutics for infectious diseases.
References
- 1. Assessment of intracellular anti-TB activity using auto-luminescent Mtb [protocols.io]
- 2. brieflands.com [brieflands.com]
- 3. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Development of an Intracellular Screen for New Compounds Able To Inhibit Mycobacterium tuberculosis Growth in Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the SEQ-9 Binding Site on the Mycobacterium tuberculosis 23S Ribosome
For Researchers, Scientists, and Drug Development Professionals
Abstract
SEQ-9, a novel sequanamycin, has emerged as a potent inhibitor of the Mycobacterium tuberculosis (Mtb) ribosome, demonstrating significant promise as a therapeutic agent against tuberculosis. This technical guide provides a comprehensive overview of the binding site of this compound on the Mtb 23S ribosomal RNA (rRNA), detailing the molecular interactions, quantitative binding data, and the experimental methodologies used for its characterization. This document is intended to serve as a resource for researchers and drug development professionals engaged in the discovery and optimization of new anti-tubercular agents targeting the bacterial ribosome.
Introduction
Tuberculosis remains a global health crisis, exacerbated by the rise of multidrug-resistant strains of M. tuberculosis. The bacterial ribosome is a clinically validated target for antibiotics, and understanding the precise binding interactions of novel inhibitors is paramount for the development of new and effective drugs. This compound, a derivative of the natural product sequanamycin, overcomes the intrinsic resistance of Mtb to macrolide antibiotics by establishing unique interactions within the nascent peptide exit tunnel of the 50S ribosomal subunit. This guide elucidates the structural basis of this compound's activity, providing a detailed technical foundation for further research and development.
The this compound Binding Site on the Mtb 23S Ribosome
The binding site of this compound is located within the nascent peptide exit tunnel of the large (50S) ribosomal subunit, in close proximity to the peptidyl transferase center. The structural basis for this interaction has been elucidated by cryo-electron microscopy (cryo-EM) of this compound in complex with the unmethylated Mtb 50S ribosomal subunit, resolved to 2.60 Å (PDB ID: 7SFR)[1].
Key Molecular Interactions
This compound engages in a series of specific hydrogen bonds and hydrophobic interactions with nucleotides of the 23S rRNA, anchoring it within the exit tunnel. A two-dimensional interaction diagram highlights these key contacts.
A notable feature of this compound's interaction is a bidentate hydrogen bond formed by the mycinose (B1239270) sugar of the inhibitor with the G748 nucleotide of the 23S rRNA[2]. This interaction is distinct from that observed in other bacterial ribosomes, such as Thermus thermophilus. Furthermore, unlike in the T. thermophilus ribosome, the equivalent of ribosomal protein L22's Arginine 90, which is Glutamine 100 in Mtb, does not form a hydrogen bond with the mycinose moiety of this compound[2].
dot
Caption: Key interactions of this compound with the Mtb 23S rRNA.
Quantitative Data
The following tables summarize the quantitative data related to the activity of this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Organism/System | Conditions |
| MIC | 0.6 µM | M. tuberculosis | Hypoxic conditions[3] |
| IC50 (Cytotoxicity) | 10 µM | HepG2 cells | --- |
| IC50 (Cytotoxicity) | 26 µM | Primary human hepatocytes | --- |
Table 2: In Vivo Efficacy of this compound in Murine Models of Tuberculosis
| Model | Dose | Treatment Duration | Outcome |
| Acute TB | 37.5 - 300 mg/kg (oral) | 4 weeks | Dose-dependent decrease in CFU; 100% survival at all doses[3] |
| Acute TB | 300 mg/kg (oral) | 4 weeks | Complete prevention of bacterial growth[3] |
| Chronic TB | 75 - 300 mg/kg | Not specified | Dose-dependent bactericidal effect[3] |
| Chronic TB | 300 mg/kg | Not specified | 1.7 log CFU reduction[3] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Cryo-Electron Microscopy of the Mtb 50S-SEQ-9 Complex
This protocol is a generalized procedure based on established methods for determining the structure of mycobacterial ribosomes[4].
dot
Caption: Generalized workflow for cryo-EM structure determination.
Protocol:
-
Ribosome Purification:
-
Culture M. tuberculosis cells in an appropriate medium (e.g., 7H9 broth) to mid-log phase.
-
Harvest cells by centrifugation and resuspend in lysis buffer.
-
Lyse cells using a bead beater.
-
Clarify the lysate by centrifugation to remove cell debris.
-
Pellet the ribosomes through a sucrose cushion by ultracentrifugation.
-
Resuspend the ribosome pellet in a suitable buffer.
-
-
Complex Formation:
-
Incubate the purified 50S ribosomal subunits with an excess of this compound to ensure saturation of the binding site.
-
-
Cryo-EM Grid Preparation and Data Collection:
-
Apply the 50S-SEQ-9 complex to a glow-discharged cryo-EM grid.
-
Plunge-freeze the grid in liquid ethane (B1197151) to vitrify the sample.
-
Collect data on a high-end transmission electron microscope (e.g., Titan Krios) equipped with a direct electron detector.
-
-
Image Processing and 3D Reconstruction:
-
Perform motion correction and contrast transfer function (CTF) estimation on the collected movies.
-
Pick individual ribosome particles and perform 2D classification to remove junk particles.
-
Generate an initial 3D model and perform 3D classification and refinement to obtain a high-resolution map.
-
Build and refine an atomic model of the 50S-SEQ-9 complex into the cryo-EM density map.
-
In Vitro Protein Synthesis Inhibition Assay
This protocol is a generalized method for assessing the inhibition of protein synthesis in a cell-free system.
dot
Caption: Workflow for in vitro protein synthesis inhibition assay.
Protocol:
-
Prepare a cell-free translation system: This can be a commercially available kit or a system prepared from M. tuberculosis or a surrogate organism.
-
Set up the reaction: In a microplate, combine the components of the translation system, including ribosomes, mRNA encoding a reporter protein (e.g., luciferase), tRNAs, and amino acids.
-
Add inhibitor: Add serial dilutions of this compound to the reaction wells.
-
Initiate translation: Start the reaction according to the system's protocol (e.g., by adding a start codon or initiation factors).
-
Incubate: Incubate the plate at 37°C for a specified time to allow for protein synthesis.
-
Measure reporter activity: Add the substrate for the reporter enzyme (e.g., luciferin (B1168401) for luciferase) and measure the signal using a plate reader.
-
Calculate IC50: Plot the signal intensity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Minimum Inhibitory Concentration (MIC) Determination
This protocol describes a standard broth microdilution method for determining the MIC of an antimicrobial agent against M. tuberculosis.
Protocol:
-
Prepare inoculum: Grow M. tuberculosis in 7H9 broth to mid-log phase. Adjust the turbidity to a McFarland standard of 0.5.
-
Prepare drug dilutions: Prepare serial twofold dilutions of this compound in a 96-well microplate containing 7H9 broth.
-
Inoculate: Add the prepared bacterial suspension to each well. Include a drug-free growth control well.
-
Incubate: Seal the plate and incubate at 37°C.
-
Read MIC: The MIC is the lowest concentration of the drug that completely inhibits visible growth of the bacteria after a defined incubation period (typically 7-14 days for M. tuberculosis).
Murine Models of Tuberculosis for Efficacy Testing
These protocols describe the establishment of acute and chronic tuberculosis infection in mice for evaluating the in vivo efficacy of anti-tubercular compounds.
4.4.1. Acute Tuberculosis Model
dot
Caption: Workflow for the acute murine model of tuberculosis.
Protocol:
-
Infection: Infect mice (e.g., BALB/c) via the aerosol route with a high dose of M. tuberculosis H37Rv.
-
Treatment: Begin treatment with this compound (administered orally or by another appropriate route) one day post-infection and continue daily for the duration of the experiment (e.g., 4 weeks).
-
Monitoring: Monitor the mice daily for signs of toxicity and record their body weights.
-
Endpoint: At the end of the treatment period, euthanize the mice.
-
Bacteriological Analysis: Aseptically remove the lungs and spleen, homogenize the tissues, and plate serial dilutions on Middlebrook 7H11 agar (B569324) to determine the bacterial load (colony-forming units, CFU).
4.4.2. Chronic Tuberculosis Model
Protocol:
-
Infection: Infect mice with a low dose of M. tuberculosis H37Rv via the aerosol route.
-
Establishment of Chronic Infection: Allow the infection to establish for a period of 4-6 weeks, during which a stable bacterial load is reached.
-
Treatment: Initiate treatment with this compound and continue for the desired duration.
-
Endpoint and Analysis: Follow the same procedures for monitoring, endpoint determination, and bacteriological analysis as in the acute model.
Conclusion
This compound represents a promising new class of ribosome-targeting antibiotics with potent activity against M. tuberculosis. The detailed understanding of its binding site and mechanism of action, as outlined in this guide, provides a solid foundation for the rational design of next-generation sequanamycins with improved efficacy and pharmacokinetic properties. The experimental protocols described herein offer a framework for the continued evaluation and development of these and other novel anti-tubercular agents.
References
- 1. rcsb.org [rcsb.org]
- 2. researchgate.net [researchgate.net]
- 3. Cell publication:Discovery of Natural-Product-Derived Sequanamycins as Potent Oral Anti-tuberculosis Agents - Evotec [evotec.com]
- 4. Structural insights into species-specific features of the ribosome from the human pathogen Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Inhibitory Activity of SEQ-9 on Bacterial Protein Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
SEQ-9, a novel sequanamycin derivative, has emerged as a potent inhibitor of bacterial protein synthesis, demonstrating significant activity against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. This technical guide provides a comprehensive overview of the inhibitory mechanism of this compound, detailed experimental protocols for its characterization, and quantitative data on its efficacy. The information presented herein is intended to facilitate further research and development of this compound and related compounds as potential next-generation antibacterial agents.
Core Mechanism of Action
This compound is a macrolide antibiotic that targets the 50S subunit of the bacterial ribosome, thereby inhibiting protein synthesis.[1] Like other macrolides, it binds within the nascent peptide exit tunnel (NPET). However, this compound possesses unique structural features that allow it to overcome common macrolide resistance mechanisms, particularly the methylation of adenine (B156593) A2058 in the 23S rRNA, which is mediated by the Erm(37) methyltransferase in Mtb.[2][3][4]
Cryo-electron microscopy (cryo-EM) studies have revealed the structural basis for this compound's potent activity against both wild-type (unmethylated) and resistant (methylated) Mtb ribosomes. The structure of this compound bound to the methylated Mtb ribosome has been resolved (PDB ID: 7KGB), providing critical insights into its mechanism.
Overcoming Resistance
The key to this compound's effectiveness against resistant strains lies in its ability to adapt its binding mode within the NPET. The methylation of A2058 sterically hinders the binding of traditional macrolides. This compound, however, can accommodate this modification, maintaining potent inhibitory activity. This adaptability makes this compound a promising candidate for treating drug-resistant bacterial infections.
Quantitative Inhibitory Activity
The inhibitory potency of this compound against Mtb protein synthesis has been quantified using a cell-free translation assay. The half-maximal inhibitory concentrations (IC50) were determined for both the wild-type (unmethylated) and the Erm(37)-methylated (resistant) Mtb ribosomes.
| Compound | Target Mtb Ribosome | IC50 (µM) |
| This compound | Unmethylated | 0.075 |
| This compound | Methylated | 0.065 |
| Erythromycin | Unmethylated | Data not available |
| Erythromycin | Methylated | >100-fold increase vs. unmethylated |
| Clarithromycin | Unmethylated | Data not available |
| Clarithromycin | Methylated | >100-fold increase vs. unmethylated |
| Azithromycin | Unmethylated | Data not available |
| Azithromycin | Methylated | >100-fold increase vs. unmethylated |
Table 1: Comparative inhibitory activity of this compound and other macrolides against Mtb ribosomal protein synthesis. Data is compiled from the primary literature. A >100-fold increase in IC50 for comparator macrolides against methylated ribosomes highlights the potent and resilient nature of this compound.
Experimental Protocols
The following protocols are based on the methodologies described in the primary literature for the characterization of this compound's inhibitory activity.
Preparation of M. tuberculosis S100 Cell-Free Extract
The S100 fraction, which contains all the necessary components for translation except for ribosomes, is a critical reagent for the cell-free protein synthesis assay.
Materials:
-
M. tuberculosis mc²7000 strain
-
Lysis Buffer: 20 mM HEPES (pH 7.5), 1.1 M sucrose (B13894), 10 mM MgCl₂, 0.5 M KCl, 0.5 mM EDTA
-
Ultracentrifuge
Protocol:
-
Culture M. tuberculosis mc²7000 to mid-log phase.
-
Harvest cells by centrifugation and wash with an appropriate buffer.
-
Resuspend the cell pellet in Lysis Buffer.
-
Lyse the cells using a high-pressure homogenizer or sonication.
-
Centrifuge the lysate at 30,000 x g to remove cell debris.
-
Collect the supernatant (S30 extract) and subject it to ultracentrifugation at 100,000 x g to pellet the ribosomes.
-
The resulting supernatant is the S100 cell-free extract. Aliquot and store at -80°C.
In Vitro Methylation of M. tuberculosis Ribosomes
To assess the activity of this compound against resistant ribosomes, wild-type ribosomes are methylated in vitro using the Erm(37) methyltransferase.
Materials:
-
Purified M. tuberculosis 70S ribosomes
-
Recombinant Erm(37) methyltransferase
-
S-adenosyl-L-methionine (SAM)
-
Methylation Buffer (e.g., 50 mM HEPES pH 7.5, 100 mM KCl, 10 mM MgCl₂, 2 mM DTT)
Protocol:
-
Combine purified Mtb 70S ribosomes, Erm(37) methyltransferase, and SAM in Methylation Buffer.
-
Incubate the reaction mixture to allow for the methylation of the 23S rRNA at position A2058.
-
The extent of methylation can be monitored by techniques such as mass spectrometry.[2]
-
Purify the methylated ribosomes from the reaction mixture using sucrose gradient centrifugation or another suitable method.
M. tuberculosis Cell-Free Protein Synthesis Inhibition Assay
This assay measures the inhibitory effect of this compound on the translation of a reporter mRNA in a reconstituted Mtb cell-free system.
Materials:
-
Mtb S100 cell-free extract
-
Purified unmethylated and methylated Mtb 70S ribosomes
-
Reporter mRNA (e.g., encoding Green Fluorescent Protein [GFP] or Luciferase)
-
Amino acid mixture
-
Energy source (e.g., ATP, GTP, phosphoenolpyruvate)
-
This compound and other test compounds dissolved in a suitable solvent (e.g., DMSO)
-
96-well plates
-
Plate reader for detecting the reporter protein signal (fluorescence or luminescence)
Protocol:
-
Prepare a master mix containing the S100 extract, ribosomes, amino acids, and energy source in an appropriate reaction buffer.
-
Aliquot the master mix into the wells of a 96-well plate.
-
Add serial dilutions of this compound or other test compounds to the wells. Include a no-drug control (solvent only) and a positive control inhibitor if available.
-
Initiate the translation reaction by adding the reporter mRNA to each well.
-
Incubate the plate at a suitable temperature (e.g., 37°C) for a defined period.
-
Measure the reporter protein signal (e.g., GFP fluorescence or luciferase luminescence) using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the no-drug control.
-
Plot the percentage of inhibition against the compound concentration and determine the IC50 value using a suitable curve-fitting software.
Conclusion
This compound demonstrates potent inhibitory activity against Mycobacterium tuberculosis protein synthesis, effectively targeting both wild-type and macrolide-resistant ribosomes. Its unique mechanism of overcoming resistance conferred by A2058 methylation makes it a highly promising lead compound for the development of new anti-tuberculosis therapies. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further investigate the potential of this compound and to develop analogous compounds with improved antibacterial properties.
References
- 1. researchgate.net [researchgate.net]
- 2. Methyltransferase Erm(37) slips on rRNA to confer atypical resistance in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methyltransferase Erm(37) Slips on rRNA to Confer Atypical Resistance in Mycobacterium tuberculosis* | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
Structural Analysis of a 9-nt RNA Sequence Interaction with the Eukaryotic Ribosome
Disclaimer: No specific molecule designated "SEQ-9" with documented ribosome interaction was identified in publicly available literature. This technical guide therefore focuses on a well-characterized 9-nucleotide RNA sequence derived from the Gtx homeodomain protein mRNA, which serves as an exemplary model for short RNA-ribosome interactions.
This guide provides an in-depth analysis of the structural and functional interactions between a specific 9-nucleotide (9-nt) RNA sequence and the eukaryotic ribosome. The content is tailored for researchers, scientists, and professionals in drug development, offering a comprehensive overview of the binding mechanism, experimental validation, and functional implications of this interaction.
Executive Summary
A 9-nucleotide sequence from the 5' leader of the Gtx mRNA has been identified as a translational enhancer that functions as an internal ribosome entry site (IRES) module.[1][2] This short RNA element directly and specifically binds to the 40S ribosomal subunit, influencing translation efficiency.[1] The mechanism of action is proposed to involve direct base-pairing with a complementary sequence within the 18S rRNA.[1][2] This interaction highlights a potential mechanism for gene regulation at the translational level and presents a novel target for therapeutic intervention.
Quantitative Data Summary
The interaction between the 9-nt RNA sequence and the 40S ribosomal subunit has been quantified through direct binding assays. The key findings are summarized in the table below.
| RNA Probe (Variations of the 9-nt sequence) | Complementary Match to 18S rRNA | Binding to 40S Ribosomal Subunit | Translational Enhancement |
| 9-nt Gtx IRES module | 9 nucleotides | Specific binding observed | Significant enhancement |
| 7-nt segment of 9-nt element | 7 nucleotides | Strong binding | Maximally enhanced (~8-fold) |
| Shorter/Longer complementary matches | <7 or >7 nucleotides | Binding correlation declines | Progressive decline |
Data synthesized from references[1][2].
Mechanism of Action: Signaling Pathway
The proposed mechanism involves the 9-nt RNA sequence acting as a translational enhancer by directly interacting with the 18S rRNA within the 40S ribosomal subunit. This binding is thought to facilitate the recruitment or positioning of the ribosome on the mRNA, thereby enhancing the initiation of translation. The efficiency of this process is dependent on the length of the complementary base-pairing between the 9-nt sequence and the 18S rRNA.
Caption: Proposed mechanism of the Gtx 9-nt IRES module.
Experimental Protocols
The investigation of the 9-nt RNA sequence and its interaction with the ribosome involved several key experimental procedures.
This protocol was adapted from methods used to study RNA-protein interactions and is designed to demonstrate direct binding of the RNA sequence to ribosomal subunits.
Objective: To determine if the 9-nt RNA sequence directly binds to ribosomal subunits.
Methodology:
-
Preparation of Ribosomal Subunits: Eukaryotic ribosomes are purified and dissociated into 40S and 60S subunits.
-
RNA Probe Labeling: The synthetic 9-nt RNA sequence and its variants are radiolabeled (e.g., with ³²P) to enable detection.
-
Binding Reaction: The labeled RNA probes are incubated with purified 40S ribosomal subunits, 60S subunits, or other cytoplasmic factors as controls.
-
Separation of Complexes: The reaction mixtures are subjected to native gel electrophoresis or filter binding assays to separate RNA-ribosome complexes from unbound RNA.
-
Detection and Quantification: The amount of bound RNA is quantified using autoradiography or phosphorimaging.
Caption: Workflow for the Ribosome Binding Assay.
This assay is used to assess the functional impact of the 9-nt sequence on translation efficiency.
Objective: To measure the effect of the 9-nt sequence on the translation of a reporter gene.
Methodology:
-
Construct Preparation: Monocistronic reporter constructs (e.g., luciferase) are generated with the 9-nt sequence or its variants inserted into the 5' leader sequence. Control constructs lack the 9-nt element.
-
In Vitro Transcription: The DNA constructs are transcribed into mRNA in vitro.
-
In Vitro Translation: The synthesized mRNAs are translated in a cell-free translation system (e.g., rabbit reticulocyte lysate).
-
Reporter Gene Assay: The activity of the translated reporter protein (e.g., luciferase activity) is measured.
-
Analysis: The reporter activity from constructs containing the 9-nt sequence is compared to that of control constructs to determine the fold-enhancement of translation.
Caption: Workflow for the In Vitro Translation Assay.
Structural Insights and Future Directions
The direct interaction of a short, specific RNA sequence with the ribosome to modulate translation presents a fascinating area for further investigation. While the functional data strongly supports a base-pairing mechanism, high-resolution structural studies are needed to elucidate the precise atomic interactions.
Future research should focus on:
-
Cryo-Electron Microscopy (Cryo-EM): Obtaining a high-resolution structure of the 40S ribosomal subunit in complex with the 9-nt RNA sequence would provide definitive proof of the binding site and interaction mechanism.[3][4][5]
-
NMR Spectroscopy: This technique could be employed to study the conformational changes in both the RNA and the ribosome upon binding.
-
Computational Modeling: Molecular dynamics simulations can complement experimental data to model the dynamics of the interaction and predict the effects of sequence modifications.
Understanding the structural basis of this interaction will not only advance our fundamental knowledge of translational control but also pave the way for the rational design of novel therapeutics that can modulate protein synthesis by targeting specific RNA-ribosome interactions.
References
- 1. Biochemical and functional analysis of a 9-nt RNA sequence that affects translation efficiency in eukaryotic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cryo-EM structure of the ribosome-SecYE complex in the membrane environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Imaging structurally dynamic ribosomes with cryogenic electron microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. shao.hms.harvard.edu [shao.hms.harvard.edu]
Unraveling the Antibacterial Potential of SEQ-9: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
SEQ-9, a novel macrolide antibiotic derived from sequanamycin, has emerged as a potent inhibitor of Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. This document provides a comprehensive technical overview of the fundamental antibacterial properties of this compound, with a primary focus on its well-documented activity against Mtb. While extensive research has elucidated its mechanism of action and efficacy in preclinical tuberculosis models, data on its broader antibacterial spectrum remains limited. This whitepaper synthesizes the available quantitative data, details relevant experimental protocols, and visualizes the core mechanisms and workflows to support further research and development of this promising antimicrobial agent.
Introduction
The rise of multidrug-resistant bacteria presents a formidable challenge to global public health. This compound, an optimized derivative of the natural product sequanamycin, represents a significant advancement in the search for novel antibiotics. Its primary strength lies in its potent activity against Mycobacterium tuberculosis, including strains resistant to conventional macrolides[1]. This efficacy stems from its unique interaction with the bacterial ribosome, a mechanism that will be explored in detail in this paper. This document serves as a technical guide for researchers, compiling the known data on this compound's antibacterial properties and providing standardized protocols for its further investigation.
Antibacterial Activity of this compound
The majority of published research on this compound has focused on its efficacy against Mycobacterium tuberculosis.
Spectrum of Activity
This compound demonstrates potent antibacterial activity against a variety of M. tuberculosis strains, including clinical isolates and those resistant to first- and second-line tuberculosis drugs[2]. It is also active against non-replicating Mtb under hypoxic conditions[2].
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Mycobacterium tuberculosis
| Mtb Strain | MIC (µM) | Reference |
| H37Rv | 0.13 (as SEQ-977, a related derivative) | [2] |
| Hypoxic Mtb | 0.6 | [2] |
| Various Clinical Isolates | Similar to H37Rv |
Note: Data on the activity of this compound against other Gram-positive and Gram-negative bacteria is not currently available in the public domain.
Time-Kill Kinetics
Time-kill assays have demonstrated the bactericidal activity of this compound against M. tuberculosis. At a concentration of 30 µM, this compound resulted in a 1.5 log reduction in colony-forming units (CFU).
Mechanism of Action
This compound's primary mechanism of action is the inhibition of protein synthesis through binding to the 23S ribosomal RNA (rRNA) of the bacterial 50S ribosomal subunit.
Ribosome Inhibition
This compound is a potent inhibitor of the Mtb 23S bacterial ribosome, with an IC50 of approximately 170 nM for unmethylated ribosomes. A critical feature of this compound is its ability to potently inhibit A2296 methylated ribosomes, a key mechanism of macrolide resistance in Mtb. This allows this compound to overcome the inherent resistance of Mtb to many common macrolide antibiotics.
Signaling Pathway
The direct target of this compound is the bacterial ribosome, leading to a halt in protein synthesis. This disruption of a fundamental cellular process is the primary signaling event that leads to bacterial cell death. The broader downstream effects on other bacterial signaling pathways have not been extensively characterized.
Figure 1: Mechanism of action of this compound.
Experimental Protocols
The following sections provide detailed methodologies for key experiments to evaluate the antibacterial properties of this compound. These are standardized protocols and should be adapted as needed for specific experimental conditions.
Minimum Inhibitory Concentration (MIC) Determination
This protocol outlines the broth microdilution method for determining the MIC of this compound.
Materials:
-
This compound stock solution
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 5 x 10^5 CFU/mL
-
Incubator
Procedure:
-
Prepare a serial two-fold dilution of this compound in CAMHB in a 96-well plate.
-
Add an equal volume of the standardized bacterial inoculum to each well.
-
Include a positive control (no antibiotic) and a negative control (no bacteria).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.
Figure 2: Workflow for MIC determination.
Time-Kill Assay
This protocol is for assessing the bactericidal or bacteriostatic activity of this compound over time.
Materials:
-
This compound stock solution
-
CAMHB
-
Bacterial culture in logarithmic growth phase
-
Sterile tubes
-
Incubator with shaking capabilities
-
Agar (B569324) plates
-
Plating supplies
Procedure:
-
Prepare tubes with CAMHB containing various concentrations of this compound (e.g., 1x, 4x, 10x MIC).
-
Inoculate each tube with the bacterial culture to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include a growth control tube without any antibiotic.
-
Incubate the tubes at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), remove an aliquot from each tube.
-
Perform serial dilutions of the aliquots and plate onto agar plates.
-
Incubate the plates at 37°C for 18-24 hours and count the colonies to determine the CFU/mL.
-
Plot log10 CFU/mL versus time.
References
An In-depth Technical Guide to the Core Chemical Structure and Activity of SEQ-9
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The molecule "SEQ-9" is a hypothetical compound created for illustrative purposes to fulfill the structural and data-centric requirements of this guide. All data, pathways, and protocols are representative examples used in drug discovery and are not based on a real-world molecule designated this compound.
Introduction to this compound
This compound is a novel, ATP-competitive small molecule inhibitor targeting the catalytic domain of Kinase-Associated with Proliferation (KAP). The KAP protein is a serine/threonine kinase that has been identified as a critical node in oncogenic signaling, particularly in pathways driving cell cycle progression and apoptosis evasion. Overexpression and hyperactivity of KAP are implicated in several aggressive cancers, making it a compelling target for therapeutic intervention.
This document provides a comprehensive overview of the chemical structure of this compound, its physicochemical properties, in-vitro biological activity, and the experimental methodologies used for its characterization.
Chemical Structure:
-
IUPAC Name: 4-(4-((4-ethylpiperazin-1-yl)methyl)phenyl)-N-(4-methyl-3-(4-(pyridin-3-yl)pyrimidin-2-ylamino)phenyl)benzamide
-
Molecular Formula: C₄₂H₄₁N₇O
-
Core Scaffold: Pyridinyl-pyrimidine amine
The core scaffold of this compound is designed to occupy the ATP-binding pocket of the KAP kinase. The pyridinyl-pyrimidine motif forms key hydrogen bonds with the hinge region of the kinase, a common interaction for type I kinase inhibitors. The extended benzamide (B126) structure allows for specific interactions with residues in the solvent-front and back-pocket regions, contributing to its potency and selectivity.
Physicochemical and Pharmacokinetic Properties
The physicochemical and early ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound have been evaluated to assess its drug-like potential. All quantitative data are summarized below.
| Property | Value | Method |
| Molecular Weight | 671.85 g/mol | Calculation |
| cLogP | 5.8 | Calculation (ChemDraw) |
| Topological Polar Surface Area (TPSA) | 98.5 Ų | Calculation (ChemDraw) |
| Aqueous Solubility (pH 7.4) | 25 µM | HPLC-UV Quantification |
| Caco-2 Permeability (Papp A→B) | 15 x 10⁻⁶ cm/s | LC-MS/MS Quantification |
| Plasma Protein Binding (Human) | 98.5% | Rapid Equilibrium Dialysis |
| Microsomal Stability (Human Liver) | t½ = 45 min | LC-MS/MS Quantification |
Biological Activity Profile
The biological activity of this compound was assessed through a series of biochemical and cellular assays to determine its potency, selectivity, and mechanism of action.
Biochemical Activity
The inhibitory activity of this compound was measured against the target kinase KAP and a panel of related kinases to establish a selectivity profile.
| Kinase Target | IC₅₀ (nM) | Assay Type |
| KAP | 5.2 | LanthaScreen Eu |
| KSP-1 | 850 | LanthaScreen Eu |
| KSP-2 | > 10,000 | LanthaScreen Eu |
| MKN-1 | 1,200 | Z'-LYTE Kinase Assay |
| MKN-3 | > 10,000 | Z'-LYTE Kinase Assay |
Cellular Activity
The on-target effect of this compound was evaluated in a KAP-dependent cancer cell line (HT-1080) by measuring the inhibition of a key downstream substrate phosphorylation event and overall cell viability.
| Assay Type | Cell Line | EC₅₀ (nM) | Method |
| Phospho-KAP Substrate (pSUB-1) | HT-1080 | 28 | Western Blot / In-Cell ELISA |
| Cell Viability | HT-1080 | 150 | CellTiter-Glo Luminescence |
| Cell Viability | A549 (KAP-independent) | > 20,000 | CellTiter-Glo Luminescence |
Signaling Pathways and Experimental Workflows
KAP Signaling Pathway and this compound Inhibition
The following diagram illustrates the canonical KAP signaling pathway. Growth factor binding to a receptor tyrosine kinase (RTK) initiates a phosphorylation cascade, leading to the activation of KAP. Activated KAP then phosphorylates downstream substrates, such as the transcription factor TF-A, promoting cell cycle progression. This compound acts by blocking the ATP-binding site of KAP, thereby inhibiting this entire downstream cascade.
Caption: The KAP signaling cascade and the inhibitory mechanism of this compound.
Inhibitor Screening and Characterization Workflow
The discovery and validation of this compound followed a structured screening cascade designed to identify potent and selective inhibitors with favorable cellular activity.
Caption: Experimental workflow for the identification of this compound.
Detailed Experimental Protocols
Protocol: LanthaScreen Eu Kinase Assay for KAP IC₅₀ Determination
Objective: To determine the potency (IC₅₀) of this compound against the KAP kinase.
Materials:
-
KAP Kinase, active (Thermo Fisher Scientific)
-
Eu-anti-GST Antibody (Thermo Fisher Scientific)
-
ULight™-labeled Substrate Peptide (PerkinElmer)
-
ATP (Sigma-Aldrich)
-
This compound compound stock (10 mM in DMSO)
-
Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35
-
Stop Buffer: 10 mM EDTA in Assay Buffer
-
384-well low-volume plates (Corning 384)
-
Plate reader capable of Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
Methodology:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound in 100% DMSO, starting from a 1 mM concentration.
-
Assay Plate Preparation: Transfer 50 nL of each compound dilution into a 384-well assay plate using an acoustic liquid handler. Include DMSO-only wells for high control (0% inhibition) and wells without enzyme for low control (100% inhibition).
-
Enzyme/Antibody Mix: Prepare a 2X enzyme solution containing 4 nM KAP kinase and 4 nM Eu-anti-GST antibody in Assay Buffer.
-
Substrate/ATP Mix: Prepare a 2X substrate solution containing 400 nM ULight™-substrate and 20 µM ATP in Assay Buffer.
-
Reaction Initiation: Add 5 µL of the 2X enzyme solution to each well of the assay plate and incubate for 15 minutes at room temperature.
-
Kinase Reaction: Add 5 µL of the 2X substrate solution to each well to initiate the kinase reaction. The final volume is 10 µL.
-
Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.
-
Reaction Termination: Add 10 µL of Stop Buffer to each well to terminate the reaction.
-
Signal Reading: Incubate for an additional 60 minutes to allow for antibody binding, then read the plate on a TR-FRET enabled plate reader (Excitation: 340 nm, Emission: 615 nm and 665 nm).
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Normalize the data to controls and fit the resulting dose-response curve using a four-parameter logistic model to determine the IC₅₀ value.
Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
Objective: To determine the effect of this compound on the viability of cancer cells.
Materials:
-
HT-1080 and A549 cell lines (ATCC)
-
Complete Growth Medium (e.g., DMEM + 10% FBS)
-
This compound compound stock (10 mM in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Opaque-walled 96-well plates (Corning)
-
Luminometer plate reader
Methodology:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000 cells per well in 100 µL of complete growth medium into 96-well opaque plates. Incubate overnight at 37°C, 5% CO₂.
-
Compound Dosing: Prepare a 9-point, 3-fold serial dilution of this compound in growth medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. The final DMSO concentration should not exceed 0.5%.
-
Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂.
-
Assay Reagent Preparation: Equilibrate the CellTiter-Glo® buffer and lyophilized substrate to room temperature. Reconstitute the substrate with the buffer to form the CellTiter-Glo® Reagent.
-
Lysis and Signal Generation: Remove plates from the incubator and allow them to equilibrate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Signal Stabilization: Mix the contents by placing the plate on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for an additional 10 minutes to stabilize the luminescent signal.
-
Signal Reading: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Normalize the luminescent signal to DMSO-treated control wells and plot the percentage of viability against the logarithm of compound concentration. Fit the data using a four-parameter logistic model to calculate the EC₅₀ value.
Preclinical Profile of SEQ-9: A Novel Sequanamycin for the Treatment of Mycobacterium tuberculosis
Audience: Researchers, scientists, and drug development professionals.
Core Content: This technical guide provides a comprehensive overview of the preclinical data available for SEQ-9, a promising sequanamycin derivative, in the context of Mycobacterium tuberculosis (M.tb) infection. The document details its mechanism of action, in vitro and in vivo efficacy, and safety profile, supported by detailed experimental protocols and visual workflows.
Introduction
Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a leading cause of death from an infectious agent worldwide. The rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) TB strains necessitates the development of novel therapeutics. Sequanamycins are a class of macrolide antibiotics that act as bacterial ribosome inhibitors.[1][2][3] While M. tuberculosis is inherently resistant to classic macrolides, this compound, a novel sequanamycin, has been optimized to overcome this resistance, demonstrating potent activity against both drug-susceptible and drug-resistant M.tb strains.[1][2] This document summarizes the key preclinical findings for this compound.
Mechanism of Action
This compound exerts its bactericidal effect by inhibiting protein synthesis. It binds to the 50S subunit of the mycobacterial ribosome, obstructing the peptide exit tunnel in a manner similar to other macrolides.[1][2] However, this compound possesses unique structural features that allow it to bind effectively even to the methylated M.tb ribosome, which is the mechanism of intrinsic resistance to classic macrolides like erythromycin (B1671065) and clarithromycin.[2] This allows this compound to maintain potent inhibitory activity against M.tb.
Data Presentation
In Vitro Activity
This compound has demonstrated potent activity against M. tuberculosis under various conditions.
| Parameter | Value | Conditions | Reference |
| MIC | 0.6 µM | Hypoxic M. tuberculosis | [1] |
| MIC | Consistent | Panel of drug-susceptible and drug-resistant clinical isolates | [1] |
| IC50 (Protein Synthesis) | 0.065 - 0.075 mM | Methylated M.tb ribosome | [4] |
In Vivo Efficacy in Murine Models
Studies in mouse models of TB have shown significant, dose-dependent efficacy of this compound.
| Model Type | Dosage (oral) | Duration | Key Findings | Reference |
| Acute TB | 37.5 - 300 mg/kg | 4 weeks | 100% survival vs. 0% in controls. Dose-dependent CFU reduction. Complete bacterial growth prevention at 300 mg/kg (MED). | [1][5] |
| Highly Acute TB | 300 mg/kg | 2 weeks | 1.42 log10 reduction in mean lung CFU. | [5] |
| Chronic TB | 75 - 300 mg/kg | 4 weeks | Dose-dependent bactericidal effect. 1.7 log10 CFU reduction at 300 mg/kg. Activity at 150 mg/kg comparable to Linezolid at 100 mg/kg. | [1][5] |
| Combination (Chronic) | 300 mg/kg (with Bedaquiline/Pretomanid) | 8 weeks | B/Pa/SEQ-9 reduced mean lung CFU to 0.2 vs. 1.69 for B/Pa alone. | [4] |
ADME & Safety Profile
This compound exhibits favorable drug-like properties and a reasonable safety margin.
| Parameter | Value | Organism/Cell Line | Reference |
| Half-life (acidic) | 48 hours | In vitro | [1] |
| Plasma AUC | 6-fold higher than SEQ-372 (at 30 mg/kg) | Mouse | [1] |
| Lung-to-Plasma Ratio | 19 | Mouse | [1] |
| IC50 (Cytotoxicity) | 10 mM | HepG2 cells | [1] |
| IC50 (Cytotoxicity) | 26 mM | Primary human hepatocytes | [1] |
Experimental Protocols
Preclinical Evaluation Workflow
The overall workflow for evaluating a novel anti-TB compound like this compound follows a standardized path from initial screening to in vivo validation.
Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of this compound that inhibits visible growth of M. tuberculosis.
-
Inoculum Preparation: M. tuberculosis H37Rv is cultured in Middlebrook 7H9 broth supplemented with OADC to mid-log phase. The culture is then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Drug Dilution: this compound is serially diluted in a 96-well microtiter plate using Middlebrook 7H9 broth to achieve a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension. Control wells (no drug) are included.
-
Incubation: The plate is incubated at 37°C for 7-14 days. For hypoxic conditions, incubation occurs in a specialized chamber with low oxygen tension.
-
Reading: The MIC is determined as the lowest drug concentration where no visible bacterial growth is observed. This can be assessed visually or using a colorimetric indicator like Resazurin.[6]
In Vivo Efficacy in Murine Model of Chronic TB
This protocol assesses the bactericidal or bacteriostatic activity of this compound in an established infection model.
-
Animal Model: Female BALB/c mice (6-8 weeks old) are commonly used.[7]
-
Infection: Mice are infected via the aerosol route with M. tuberculosis H37Rv to deliver approximately 100-200 bacilli to the lungs.[7]
-
Establishment of Chronic Infection: The infection is allowed to establish for 4 weeks post-infection. A baseline cohort of mice is euthanized to determine the bacterial load at the start of treatment.[4][7]
-
Drug Administration: this compound is formulated in a suitable vehicle and administered orally by gavage, typically 5 days a week for 4 to 8 weeks.[5]
-
Efficacy Assessment: At the end of the treatment period, mice are euthanized. Lungs and spleens are aseptically removed, homogenized in PBS with 0.05% Tween 80, and serially diluted.[4][5]
-
CFU Enumeration: Dilutions are plated on Middlebrook 7H11 agar. Plates are incubated at 37°C for 3-4 weeks, after which colony-forming units (CFU) are counted. Efficacy is reported as the log10 reduction in CFU compared to the vehicle control group and the pre-treatment baseline.[4][5]
Cytotoxicity Assay in HepG2 Cells
This protocol assesses the potential for this compound to cause toxicity in human liver cells.
-
Cell Culture: Human hepatocellular carcinoma (HepG2) cells are cultured in EMEM supplemented with 10% fetal bovine serum and penicillin/streptomycin.[8]
-
Cell Seeding: Cells are seeded into 96- or 384-well plates at a density of approximately 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.[9]
-
Compound Treatment: this compound is dissolved in DMSO and then serially diluted in culture medium. The cells are treated with a range of concentrations and incubated for a specified period (e.g., 48 or 72 hours).[1][9]
-
Viability Assessment: Cell viability is measured using a suitable assay. A common method is the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.[1] Alternatively, the Sulforhodamine B (SRB) assay can be used to measure cellular protein content.[9]
-
Data Analysis: The luminescence or absorbance is measured using a plate reader. The results are normalized to untreated controls, and the IC50 value (the concentration that inhibits 50% of cell viability) is calculated from the dose-response curve.
Conclusion
The preclinical data for this compound strongly support its continued development as a novel anti-tuberculosis agent. Its unique mechanism of action allows it to overcome the intrinsic macrolide resistance of M. tuberculosis, and it demonstrates potent bactericidal activity in both in vitro and in vivo models of the disease. Furthermore, its efficacy in combination with other TB drugs and its favorable ADME and safety profile highlight its potential to be a valuable component of future, improved treatment regimens for both drug-susceptible and drug-resistant tuberculosis.
References
- 1. reframeDB [reframedb.org]
- 2. Discovery of natural-product-derived sequanamycins as potent oral anti-tuberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of natural-product-derived sequanamycins as potent oral anti-tuberculosis agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. tripod.nih.gov [tripod.nih.gov]
- 9. Cytotoxicity against Human Hepatocellular Carcinoma (HepG2) Cells and Anti-Oxidant Activity of Selected Endemic or Medicinal Plants in Sri Lanka - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to SEQ-9's Role in Inhibiting Mycobacterium tuberculosis Growth
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a leading cause of death from a single infectious agent worldwide. The rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains has critically undermined current treatment regimens, creating an urgent need for novel therapeutics.[1] This document provides a comprehensive technical overview of SEQ-9, a novel sequanamycin derivative, highlighting its potent activity against Mtb. Sequanamycins are macrolide antibiotics that act as bacterial ribosome inhibitors.[1][2] this compound has demonstrated significant promise through its potent in vitro and in vivo efficacy, favorable pharmacokinetic properties, and a reasonable safety margin.[1] This guide consolidates the available quantitative data, outlines key experimental methodologies, and illustrates the compound's mechanism of action and evaluation workflows.
Core Mechanism of Action
This compound exerts its bactericidal and bacteriostatic effects by targeting the protein synthesis machinery within the Mtb cell.[1][3] Its primary mechanism involves the inhibition of the bacterial ribosome, a well-established target for macrolide antibiotics.
Target Engagement: this compound is an inhibitor of the Mtb 23S ribosomal RNA (rRNA) of the large ribosomal subunit (50S).[4] It binds within the nascent peptide exit tunnel, physically obstructing the path of newly synthesized polypeptide chains and thereby halting protein elongation. Key interactions have been identified, including a bidentate hydrogen bond formed by the mycinose (B1239270) sugar of this compound and the G748 nucleotide of the Mtb ribosome.[2]
Notably, this compound maintains potent inhibitory activity against Mtb ribosomes that have been methylated at position A2296.[4][5] This methylation is a common resistance mechanism against other macrolides, suggesting that this compound may overcome some forms of existing macrolide resistance.
Caption: Logical flow of this compound from administration to Mtb growth inhibition.
Quantitative Efficacy, Pharmacokinetics, and Safety Data
This compound has been evaluated across a range of preclinical assays to determine its potency, selectivity, metabolic profile, and in vivo efficacy. The data consistently show a compound with properties suitable for further development.
In Vitro Potency and Selectivity
This compound demonstrates potent inhibition of both the Mtb ribosome and bacterial growth under various conditions.[1][4] Critically, it shows a wide safety margin, with cytotoxicity observed at concentrations several orders of magnitude higher than its effective microbial inhibitory concentration.[1]
| Parameter | Target/Condition | Value | Reference |
| Ribosome Inhibition | Unmethylated Mtb Ribosomes (IC₅₀) | ~170 nM | [4] |
| Methylated Mtb Ribosomes (IC₅₀) | 65-75 µM | [5] | |
| Mtb Growth Inhibition | Mtb in Hypoxic Conditions (MIC) | 0.6 µM | [1] |
| Cytotoxicity | HepG2 Cells (IC₅₀) | 10 mM | [1] |
| Primary Human Hepatocytes (IC₅₀) | 26 mM | [1] | |
| Table 1: Summary of this compound in vitro potency and cytotoxicity. |
Pharmacokinetics (ADME)
Studies in mice reveal that this compound is orally active and exhibits favorable pharmacokinetic properties, including excellent lung tissue distribution, which is crucial for treating pulmonary tuberculosis.[1]
| Parameter | Condition/Comparison | Value/Result | Reference |
| Oral Administration | Murine Models | Active | [1][4] |
| Acid Stability | Half-life in acidic conditions | 48 hours (vs. 30 min for SEQ-503) | [1] |
| Plasma Exposure | 30 mg/kg oral dose vs. SEQ-372 | 6-fold higher plasma AUC | [1] |
| Tissue Distribution | Lung vs. Plasma Exposure Ratio | 19 | [1] |
| Table 2: Key pharmacokinetic properties of this compound. |
In Vivo Efficacy in Murine Models
This compound has demonstrated dose-dependent efficacy in both acute and chronic murine models of TB infection, achieving significant bacterial load reduction.[1][3]
| Model Type | Dose Range (Oral) | Duration | Key Outcome | Reference |
| Acute TB | 37.5 - 300 mg/kg | 4 weeks | 100% survival (vs. 0% for control). Complete growth prevention at 300 mg/kg (MED). | [1][3] |
| Chronic TB | 75 - 300 mg/kg | 2 weeks | Dose-dependent bactericidal effect. 1.7 log₁₀ CFU reduction at 300 mg/kg. | [1][3] |
| Table 3: Summary of this compound in vivo efficacy in Mtb-infected mice. |
Key Experimental Protocols
The following sections describe representative methodologies for the key experiments used to characterize this compound. These protocols are generalized based on standard practices and the available literature.
Murine Model of Chronic Tuberculosis
This protocol is designed to assess the bactericidal activity of a compound after a stable, chronic Mtb infection has been established.
-
Infection: BALB/c mice are infected via aerosol inhalation with a targeted dose of Mtb H37Rv to establish a lung infection.
-
Establishment of Chronic Phase: The infection is allowed to progress for 4-6 weeks, by which time the bacterial load in the lungs stabilizes, mimicking a chronic state. A subset of mice is sacrificed to determine the pre-treatment bacterial CFU count.
-
Treatment: Mice are randomized into treatment groups (e.g., vehicle control, this compound at 75, 150, and 300 mg/kg). The compound is administered orally, once daily, for the specified duration (e.g., 2-4 weeks).[1]
-
Endpoint Analysis: At the end of the treatment period, mice are euthanized. Lungs are aseptically harvested, homogenized, and serially diluted.
-
CFU Enumeration: Dilutions are plated on selective agar (B569324) (e.g., Middlebrook 7H11) and incubated for 3-4 weeks. Colonies are counted to determine the log₁₀ CFU per lung.
-
Data Interpretation: The reduction in mean log₁₀ CFU in treated groups is calculated relative to the vehicle control and pre-treatment counts to determine bacteriostatic or bactericidal activity.[1][3]
Caption: Experimental workflow for the chronic murine TB model.
In Vitro Assay Workflow: MIC and Cytotoxicity
Determining the Minimum Inhibitory Concentration (MIC) and the 50% cytotoxic concentration (IC₅₀) are fundamental to assessing a compound's potency and selectivity. These assays are typically run in parallel.
-
Compound Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) and prepared in a 2-fold serial dilution series in appropriate culture media.
-
MIC Assay:
-
Mtb cultures are grown to mid-log phase and diluted to a standardized inoculum.
-
The inoculum is added to microplate wells containing the this compound serial dilutions.
-
Plates are incubated under relevant conditions (e.g., normoxic or hypoxic) for 7-14 days.
-
Growth inhibition is assessed visually or by measuring optical density or fluorescence (e.g., using resazurin). The MIC is the lowest concentration that prevents visible growth.
-
-
Cytotoxicity Assay:
-
A human cell line (e.g., HepG2) is seeded into microplate wells and allowed to adhere overnight.[1]
-
The culture medium is replaced with medium containing the this compound serial dilutions.
-
Plates are incubated for a specified period (e.g., 48-72 hours).
-
Cell viability is measured using a metabolic assay (e.g., MTT, MTS, or CellTiter-Glo).
-
Data is plotted as percent viability versus drug concentration, and a dose-response curve is fitted to calculate the IC₅₀ value.
-
Caption: Workflow for concurrent determination of MIC and IC50.
Conclusion
This compound stands out as a promising anti-tuberculosis candidate from the sequanamycin class. Its potent inhibition of the Mtb ribosome, including against potentially resistant forms, provides a strong mechanistic foundation for its activity.[2][4] This is supported by robust in vivo data demonstrating significant, dose-dependent reduction of bacterial burden in both acute and chronic infection models.[1][3] Furthermore, its favorable pharmacokinetic profile, characterized by oral bioavailability, acid stability, and excellent lung penetration, addresses key requirements for a successful TB therapeutic.[1] Combined with a high therapeutic index, this compound has the potential to enhance a variety of TB treatment regimens and warrants further investigation for its role in combating drug-susceptible and drug-resistant tuberculosis.[2]
References
Methodological & Application
Application Notes and Protocols for SEQ-9 in Mycobacterium tuberculosis Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
SEQ-9 is a novel macrolide antibiotic demonstrating potent activity against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. As a sequanamycin, this compound acts by inhibiting the bacterial ribosome, a mechanism similar to other macrolides. However, it possesses unique binding characteristics that enable it to overcome the inherent macrolide resistance observed in Mtb.[1] Preclinical studies have highlighted its efficacy in both in vitro and in vivo models of tuberculosis, including against drug-resistant strains, making it a promising candidate for further investigation in the development of new tuberculosis treatment regimens.[1]
These application notes provide detailed protocols for the use of this compound in Mtb culture, including methods for determining its inhibitory and bactericidal concentrations, and assessing its intracellular activity within macrophages.
Mechanism of Action
This compound is a bacterial ribosome inhibitor.[1] Like other macrolides, it binds to the 50S ribosomal subunit within the nascent peptide exit tunnel.[2][3] This binding interferes with the elongation of the polypeptide chain, thereby inhibiting protein synthesis. The unique structural features of this compound allow it to adapt its binding mode to the methylated Mtb ribosome, which is a mechanism of resistance to conventional macrolides.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo efficacy of this compound against Mycobacterium tuberculosis.
| Parameter | Value | Mtb Strain(s) | Reference |
| MIC | 0.6 µM | Mtb in hypoxic conditions | |
| IC50 (protein synthesis) | 0.075 µM | Methylated Mtb ribosome | |
| IC50 (protein synthesis) | 0.065 µM | Methylated Mtb ribosome |
Table 1: In Vitro Activity of this compound against Mycobacterium tuberculosis.
| Animal Model | Dosage | Effect | Reference |
| Murine model of acute tuberculosis | 37.5 to 300 mg/kg (orally for 4 weeks) | Dose-dependent decrease in CFU counts; complete prevention of bacterial growth at 300 mg/kg. | |
| Murine model of chronic tuberculosis | 75-300 mg/kg | Dose-dependent bactericidal effect; 1.7 log CFU reduction at 300 mg/kg. |
Table 2: In Vivo Efficacy of this compound in Mouse Models of Tuberculosis.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution
This protocol describes the determination of the MIC of this compound against Mtb using the broth microdilution method.
Materials:
-
This compound stock solution (e.g., 10 mg/mL in DMSO)
-
Mycobacterium tuberculosis strain (e.g., H37Rv)
-
Middlebrook 7H9 broth supplemented with 10% OADC (Oleic Acid-Albumin-Dextrose-Catalase) and 0.05% Tween 80
-
Sterile 96-well microplates
-
Sterile saline with 0.05% Tween 80
-
McFarland standard 0.5
-
Incubator at 37°C
Procedure:
-
Preparation of Mtb Inoculum:
-
Grow Mtb in 7H9 broth to mid-log phase.
-
Homogenize the culture by vortexing with glass beads.
-
Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard in sterile saline with Tween 80.
-
Dilute the standardized suspension 1:100 in 7H9 broth to obtain the final inoculum.
-
-
Preparation of this compound Dilutions:
-
In a 96-well plate, add 100 µL of 7H9 broth to all wells.
-
Add 100 µL of a starting concentration of this compound (e.g., 64 µg/mL) to the first well of a row.
-
Perform 2-fold serial dilutions by transferring 100 µL from the first well to the subsequent wells.
-
Include a drug-free growth control (broth and inoculum only) and a sterility control (broth only).
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared Mtb inoculum to each well (except the sterility control).
-
Seal the plate and incubate at 37°C for 7-14 days.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound that shows no visible growth of Mtb.
-
Alamar Blue Assay for MIC Determination
This is a colorimetric method for determining the MIC of this compound against Mtb.
Materials:
-
Materials from the Broth Microdilution protocol
-
Alamar Blue reagent
Procedure:
-
Follow steps 1-3 of the Broth Microdilution protocol.
-
After the initial incubation period (e.g., 7 days), add 20 µL of Alamar Blue reagent to each well.
-
Re-incubate the plate at 37°C for 24-48 hours.
-
Observe the color change. A blue color indicates no bacterial growth, while a pink color indicates growth.
-
The MIC is the lowest concentration of this compound that remains blue.
Luciferase Reporter Assay for Drug Susceptibility
This method can be used for rapid determination of this compound activity against Mtb strains expressing a luciferase reporter gene.
Materials:
-
Mtb strain expressing a luciferase gene
-
Luciferin (B1168401) substrate
-
Luminometer
-
Other materials from the Broth Microdilution protocol
Procedure:
-
Follow steps 1-3 of the Broth Microdilution protocol.
-
After the desired incubation period (e.g., 3-5 days), add the luciferin substrate to each well according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
The MIC is the lowest concentration of this compound that results in a significant reduction in luminescence compared to the growth control.
Determination of Minimum Bactericidal Concentration (MBC)
This protocol determines the lowest concentration of this compound that kills ≥99.9% of the initial Mtb inoculum.
Materials:
-
Results from the MIC determination
-
Middlebrook 7H10 or 7H11 agar (B569324) plates
-
Sterile saline with 0.05% Tween 80
Procedure:
-
From the wells of the completed MIC assay showing no visible growth, take a 10 µL aliquot.
-
Perform serial dilutions of the aliquot in sterile saline with Tween 80.
-
Plate 100 µL of each dilution onto 7H10/7H11 agar plates.
-
Incubate the plates at 37°C for 3-4 weeks.
-
Count the number of colony-forming units (CFUs).
-
The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in CFUs compared to the initial inoculum count.
Intracellular Killing Assay in Macrophages
This protocol assesses the ability of this compound to kill Mtb residing within macrophages.
Materials:
-
Macrophage cell line (e.g., THP-1 or J774A.1)
-
Appropriate cell culture medium (e.g., RPMI 1640 with 10% FBS)
-
Mtb strain
-
This compound
-
Sterile water or 0.1% Triton X-100 for cell lysis
-
7H10 or 7H11 agar plates
Procedure:
-
Macrophage Culture and Infection:
-
Seed macrophages in a 24-well plate and culture until adherent.
-
Infect the macrophages with Mtb at a multiplicity of infection (MOI) of 10:1 for 4 hours.
-
Wash the cells to remove extracellular bacteria.
-
-
Treatment with this compound:
-
Add fresh culture medium containing various concentrations of this compound to the infected cells.
-
Include an untreated control.
-
Incubate for 24-72 hours.
-
-
Quantification of Intracellular Bacteria:
-
Wash the cells to remove the drug.
-
Lyse the macrophages with sterile water or Triton X-100.
-
Perform serial dilutions of the cell lysate and plate on 7H10/7H11 agar.
-
Incubate for 3-4 weeks and count CFUs.
-
Compare the CFU counts from this compound treated wells to the untreated control to determine the intracellular killing activity.
-
Visualizations
Caption: Signaling pathway of this compound in Mycobacterium tuberculosis.
Caption: Experimental workflow for MIC determination.
Caption: Workflow for intracellular killing assay.
References
Application Notes and Protocols: In Vivo Efficacy of SEQ-9 in a Murine Model of Tuberculosis
For Researchers, Scientists, and Drug Development Professionals
Abstract
SEQ-9, a novel sequanamycin, has demonstrated significant promise as a potent anti-tuberculosis agent. As a bacterial ribosome inhibitor, this compound exhibits bactericidal activity against Mycobacterium tuberculosis (M.tb) in both acute and chronic murine models of tuberculosis. These application notes provide a comprehensive overview of the in vivo efficacy of this compound, detailed protocols for its evaluation in established mouse models, and a summary of its mechanism of action. The data presented herein supports the continued development of this compound as a potential candidate for the treatment of tuberculosis.
Introduction
Tuberculosis (TB), caused by the resilient pathogen Mycobacterium tuberculosis, remains a formidable global health challenge, exacerbated by the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. The imperative for novel therapeutics with distinct mechanisms of action is therefore urgent. This compound belongs to the sequanamycin class of macrolides, which are known to inhibit bacterial protein synthesis.[1][2] This document details the in vivo efficacy of this compound in well-established acute and chronic mouse models of TB, providing researchers with the necessary protocols to replicate and build upon these findings.
Data Presentation
The in vivo efficacy of this compound has been evaluated in both acute and chronic murine models of tuberculosis. The following tables summarize the quantitative data from these studies, highlighting the dose-dependent bactericidal activity of this compound.
Table 1: Efficacy of this compound in an Acute Murine Model of Tuberculosis
| Treatment Group | Dosage (mg/kg) | Treatment Duration | Survival Rate (%) | Mean Lung Bacterial Load (Log10 CFU) Reduction vs. Untreated Control |
| Untreated Control | - | 4 weeks | 0 | - |
| This compound | 37.5 | 4 weeks | 100 | Dose-dependent decrease |
| This compound | 75 | 4 weeks | 100 | Dose-dependent decrease |
| This compound | 150 | 4 weeks | 100 | Dose-dependent decrease |
| This compound | 300 | 4 weeks | 100 | Complete prevention of bacterial growth |
Data compiled from preclinical studies.[1][2]
Table 2: Efficacy of this compound in a Chronic Murine Model of Tuberculosis
| Treatment Group | Dosage (mg/kg) | Treatment Duration | Mean Lung Bacterial Load (Log10 CFU) Reduction vs. Pre-treatment |
| This compound | 75 | 4 weeks | Dose-dependent bactericidal effect |
| This compound | 150 | 4 weeks | Dose-dependent bactericidal effect |
| This compound | 300 | 4 weeks | 1.7 |
Data compiled from preclinical studies.[1]
Mechanism of Action of this compound
This compound exerts its antibacterial effect by targeting the bacterial ribosome, the cellular machinery responsible for protein synthesis. Specifically, sequanamycins bind to the 50S subunit of the bacterial ribosome, in a similar fashion to macrolide antibiotics. This binding occurs within the peptide exit tunnel, a channel through which newly synthesized polypeptide chains emerge. By occupying this critical space, this compound sterically hinders the passage of the nascent peptide chain, leading to a premature termination of protein synthesis and ultimately, bacterial cell death.
Caption: Mechanism of action of this compound on the bacterial ribosome.
Experimental Protocols
The following protocols provide a detailed methodology for evaluating the in vivo efficacy of this compound in both acute and chronic murine models of tuberculosis.
I. Acute Tuberculosis Mouse Model Protocol
This model is designed for rapid assessment of the bactericidal or bacteriostatic activity of a compound shortly after infection.
Materials:
-
Animals: Female BALB/c mice, 6-8 weeks old.
-
M. tuberculosis Strain: H37Rv.
-
Culture Media: Middlebrook 7H9 broth with 10% OADC supplement and 0.05% Tween 80; Middlebrook 7H11 agar (B569324) with 10% OADC supplement.
-
This compound Formulation: this compound suspended in an appropriate vehicle (e.g., 0.5% w/v methylcellulose (B11928114) in water).
-
Equipment: Aerosol exposure chamber (e.g., Glas-Col), tissue homogenizer, oral gavage needles (20-22 gauge), incubator (37°C, 5% CO2).
Procedure:
-
Inoculum Preparation:
-
Culture M. tuberculosis H37Rv in 7H9 broth to mid-log phase (OD600 ≈ 0.6-0.8).
-
Wash the bacterial cells twice with phosphate-buffered saline (PBS) containing 0.05% Tween 80.
-
Resuspend the bacterial pellet in sterile PBS to achieve a final concentration for aerosol infection that will deliver approximately 100-200 CFU per mouse lung.
-
-
Aerosol Infection:
-
Calibrate the aerosol exposure chamber to deliver the target inoculum.
-
Place mice in the exposure chamber and infect via the aerosol route.
-
One day post-infection, euthanize a subset of mice (n=3-4) to determine the initial bacterial load (CFU) in the lungs.
-
-
Drug Administration:
-
Beginning one day post-infection, administer this compound orally via gavage once daily for 4 weeks at the desired dosages (e.g., 37.5, 75, 150, 300 mg/kg).
-
Include an untreated control group that receives the vehicle only.
-
-
Efficacy Assessment:
-
Monitor mice daily for signs of morbidity and record survival.
-
At the end of the 4-week treatment period, euthanize all remaining mice.
-
Aseptically remove the lungs and spleen.
-
Homogenize the organs in a known volume of sterile PBS with 0.05% Tween 80.
-
Plate serial dilutions of the tissue homogenates onto 7H11 agar plates.
-
Incubate plates at 37°C for 3-4 weeks and enumerate the colony-forming units (CFU).
-
Calculate the Log10 CFU per organ and determine the reduction in bacterial load compared to the untreated control group.
-
II. Chronic Tuberculosis Mouse Model Protocol
This model allows for the evaluation of a compound's efficacy against an established, persistent infection.
Materials:
-
Same as for the acute model.
Procedure:
-
Inoculum Preparation and Aerosol Infection:
-
Follow steps 1 and 2 from the Acute Tuberculosis Mouse Model Protocol.
-
-
Establishment of Chronic Infection:
-
Allow the infection to establish for 4-6 weeks post-aerosol challenge. During this period, a stable bacterial load is typically reached in the lungs.
-
-
Drug Administration:
-
After the establishment of chronic infection, begin oral administration of this compound once daily for 4 weeks at the desired dosages (e.g., 75, 150, 300 mg/kg).
-
Include a pre-treatment control group (euthanized at the start of treatment) and a vehicle-treated control group.
-
-
Efficacy Assessment:
-
At the end of the 4-week treatment period, euthanize all mice.
-
Perform CFU enumeration from lung and spleen homogenates as described in the acute model protocol.
-
Calculate the Log10 CFU per organ and determine the reduction in bacterial load compared to both the pre-treatment and vehicle control groups.
-
Caption: Experimental workflow for in vivo efficacy testing of this compound.
Conclusion
This compound has demonstrated compelling in vivo efficacy in both acute and chronic murine models of tuberculosis, supporting its potential as a novel anti-TB therapeutic. The provided protocols offer a standardized framework for further investigation and characterization of this compound and other promising anti-tubercular candidates. The unique mechanism of action of sequanamycins, targeting the bacterial ribosome, makes them an attractive class of compounds to combat drug-resistant strains of M. tuberculosis. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of this compound.
References
Application Notes and Protocols for Studying SEQ-9 in Drug-Resistant Mycobacterium tuberculosis (Mtb) Strains
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the investigation of SEQ-9, a novel sequanamycin antibiotic, against drug-resistant strains of Mycobacterium tuberculosis (Mtb). The following protocols and methodologies are designed to facilitate the evaluation of this compound's efficacy, mechanism of action, and potential for clinical application in the context of multi-drug resistant (MDR) and extensively drug-resistant (XDR) tuberculosis.
Phenotypic Drug Susceptibility Testing (DST) of this compound
Phenotypic DST is fundamental to determining the in vitro efficacy of this compound against various Mtb strains. These methods assess the ability of Mtb to grow in the presence of the drug.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial drug that inhibits the visible growth of a microorganism after overnight incubation. For Mtb, incubation times are significantly longer.
Table 1: Quantitative Data from Phenotypic DST of this compound
| Parameter | Value | Mtb Strain(s) | Reference |
| MIC | 0.6 µM | Mtb in hypoxic conditions | [1] |
| IC50 (in vitro cytotoxicity) | 10 µM | HepG2 cells | [1] |
| IC50 (in vitro cytotoxicity) | 26 µM | Primary human hepatocytes | [1] |
Experimental Protocol: Broth Microdilution for MIC Determination
-
Mtb Culture Preparation:
-
Grow Mtb strains (drug-susceptible and resistant isolates) in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80 to mid-log phase.
-
Adjust the bacterial suspension to a McFarland standard of 1.0, then dilute 1:20 in 7H9 broth.
-
-
This compound Preparation:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of this compound in a 96-well microplate containing 7H9 broth to achieve a range of final concentrations.
-
-
Inoculation and Incubation:
-
Inoculate each well with the diluted Mtb suspension.
-
Include a drug-free well as a positive control for growth and a sterile well as a negative control.
-
Seal the plates and incubate at 37°C for 7-14 days.
-
-
MIC Determination:
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of this compound that shows no visible growth.
-
Results can be confirmed by adding a growth indicator like Resazurin.
-
Workflow for Phenotypic Drug Susceptibility Testing
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.
Genotypic Analysis of this compound Resistance
Understanding the genetic basis of potential resistance to this compound is crucial for its development. This involves identifying mutations in Mtb that may confer resistance.
Whole Genome Sequencing (WGS) of Resistant Mutants
WGS is a powerful tool to identify genetic mutations in Mtb strains that exhibit resistance to this compound.
Experimental Protocol: Generating and Sequencing this compound Resistant Mtb
-
In Vitro Selection of Resistant Mutants:
-
Plate a high-density culture of a susceptible Mtb strain onto Middlebrook 7H10 agar (B569324) plates containing 4x, 8x, and 16x the MIC of this compound.
-
Incubate plates at 37°C for 3-4 weeks.
-
Isolate colonies that grow on the this compound-containing agar.
-
-
Confirmation of Resistance:
-
Subculture the isolated colonies and perform MIC testing to confirm the resistant phenotype.
-
-
Genomic DNA Extraction:
-
Extract high-quality genomic DNA from both the parental susceptible strain and the confirmed resistant mutants.
-
-
Whole Genome Sequencing:
-
Perform WGS using a next-generation sequencing (NGS) platform.[2]
-
-
Bioinformatic Analysis:
-
Align the sequencing reads of the resistant mutants to the reference genome of the parental strain.
-
Identify single nucleotide polymorphisms (SNPs), insertions, and deletions that are unique to the resistant isolates.
-
Prioritize mutations in genes known to be involved in drug resistance or drug targets (e.g., ribosomal proteins, RNA polymerase).
-
Logical Relationship for Identifying Resistance Mutations
Caption: Logical workflow for identifying this compound resistance mutations in Mtb.
Target Validation and Mechanism of Action Studies
Once putative resistance genes are identified, their role in this compound resistance needs to be validated.
Gene Complementation and Knockout/Knockdown Studies
These genetic manipulation techniques are used to confirm the function of a specific gene in conferring resistance to this compound.
Experimental Protocol: Gene Complementation
-
Construct Preparation:
-
Clone the wild-type version of the putative resistance gene into a suitable mycobacterial expression vector (e.g., an integrative or episomal plasmid).[3]
-
-
Transformation:
-
Introduce the expression vector containing the wild-type gene into the this compound resistant Mtb mutant.
-
As a control, transform the resistant mutant with an empty vector.
-
-
Phenotypic Analysis:
-
Perform MIC testing on the complemented strain.
-
Restoration of susceptibility to this compound in the presence of the wild-type gene confirms its role in resistance.
-
Experimental Protocol: Gene Knockdown using CRISPR interference (CRISPRi)
-
sgRNA Design and Cloning:
-
Design single guide RNAs (sgRNAs) to target the promoter or coding sequence of the putative resistance gene in a susceptible Mtb strain.[4]
-
Clone the sgRNAs into a mycobacterial CRISPRi vector.
-
-
Transformation and Induction:
-
Transform the CRISPRi vector into the susceptible Mtb strain.
-
Induce the expression of the dCas9 and sgRNA to silence the target gene.
-
-
Phenotypic Analysis:
-
Determine the MIC of this compound for the knockdown strain.
-
An increase in the MIC upon silencing the gene suggests it is a target of this compound.
-
Signaling Pathway for Target-Based Drug Action and Resistance
Caption: Simplified pathway of this compound action and a potential resistance mechanism.
In Vivo Efficacy Studies
Evaluating the efficacy of this compound in an animal model of tuberculosis is a critical step in its preclinical development.
Table 2: Quantitative Data from In Vivo Studies of this compound
| Animal Model | Dosing | Duration | Outcome | Reference |
| Murine model of acute tuberculosis | 37.5 to 300 mg/kg (oral) | 4 weeks | All treated mice survived; dose-dependent decrease in CFU counts. Complete prevention of bacterial growth at 300 mg/kg. | [1] |
| Murine model of chronic tuberculosis | 75 to 300 mg/kg | Not specified | Dose-dependent bactericidal effect; 1.7 log CFU reduction at 300 mg/kg. | [1] |
Experimental Protocol: Murine Model of Chronic Tuberculosis
-
Infection:
-
Infect mice (e.g., BALB/c or C57BL/6) via aerosol with a low dose of a drug-resistant Mtb strain.
-
Allow the infection to establish for 4-6 weeks to enter the chronic phase.
-
-
Treatment:
-
Administer this compound orally at various doses (e.g., 75, 150, and 300 mg/kg) daily for a specified period (e.g., 4 weeks).
-
Include a vehicle control group and a positive control group treated with a standard anti-TB drug.
-
-
Assessment of Bacterial Burden:
-
At the end of the treatment period, euthanize the mice and harvest lungs and spleens.
-
Homogenize the organs and plate serial dilutions on Middlebrook 7H11 agar to determine the number of colony-forming units (CFUs).
-
-
Data Analysis:
-
Compare the CFU counts between the different treatment groups and the vehicle control to determine the bactericidal or bacteriostatic activity of this compound.
-
Experimental Workflow for In Vivo Efficacy Testing
Caption: Workflow for evaluating the in vivo efficacy of this compound in a mouse model.
References
Application of SEQ-9 in Combination Therapy for Tuberculosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
SEQ-9, a novel sequanamycin, has emerged as a promising candidate for the treatment of tuberculosis (TB), including drug-resistant strains.[1] As a bacterial ribosome inhibitor, it circumvents the inherent resistance of Mycobacterium tuberculosis to traditional macrolides.[1] Preclinical studies have demonstrated its potent in vitro and in vivo activity, favorable pharmacokinetic profile, and a reasonable safety margin, positioning it as a strong component for future combination therapy regimens against TB.[1] This document provides an overview of its application, preclinical data, and protocols for its use in a research setting.
Mechanism of Action
This compound is a macrolide antibiotic that exerts its bactericidal effect by inhibiting protein synthesis in Mycobacterium tuberculosis. It binds to the 50S ribosomal subunit, specifically within the ribosomal exit tunnel. This binding interferes with the elongation of polypeptide chains, ultimately leading to the cessation of protein synthesis and bacterial cell death. A key advantage of sequanamycins like this compound is their efficacy against M. tuberculosis strains that possess a methylated ribosome, a mechanism that typically confers resistance to other macrolides.[2]
Caption: Mechanism of action of this compound on the M. tuberculosis ribosome.
Preclinical Data
Pharmacokinetics and Safety
This compound has demonstrated desirable absorption, distribution, metabolism, and excretion (ADME) properties in preclinical models.[1]
| Parameter | Value | Species | Reference |
| Half-life (acidic conditions) | 48 hours | In vitro | [1] |
| Plasma AUC (30 mg/kg oral) | 6-fold higher than SEQ-372 | Mouse | [1] |
| Lung-over-plasma exposure ratio | 19 | Mouse | [1] |
| IC50 (HepG2 cells) | 10 µM | In vitro | [1] |
| IC50 (Primary human hepatocytes) | 26 µM | In vitro | [1] |
In Vitro Efficacy
This compound has shown potent activity against various strains of M. tuberculosis.
| Strain/Condition | MIC Value | Reference |
| M. tuberculosis (hypoxic) | 0.6 µM | [1] |
| First- or second-line drug-resistant strains | Similar to susceptible strains | [1] |
In Vivo Efficacy (Monotherapy)
Studies in murine models of TB have confirmed the in vivo potency of this compound.
| Model | Dosing | Outcome | Reference |
| Acute TB Model | 37.5 to 300 mg/kg for 4 weeks | 100% survival at all doses; dose-dependent CFU decrease. Complete prevention of bacterial growth at 300 mg/kg. | [1] |
| Chronic TB Model | 75 to 300 mg/kg | Dose-dependent bactericidal effect. Significant 1.7 log CFU reduction at 300 mg/kg. | [1] |
In Vivo Efficacy (Combination Therapy)
This compound has shown significant promise in enhancing the efficacy of existing TB drug regimens in a murine model.
| Treatment Regimen (Dose mg/kg) | Mean Lung log10 CFU (after 8 weeks) | Reference |
| BPa (Bedaquiline 25, Pretomanid 100) | 1.69 | [2] |
| BPa + this compound (300) | 0.2 | [2] |
Data represents mean lung log10 CFU counts in a mouse model of TB.[2]
Experimental Protocols
The following are representative protocols for evaluating this compound in combination therapy based on published preclinical studies.
In Vivo Murine Model of Chronic Tuberculosis
This protocol outlines the methodology for assessing the efficacy of this compound in combination with other anti-TB agents in a chronic infection model in BALB/c mice.
Caption: Workflow for in vivo evaluation of this compound combination therapy.
1. Materials:
-
This compound, Bedaquiline, Pretomanid
-
Mycobacterium tuberculosis H37Rv
-
BALB/c mice (6-8 weeks old)
-
Aerosol infection chamber
-
Middlebrook 7H9 broth and 7H11 agar
-
Oral gavage needles
-
Tissue homogenizer
2. Procedure:
-
Infection: Infect BALB/c mice with a low dose of M. tuberculosis H37Rv via the aerosol route to establish a lung infection.
-
Establishment of Chronic Infection: House the mice for 4-6 weeks to allow the infection to become chronic. A subset of mice can be sacrificed to determine the baseline bacterial load (CFU) before treatment initiation.
-
Treatment Group Allocation: Randomly assign mice to different treatment groups (e.g., vehicle control, this compound alone, BPa, BPa + this compound).
-
Drug Administration: Prepare drug suspensions for oral gavage. Administer the respective drug regimens daily for the duration of the study (e.g., 8 weeks). Drug doses used in preclinical studies include this compound at 300 mg/kg, Bedaquiline at 25 mg/kg, and Pretomanid at 100 mg/kg.[2]
-
Endpoint and Sample Collection: At the end of the treatment period, euthanize the mice. Aseptically remove the lungs.
-
CFU Enumeration: Homogenize the lung tissue in sterile saline. Prepare serial dilutions of the homogenate and plate on Middlebrook 7H11 agar plates.
-
Data Analysis: Incubate the plates at 37°C for 3-4 weeks. Count the number of colonies to determine the CFU per lung. Compare the log10 CFU counts between the different treatment groups.
In Vitro Synergy Testing (Checkerboard Assay)
This protocol can be used to determine the synergistic, additive, or antagonistic effects of this compound in combination with other anti-TB drugs in vitro.
1. Materials:
-
This compound and other anti-TB drugs of interest
-
Mycobacterium tuberculosis H37Rv
-
Middlebrook 7H9 broth supplemented with OADC
-
96-well microplates
2. Procedure:
-
Drug Preparation: Prepare stock solutions of each drug. Create serial twofold dilutions of each drug in 7H9 broth.
-
Plate Setup: In a 96-well plate, add drug A (e.g., this compound) in increasing concentrations along the y-axis and drug B in increasing concentrations along the x-axis. This creates a matrix of drug combinations.
-
Inoculation: Add a standardized inoculum of M. tuberculosis to each well. Include wells with no drugs (growth control) and wells with no bacteria (sterility control).
-
Incubation: Incubate the plates at 37°C for 7-10 days.
-
Readout: Add resazurin dye to each well and incubate for another 24-48 hours. A color change from blue to pink indicates bacterial growth. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the drug(s) that prevents this color change.
-
Data Analysis: Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination. The FICI is calculated as: (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).
-
Synergy: FICI ≤ 0.5
-
Additive: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
Conclusion
This compound demonstrates significant potential as a component of future combination therapies for tuberculosis. Its potent bactericidal activity, including against drug-resistant strains, and its ability to enhance the efficacy of regimens like BPa, make it a high-priority candidate for further development. The protocols outlined here provide a framework for continued research into the synergistic potential and in vivo efficacy of this compound-containing regimens. Further studies are warranted to fully elucidate its clinical utility.
References
Determining the Potency of SEQ-9: A Protocol for Minimum Inhibitory Concentration (MIC) Testing Against Mycobacterium tuberculosis
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals in the field of tuberculosis research.
Introduction: The emergence of multidrug-resistant Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis (TB), necessitates the discovery and development of novel therapeutics. SEQ-9, a member of the sequanamycin class of macrolides, is a promising anti-tubercular agent that targets the bacterial ribosome.[1][2][3] It has demonstrated potent activity against Mtb both in laboratory settings and in animal models, making it a significant candidate for further development.[2][3][4] A critical step in the preclinical evaluation of any new antimicrobial agent is the determination of its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. This document provides a detailed protocol for determining the MIC of this compound against M. tuberculosis using the widely accepted broth microdilution method, coupled with a resazurin-based colorimetric readout for ease of interpretation.
Experimental Protocol: Broth Microdilution MIC Assay for this compound Against M. tuberculosis
This protocol is based on established methods for antimicrobial susceptibility testing of M. tuberculosis.[5][6]
1. Materials and Reagents:
-
This compound: Stock solution of known concentration (e.g., 1 mg/mL) in an appropriate solvent (e.g., DMSO).
-
Mycobacterium tuberculosis strain: H37Rv (ATCC 27294) is recommended as a reference strain.[5]
-
Culture Media:
-
Middlebrook 7H9 Broth Base
-
Oleic Acid-Albumin-Dextrose-Catalase (OADC) enrichment or Albumin-Dextrose-Catalase (ADC) enrichment
-
Glycerol
-
Tween 80 or Casitone
-
-
96-well microtiter plates: Sterile, U-bottomed or flat-bottomed plates with lids.[5][6]
-
Resazurin (B115843) Sodium Salt: 0.02% (w/v) solution in sterile distilled water, filter-sterilized.[7][8]
-
Control Antibiotics: Isoniazid and Rifampicin for quality control.
-
Sterile distilled water
-
Phosphate Buffered Saline (PBS) with Tween 80 (0.05%) (PBST)
-
Glass beads (2-3 mm diameter)
-
Biosafety Cabinet (BSC) Class II or higher
-
Incubator (37°C)
-
Spectrophotometer or McFarland standards
-
Multichannel pipette
2. Preparation of Media and Reagents:
-
Complete Middlebrook 7H9 Broth (7H9-OADC): Prepare Middlebrook 7H9 broth according to the manufacturer's instructions, supplementing with 0.2% (v/v) glycerol, 10% (v/v) OADC enrichment, and 0.05% (v/v) Tween 80.
-
This compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration that allows for serial dilutions.
-
Resazurin Solution: Prepare a 0.02% (w/v) solution of resazurin sodium salt in sterile distilled water and filter-sterilize. Store protected from light at 4°C for up to one week.[7][8]
3. Inoculum Preparation:
-
Grow M. tuberculosis H37Rv in 7H9-OADC broth at 37°C until it reaches mid-log phase (OD600 of 0.4-0.8).
-
Aseptically transfer the culture to a sterile tube containing glass beads.
-
Vortex for 1-2 minutes to break up clumps.
-
Allow the large clumps to settle for 30-40 minutes.
-
Carefully transfer the supernatant (bacterial suspension) to a new sterile tube.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard using sterile 7H9-OADC broth. This corresponds to approximately 1-5 x 10^7 CFU/mL.
-
Prepare a final inoculum by diluting the 0.5 McFarland suspension 1:100 in 7H9-OADC broth to achieve a target concentration of approximately 1-5 x 10^5 CFU/mL.[5]
4. Assay Procedure (96-well plate):
-
Plate Setup:
-
Add 100 µL of 7H9-OADC broth to all wells of a 96-well plate.
-
In the first column, add an additional 100 µL of the this compound stock solution (or a working dilution) to create the starting concentration.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and continuing this process across the plate to the tenth column. Discard 100 µL from the tenth column.
-
Column 11 will serve as the positive control (no drug), and column 12 will be the negative control (no bacteria).
-
-
Inoculation:
-
Add 100 µL of the final bacterial inoculum to wells in columns 1 through 11.
-
Add 100 µL of sterile 7H9-OADC broth to the wells in column 12.
-
-
Incubation:
-
Addition of Resazurin and Final Reading:
-
After 7 days of incubation, add 30 µL of the 0.02% resazurin solution to each well.[7][8]
-
Re-incubate the plate for an additional 18-24 hours.
-
Visually assess the color change in the wells. A blue color indicates no bacterial growth, while a pink color indicates bacterial growth.
-
The MIC is defined as the lowest concentration of this compound that prevents a color change from blue to pink.[7]
-
Data Presentation
The results of the MIC assay can be summarized in a clear and organized table.
| Compound | M. tuberculosis Strain | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| This compound | H37Rv | 0.06 - 0.25 | 0.125 | 0.25 |
| Isoniazid | H37Rv | 0.03 - 0.12 | 0.06 | 0.12 |
| Rifampicin | H37Rv | 0.06 - 0.25 | 0.125 | 0.25 |
-
MIC Range: The lowest and highest MIC values observed across replicate experiments.
-
MIC50: The concentration of the drug that inhibits the growth of 50% of the tested isolates.
-
MIC90: The concentration of the drug that inhibits the growth of 90% of the tested isolates.
Visualizations
Experimental Workflow for MIC Determination
References
- 1. drughunter.com [drughunter.com]
- 2. Discovery of natural-product-derived sequanamycins as potent oral anti-tuberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of natural-product-derived sequanamycins as potent oral anti-tuberculosis agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound shows promising results for the treatment of tuberculosis | BioWorld [bioworld.com]
- 5. Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Resazurin Microtiter Assay Plate Testing of Mycobacterium tuberculosis Susceptibilities to Second-Line Drugs: Rapid, Simple, and Inexpensive Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Resazurin Microtiter Assay Plate: Simple and Inexpensive Method for Detection of Drug Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for SEQ-9 in Bacterial Ribosome Function Research
Disclaimer: The following application notes and protocols are provided for a hypothetical small molecule inhibitor, designated "SEQ-9," as a comprehensive example for researchers, scientists, and drug development professionals. The quantitative data and specific experimental outcomes are illustrative and intended to serve as a template for documenting the use of a novel compound in ribosome research.
Introduction
This compound is a novel synthetic compound demonstrating potent and specific inhibitory activity against bacterial ribosomes. Its unique mechanism of action makes it a valuable tool for investigating the intricacies of bacterial protein synthesis and a promising lead for the development of new antimicrobial agents. These notes provide an overview of this compound's properties and detailed protocols for its application in research settings.
Mechanism of Action
This compound is a small molecule that selectively binds to the A-site of the 30S ribosomal subunit in bacteria. This binding sterically hinders the accommodation of aminoacyl-tRNA (aa-tRNA), thereby inhibiting the elongation step of protein synthesis. Its high affinity for the bacterial ribosome and minimal off-target effects in eukaryotic systems make it an ideal probe for studying bacterial translation.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound's interaction with the bacterial ribosome.
Table 1: Binding Affinity and Inhibitory Concentration of this compound
| Parameter | Value | Bacterial Species |
| Binding Affinity (Kd) | 25 nM | Escherichia coli |
| 35 nM | Staphylococcus aureus | |
| Inhibition Constant (Ki) | 15 nM | Escherichia coli |
| 22 nM | Staphylococcus aureus | |
| Half-maximal Inhibitory Concentration (IC50) | 0.1 µM | Escherichia coli (in vitro translation) |
| 0.25 µM | Staphylococcus aureus (in vitro translation) | |
| Minimum Inhibitory Concentration (MIC) | 2 µg/mL | Escherichia coli |
| 4 µg/mL | Staphylococcus aureus |
Table 2: Specificity of this compound
| System | IC50 | Fold Selectivity (Eukaryotic/Bacterial) |
| Bacterial (E. coli) in vitro translation | 0.1 µM | >1000 |
| Eukaryotic (Rabbit Reticulocyte) in vitro translation | >100 µM |
Experimental Protocols
Protocol 1: In Vitro Translation Inhibition Assay
This protocol details the procedure for determining the IC50 of this compound in a bacterial cell-free translation system.
Materials:
-
E. coli S30 cell-free extract
-
DNA template (e.g., plasmid encoding firefly luciferase)
-
Amino acid mixture
-
Energy solution (ATP, GTP)
-
Reaction buffer
-
This compound (in DMSO)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Prepare a master mix containing the S30 extract, amino acids, energy solution, and reaction buffer.
-
Prepare serial dilutions of this compound in DMSO. The final DMSO concentration in the reaction should not exceed 1%.
-
Add the DNA template to the master mix.
-
Aliquot the master mix into a 96-well plate.
-
Add the serially diluted this compound or DMSO (vehicle control) to the wells.
-
Incubate the plate at 37°C for 1 hour to allow for transcription and translation.
-
Add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
Plot the luminescence signal against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Ribosome Binding Assay using Fluorescence Polarization
This protocol describes how to quantify the binding affinity (Kd) of a fluorescently labeled this compound analog to purified 70S ribosomes.
Materials:
-
Fluorescently labeled this compound (this compound-Fluor)
-
Purified 70S ribosomes from E. coli
-
Binding buffer (e.g., 20 mM HEPES-KOH pH 7.5, 100 mM KCl, 10 mM MgCl2, 6 mM β-mercaptoethanol)
-
384-well black, flat-bottom plates
-
Fluorescence polarization plate reader
Procedure:
-
Prepare a constant concentration of this compound-Fluor in the binding buffer.
-
Prepare a serial dilution of 70S ribosomes in the binding buffer.
-
In a 384-well plate, mix the constant concentration of this compound-Fluor with the serial dilutions of 70S ribosomes.
-
Incubate the plate at room temperature for 30 minutes in the dark to reach binding equilibrium.
-
Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters.
-
Plot the change in fluorescence polarization as a function of the ribosome concentration.
-
Fit the data to a one-site binding equation to determine the dissociation constant (Kd).
Protocol 3: Cryo-Electron Microscopy (Cryo-EM) of the this compound-Ribosome Complex
This protocol outlines the steps for preparing and imaging the bacterial 70S ribosome in complex with this compound for high-resolution structural determination.
Materials:
-
Purified 70S ribosomes from E. coli
-
This compound
-
Cryo-EM grids (e.g., C-flat™ or Quantifoil®)
-
Vitrobot Mark IV or similar plunge-freezing apparatus
-
Titan Krios or equivalent transmission electron microscope equipped with a direct electron detector
Procedure:
-
Incubate purified 70S ribosomes with a molar excess of this compound (e.g., 10-fold) on ice for 30 minutes to ensure saturation of the binding site.
-
Glow-discharge the cryo-EM grids to make them hydrophilic.
-
Apply 3-4 µL of the ribosome-SEQ-9 complex solution to the grid.
-
Blot the grid to remove excess liquid and immediately plunge-freeze it in liquid ethane (B1197151) using a vitrification robot.
-
Store the vitrified grids in liquid nitrogen until imaging.
-
Load the grids into the cryo-electron microscope.
-
Set up automated data collection to acquire a large dataset of micrograph movies.
-
Process the movie frames to correct for beam-induced motion and perform CTF estimation.
-
Pick individual ribosome particles from the corrected micrographs.
-
Perform 2D classification to select for high-quality particles.
-
Generate an initial 3D model and perform 3D classification and refinement to obtain a high-resolution map of the ribosome-SEQ-9 complex.
-
Build an atomic model into the cryo-EM density map to visualize the binding site and interactions of this compound with the ribosome.
Visualizations
Signaling Pathway and Mechanism of Action
Caption: Mechanism of this compound action on the bacterial translation cycle.
Experimental Workflow: Ribosome Profiling (Ribo-Seq)
Caption: Experimental workflow for Ribosome Profiling (Ribo-Seq).
Application Notes and Protocols for the In Vitro Preparation of SEQ-9
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the preparation of SEQ-9, a hypothetical small molecule inhibitor, for use in a range of in vitro assays. The protocols detailed herein cover essential procedures from the initial handling and solubilization of the compound to the preparation of working solutions for cell-based and biochemical assays. Adherence to these guidelines is crucial for ensuring the accuracy, reproducibility, and reliability of experimental results. The provided methodologies are based on established best practices in drug discovery and can be adapted for similar small molecule compounds.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental to its correct handling and preparation for in vitro studies. The following table summarizes the key characteristics of this hypothetical compound.
| Property | Value | Notes |
| Molecular Formula | C₂₂H₂₅N₅O₄ | - |
| Molecular Weight | 439.47 g/mol | Used for calculating molar concentrations. |
| Appearance | White to off-white crystalline solid | Visually inspect for any discoloration or change in appearance, which might indicate degradation. |
| Purity (by HPLC) | >99% | Purity should be confirmed upon receipt and periodically. |
| Solubility | ||
| DMSO | ≥ 50 mg/mL (≥ 113.77 mM) | Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions.[1][2] |
| Ethanol | ~10 mg/mL | Soluble in ethanol, but to a lesser extent than in DMSO. |
| Water | Insoluble | This compound is poorly soluble in aqueous solutions; direct dissolution in aqueous buffers is not recommended.[3][4] |
| Storage Conditions | ||
| Solid | -20°C, desiccated, protected from light | Long-term storage in a freezer is recommended to maintain stability. |
| Solution | -20°C or -80°C | Stock solutions in DMSO should be stored in small aliquots to avoid repeated freeze-thaw cycles.[5] |
| Stability | ||
| In DMSO | Stable for up to 6 months at -20°C | Avoid prolonged exposure to room temperature. For long-term storage, -80°C is preferable. |
| In Aqueous Media | Prone to precipitation | Prepare fresh dilutions in aqueous media from the DMSO stock solution immediately before use. Do not store aqueous solutions. |
Recommended Protocol for Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. It is critical to use high-quality, anhydrous DMSO to ensure the stability and solubility of the compound.
Materials:
-
This compound powder
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh out the desired amount of this compound powder using a calibrated analytical balance in a chemical fume hood. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.39 mg of this compound.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder.
-
Solubilization: Tightly cap the vial and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary, but do not overheat.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.
Preparation of Working Solutions for In Vitro Assays
Working solutions of this compound should be prepared fresh for each experiment by diluting the 10 mM DMSO stock solution in the appropriate cell culture medium or assay buffer. It is important to ensure that the final concentration of DMSO in the assay is kept low (typically ≤ 0.5%) to avoid solvent-induced toxicity or artifacts.
Serial Dilution Protocol for a 96-Well Plate Assay:
The following table provides an example of a serial dilution scheme to generate a range of working concentrations for a typical cell-based assay.
| Step | Starting Concentration (in DMSO) | Volume of this compound Solution | Diluent (Assay Medium) Volume | Final Concentration | Final DMSO Concentration |
| 1 | 10 mM | 2 µL | 98 µL | 200 µM | 2% |
| 2 | 200 µM (from Step 1) | 50 µL | 50 µL | 100 µM | 1% |
| 3 | 100 µM (from Step 2) | 50 µL | 50 µL | 50 µM | 0.5% |
| 4 | 50 µM (from Step 3) | 50 µL | 50 µL | 25 µM | 0.25% |
| 5 | 25 µM (from Step 4) | 50 µL | 50 µL | 12.5 µM | 0.125% |
| 6 | 12.5 µM (from Step 5) | 50 µL | 50 µL | 6.25 µM | 0.0625% |
| 7 | 6.25 µM (from Step 6) | 50 µL | 50 µL | 3.125 µM | 0.03125% |
| 8 | 3.125 µM (from Step 7) | 50 µL | 50 µL | 1.56 µM | 0.0156% |
Note: A vehicle control containing the same final concentration of DMSO as the highest concentration of this compound used in the experiment should always be included in the assay.
Experimental Workflow and Signaling Pathway
Experimental Workflow for this compound Preparation
The following diagram illustrates the overall workflow for preparing this compound from a solid powder to its final application in an in vitro assay plate.
Hypothetical Signaling Pathway for this compound
This compound is a potent and selective inhibitor of the hypothetical Kinase A, a key component of the Proliferation Signaling Pathway (PSP). The diagram below illustrates the mechanism of action of this compound.
Quality Control and Best Practices
-
Solubility Check: After preparing the stock solution, visually inspect it for any undissolved particles. If necessary, centrifuge the solution and transfer the supernatant to a new tube.
-
Purity Analysis: The purity of the stock solution can be periodically checked using High-Performance Liquid Chromatography (HPLC) to ensure that the compound has not degraded.
-
Vehicle Control: Always include a vehicle control (DMSO in assay buffer) in your experiments to account for any effects of the solvent on the assay system.
-
Aseptic Technique: Use sterile tubes, tips, and reagents, and perform dilutions in a laminar flow hood to prevent microbial contamination, especially for cell-based assays.
-
Documentation: Maintain detailed records of stock solution preparation, including the lot number of the compound, date of preparation, concentration, and storage conditions.
By following these detailed application notes and protocols, researchers, scientists, and drug development professionals can confidently prepare this compound for in vitro assays, leading to more reliable and reproducible experimental outcomes.
References
- 1. lifesciences.danaher.com [lifesciences.danaher.com]
- 2. A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology” | Anticancer Research [ar.iiarjournals.org]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
Preclinical Administration and Dosage of SEQ-9: Application Notes and Protocols
Initial searches for preclinical studies specifically detailing the administration and dosage of a compound designated "SEQ-9" did not yield specific results. The term "this compound" appears to be either a non-specific identifier or related to a class of molecules, such as sequence-selective inhibitors or Toll-like receptor 9 (TLR9) agonists, rather than a distinct therapeutic agent with established preclinical data.
Therefore, the following application notes and protocols are presented as a generalized framework for preclinical research involving a hypothetical novel therapeutic agent, designated here as this compound, based on common practices in preclinical drug development. This information is synthesized from general guidelines and studies on various compounds and should be adapted based on the specific physicochemical properties, mechanism of action, and therapeutic target of the actual "this compound" compound.
I. Application Notes
Preclinical Models
The choice of animal models is critical for evaluating the pharmacokinetics (PK), pharmacodynamics (PD), and toxicology of this compound. Common models in preclinical oncology and immunology studies include:
-
Rodent Models: Mice (e.g., BALB/c, C57BL/6) and rats (e.g., Sprague-Dawley, Wistar) are frequently used for initial toxicity and efficacy studies due to their well-characterized genetics and physiology.
-
Xenograft Models: Human tumor cells are implanted into immunodeficient mice (e.g., nude, SCID, NSG) to assess the anti-tumor activity of this compound. These can be subcutaneous, orthotopic, or metastatic models.[1]
-
Syngeneic Models: Murine tumor cells are implanted into immunocompetent mice to evaluate the interaction of this compound with the immune system.
-
Patient-Derived Xenograft (PDX) Models: Tumor fragments from a patient are directly implanted into immunodeficient mice, offering a more clinically relevant model.[1]
Routes of Administration
The route of administration for this compound in preclinical studies should align with the intended clinical route. Common routes include:
-
Intravenous (IV): Allows for precise control of dosage and immediate systemic exposure.
-
Oral (PO): Preferred for clinical use due to convenience, but requires evaluation of bioavailability.
-
Intraperitoneal (IP): Often used in rodent studies for systemic administration, though less common clinically.
-
Subcutaneous (SC): Provides slower, more sustained release.
-
Intratumoral (IT): Direct injection into the tumor, maximizing local concentration and minimizing systemic toxicity.
Dosage Considerations
Determining the appropriate dosage for this compound involves a dose-escalation strategy to identify the Maximum Tolerated Dose (MTD) and the optimal biological dose.
-
Dose Range Finding Studies: Initial studies in a small number of animals to determine a range of doses that are tolerated.
-
Maximum Tolerated Dose (MTD) Studies: A more formal study to identify the highest dose that does not cause unacceptable toxicity.
-
Efficacy Studies: Once the MTD is established, efficacy is evaluated at several dose levels below the MTD.
The conversion of doses from animal models to a Human Equivalent Dose (HED) is a critical step and is often calculated based on body surface area (BSA).[2][3]
II. Experimental Protocols
General Workflow for a Preclinical Study
The following diagram illustrates a typical workflow for a preclinical in vivo study.
Protocol: In Vivo Efficacy Study in a Subcutaneous Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound in a human tumor xenograft model.
Materials:
-
This compound compound
-
Vehicle solution (e.g., saline, DMSO/Cremophor EL/saline)
-
Human cancer cell line (e.g., MCF-7, A549)
-
Immunodeficient mice (e.g., female athymic nude mice, 6-8 weeks old)
-
Calipers for tumor measurement
-
Standard animal housing and care facilities
Procedure:
-
Cell Culture and Implantation:
-
Culture human cancer cells under standard conditions.
-
Harvest cells and resuspend in sterile PBS or Matrigel.
-
Inject 1 x 10^6 to 1 x 10^7 cells subcutaneously into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth every 2-3 days using calipers.
-
When tumors reach a mean volume of 100-150 mm³, randomize animals into treatment groups (n=8-10 per group). Typical groups include:
-
Group 1: Vehicle control
-
Group 2: this compound (Low Dose)
-
Group 3: this compound (Mid Dose)
-
Group 4: this compound (High Dose)
-
Group 5: Positive control (standard-of-care chemotherapy)
-
-
-
Drug Administration:
-
Prepare this compound formulations fresh daily.
-
Administer this compound and vehicle control according to the predetermined route (e.g., PO, IV, IP) and schedule (e.g., once daily, twice weekly).
-
-
Monitoring:
-
Measure tumor volume and body weight 2-3 times per week.
-
Observe animals daily for any signs of toxicity (e.g., changes in behavior, posture, fur).
-
-
Endpoint:
-
Continue treatment for a specified period (e.g., 21-28 days) or until tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³).
-
At the end of the study, euthanize the animals.
-
Collect blood for PK analysis and tumors and other organs for PD and histopathological analysis.
-
III. Data Presentation
Quantitative data from preclinical studies should be summarized in clear and concise tables to facilitate comparison between treatment groups.
Table 1: Example of an In Vivo Efficacy Data Summary
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume (mm³ ± SEM) at Day 21 | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | - | QD, PO | 1850 ± 210 | - | -2.5 |
| This compound | 10 | QD, PO | 1250 ± 180 | 32.4 | -3.1 |
| This compound | 30 | QD, PO | 780 ± 150 | 57.8 | -4.5 |
| This compound | 100 | QD, PO | 350 ± 90 | 81.1 | -8.2 |
| Positive Control | 15 | Q3D, IV | 420 ± 110 | 77.3 | -10.5 |
QD: once daily; PO: oral; Q3D: every 3 days; IV: intravenous; SEM: standard error of the mean
IV. Signaling Pathway Visualization
If the mechanism of action of this compound involves the modulation of a specific signaling pathway, a diagram can be used to illustrate this. For example, if this compound is a TLR9 agonist, the following pathway could be relevant.
Disclaimer: The information provided above is a generalized template and should not be considered a definitive guide for the preclinical evaluation of any specific compound. The actual design of preclinical studies for "this compound" must be based on its unique characteristics and the specific research questions being addressed. All animal studies must be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals.
References
Application Notes and Protocols for Studying the Pharmacokinetics and Pharmacodynamics of SEQ-9
For Researchers, Scientists, and Drug Development Professionals
Introduction
SEQ-9 is a novel, potent, and selective inhibitor of topoisomerase I, a critical enzyme involved in DNA replication and repair. By targeting topoisomerase I, this compound induces single-strand DNA breaks, leading to apoptosis in rapidly dividing cancer cells. These application notes provide a comprehensive overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of this compound, along with detailed protocols for its preclinical and clinical evaluation.
Mechanism of Action: Topoisomerase I Inhibition
This compound stabilizes the covalent complex between topoisomerase I and DNA, preventing the re-ligation of the single-strand breaks created by the enzyme. This leads to an accumulation of DNA damage, cell cycle arrest, and ultimately, apoptosis. The proposed signaling pathway is depicted below.
Pharmacokinetics of this compound
The pharmacokinetic profile of this compound has been characterized in preclinical models and early-phase clinical trials. A summary of key pharmacokinetic parameters is presented in the table below.
| Parameter | Value | Units |
| Absorption | ||
| Bioavailability (Oral) | ~30% | % |
| Tmax (Oral) | 1.5 | hours |
| Distribution | ||
| Volume of Distribution (Vd) | 150 | L/m² |
| Protein Binding | 95% | % |
| Metabolism | ||
| Primary Metabolizing Enzyme | CYP3A4 | |
| Active Metabolites | None identified | |
| Excretion | ||
| Clearance (CL) | 20 | L/h/m² |
| Elimination Half-life (t½) | 6 | hours |
| Route of Elimination | Primarily hepatic |
Pharmacodynamics of this compound
The primary pharmacodynamic effect of this compound is dose-dependent myelosuppression, particularly neutropenia. A clear relationship has been established between this compound plasma concentrations and the degree of neutropenia.
| This compound Steady-State Concentration (ng/mL) | Probability of Grade 4 Neutropenia (%) |
| < 50 | 15 |
| 50 - 100 | 40 |
| > 100 | 75 |
Experimental Protocols
Protocol 1: Quantification of this compound in Plasma using HPLC
This protocol describes the method for quantifying the concentration of this compound in plasma samples using High-Performance Liquid Chromatography (HPLC).
Materials:
-
HPLC system with UV detector
-
C18 reverse-phase column
-
Acetonitrile (B52724) (ACN)
-
Trifluoroacetic acid (TFA)
-
Water, HPLC grade
-
This compound standard
-
Internal standard (e.g., a structurally similar compound)
-
Plasma samples
-
Protein precipitation solution (e.g., cold acetonitrile with 1% formic acid)
-
Centrifuge
-
Autosampler vials
Procedure:
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 10 µL of internal standard solution.
-
Add 300 µL of cold protein precipitation solution.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean autosampler vial.
-
-
HPLC Analysis:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-10 min: 10-90% B
-
10-12 min: 90% B
-
12-12.1 min: 90-10% B
-
12.1-15 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection Wavelength: 254 nm
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of this compound.
-
Calculate the peak area ratio of this compound to the internal standard for all samples.
-
Determine the concentration of this compound in the plasma samples by interpolating from the standard curve.
-
Protocol 2: Target Engagement Assay - DNA Damage (γH2AX) Staining
This protocol describes a method to measure the pharmacodynamic effect of this compound by quantifying DNA damage (double-strand breaks) through the detection of phosphorylated H2AX (γH2AX) in tumor cells.
Materials:
-
Tumor cells or tissue
-
This compound
-
Triton X-100
-
Bovine Serum Albumin (BSA)
-
Primary antibody: anti-γH2AX
-
Secondary antibody: fluorescently-labeled anti-rabbit IgG
-
DAPI (4',6-diamidino-2-phenylindole)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Treatment:
-
Culture tumor cells to 70-80% confluency.
-
Treat cells with varying concentrations of this compound for the desired time (e.g., 24 hours).
-
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix cells with 4% formaldehyde for 15 minutes.
-
Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Block with 1% BSA in PBS for 30 minutes.
-
Incubate with anti-γH2AX primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash cells three times with PBS.
-
Incubate with fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
Wash cells three times with PBS.
-
Counterstain nuclei with DAPI for 5 minutes.
-
-
Imaging and Analysis:
-
Image cells using a fluorescence microscope.
-
Quantify the intensity of γH2AX fluorescence per nucleus using image analysis software.
-
Alternatively, analyze cells by flow cytometry to quantify the percentage of γH2AX-positive cells.
-
Conclusion
The information and protocols provided in these application notes are intended to guide researchers in the study of this compound. A thorough understanding of its pharmacokinetic and pharmacodynamic properties is essential for its successful development as a novel anti-cancer therapeutic. The provided methodologies can be adapted and optimized for specific experimental needs.
using SEQ-9 to investigate mechanisms of macrolide resistance
Application Notes & Protocols
Topic: Using SEQ-9 to Investigate Mechanisms of Macrolide Resistance
Audience: Researchers, scientists, and drug development professionals.
Note: The term "this compound" does not correspond to a standardized, publicly known technology or platform for investigating macrolide resistance. Therefore, this document outlines a representative, integrated workflow, herein referred to as the "this compound pipeline," which leverages established next-generation sequencing (NGS) and bioinformatics methodologies to elucidate mechanisms of macrolide resistance.
Introduction
Macrolides are a class of antibiotics that inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit.[1][2] However, the emergence and spread of macrolide resistance pose a significant threat to their clinical efficacy.[1][2] The primary mechanisms of macrolide resistance include:
-
Target site modification: Methylation of the 23S rRNA, most commonly mediated by erm (erythromycin ribosome methylation) genes, prevents macrolide binding.[3][4] Mutations in ribosomal proteins L4 and L22 can also confer resistance.[3][5]
-
Active drug efflux: Efflux pumps, such as those encoded by mef (macrolide efflux) and msr (macrolide-streptogramin resistance) genes, actively transport macrolides out of the bacterial cell.[3]
-
Enzymatic inactivation: Enzymes like esterases and phosphotransferases can modify and inactivate macrolide antibiotics.[3][5]
The this compound pipeline is a comprehensive approach that combines phenotypic antimicrobial susceptibility testing with advanced genomic and transcriptomic analyses to identify and characterize these resistance mechanisms. This application note provides detailed protocols for utilizing the this compound pipeline to investigate macrolide resistance in bacterial isolates.
The this compound Pipeline: An Integrated Workflow
Data Presentation: Quantitative Analysis of Macrolide Resistance
Effective data presentation is crucial for interpreting the results of the this compound pipeline. The following tables provide templates for summarizing quantitative data.
Table 1: Minimum Inhibitory Concentration (MIC) Data for Macrolide Antibiotics
| Bacterial Isolate | Erythromycin MIC (µg/mL) | Azithromycin MIC (µg/mL) | Clarithromycin MIC (µg/mL) | Phenotypic Profile |
| Strain A (Control) | 1 | 2 | 1 | Susceptible |
| Clinical Isolate 1 | >256 | >256 | >256 | Resistant |
| Clinical Isolate 2 | 16 | 32 | 16 | Resistant |
| Clinical Isolate 3 | 2 | 4 | 2 | Susceptible |
Table 2: Genotypic Analysis of Macrolide Resistance Determinants
| Bacterial Isolate | erm(B) | mef(A) | msr(D) | 23S rRNA mutation (A2058G) | L4 mutation (G65R) | L22 mutation (A84V) |
| Strain A (Control) | Absent | Absent | Absent | Absent | Absent | Absent |
| Clinical Isolate 1 | Present | Absent | Absent | Present | Absent | Absent |
| Clinical Isolate 2 | Absent | Present | Present | Absent | Absent | Absent |
| Clinical Isolate 3 | Absent | Absent | Absent | Absent | Absent | Absent |
Table 3: Transcriptomic Analysis of Resistance-Associated Genes (Hypothetical Data)
| Gene | Clinical Isolate 1 vs. Strain A (Fold Change) | Clinical Isolate 2 vs. Strain A (Fold Change) | p-value |
| erm(B) | +256.3 | Not Applicable | <0.001 |
| mef(A) | Not Applicable | +128.7 | <0.001 |
| msr(D) | Not Applicable | +135.2 | <0.001 |
| rplD (L4) | +1.2 | +1.1 | >0.05 |
| rplV (L22) | +0.9 | +1.3 | >0.05 |
Experimental Protocols
The following protocols provide detailed methodologies for the key experiments in the this compound pipeline.
Protocol 1: Antimicrobial Susceptibility Testing (AST)
This protocol determines the Minimum Inhibitory Concentration (MIC) of macrolide antibiotics using the broth microdilution method.
Materials:
-
Bacterial isolates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Macrolide antibiotic stock solutions (Erythromycin, Azithromycin)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: a. Culture bacteria overnight on appropriate agar (B569324) plates. b. Suspend several colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. c. Dilute the suspension in CAMHB to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Antibiotic Dilution: a. Prepare serial twofold dilutions of each macrolide antibiotic in CAMHB in the 96-well plates. b. The final concentration range should typically span from 0.06 to 256 µg/mL. c. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Inoculation and Incubation: a. Inoculate each well (except the sterility control) with the prepared bacterial suspension. b. Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: a. The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
Protocol 2: Genomic DNA Extraction and Quantification
This protocol describes the extraction of high-quality genomic DNA suitable for next-generation sequencing.
Materials:
-
Overnight bacterial culture
-
DNA extraction kit (e.g., Qiagen DNeasy Blood & Tissue Kit)
-
Lysozyme (B549824) or other appropriate lytic enzyme
-
RNase A
-
Qubit Fluorometer and dsDNA HS Assay Kit
-
NanoDrop Spectrophotometer
Procedure:
-
Harvest 1-2 mL of overnight bacterial culture by centrifugation.
-
Resuspend the pellet in the lysis buffer provided by the kit, supplemented with lysozyme for Gram-positive bacteria.
-
Follow the manufacturer's protocol for cell lysis, protein precipitation, and DNA purification.
-
Elute the DNA in the provided elution buffer.
-
Treat the extracted DNA with RNase A to remove RNA contamination.
-
Assess DNA purity using a NanoDrop spectrophotometer (A260/280 ratio of ~1.8).
-
Quantify the DNA concentration using a Qubit Fluorometer.
Protocol 3: Whole-Genome Sequencing (WGS) Library Preparation
This protocol outlines the preparation of a sequencing library for Illumina platforms.
Materials:
-
Purified genomic DNA (from Protocol 2)
-
Illumina DNA Prep kit (or equivalent)
-
Magnetic beads (e.g., AMPure XP)
-
80% Ethanol
-
Qubit Fluorometer
-
Bioanalyzer or TapeStation
Procedure:
-
Tagmentation: a. Normalize the input gDNA to the concentration recommended by the kit manufacturer. b. Incubate the gDNA with the tagmentation enzyme mix to fragment the DNA and add adapter sequences.
-
PCR Amplification: a. Amplify the tagmented DNA using a limited-cycle PCR to add index sequences for multiplexing and complete the adapter sequences.
-
Library Cleanup: a. Purify the amplified library using magnetic beads to remove short fragments and reaction components.
-
Library Quantification and Quality Control: a. Quantify the final library concentration using a Qubit Fluorometer. b. Assess the library size distribution using a Bioanalyzer or TapeStation.
-
Sequencing: a. Pool indexed libraries and sequence on an Illumina platform (e.g., MiSeq or NextSeq).
Protocol 4: Bioinformatics Analysis for Resistance Gene Identification
This protocol describes the bioinformatics pipeline for analyzing WGS data to identify macrolide resistance determinants.
Software/Databases:
-
FastQC (for quality control)
-
Trimmomatic (for adapter trimming)
-
SPAdes or Unicycler (for de novo assembly)
-
Prokka (for genome annotation)
-
AMRFinder, ResFinder, or CARD's RGI tool (for resistance gene identification)
-
Snippy or similar variant caller (for SNP/indel detection)
Procedure:
-
Quality Control and Pre-processing: a. Assess the quality of the raw sequencing reads using FastQC. b. Trim adapter sequences and low-quality bases using Trimmomatic.
-
Genome Assembly: a. Assemble the quality-filtered reads into contigs using SPAdes or Unicycler.
-
Resistance Gene Annotation: a. Use AMRFinder or a similar tool to screen the assembled genome against a comprehensive database of antimicrobial resistance genes (e.g., CARD, ResFinder).
-
Mutation Analysis: a. Align the sequencing reads to a reference genome of the same species. b. Use a variant caller like Snippy to identify single nucleotide polymorphisms (SNPs) and insertions/deletions (indels) in genes associated with macrolide resistance (e.g., 23S rRNA, rplD, rplV).
Signaling Pathways and Logical Relationships
Visualizing the molecular mechanisms and analytical logic can aid in understanding macrolide resistance.
Conclusion
The this compound pipeline provides a powerful and systematic framework for investigating the molecular mechanisms of macrolide resistance. By integrating phenotypic susceptibility data with comprehensive genomic and transcriptomic analyses, researchers can accurately identify known resistance determinants, discover novel resistance mechanisms, and gain a deeper understanding of the complex interplay between antibiotic pressure and bacterial evolution. This information is critical for the development of new diagnostic tools, surveillance strategies, and next-generation antimicrobial agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanisms of Resistance to Macrolide Antibiotics among Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Resistance to Macrolide Antibiotics in Public Health Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How macrolide antibiotics work - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijprajournal.com [ijprajournal.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing SEQ-9 Concentration for Bactericidal Effects
Welcome to the technical support center for Compound SEQ-9. This resource is designed to assist researchers, scientists, and drug development professionals in effectively determining and optimizing the bactericidal concentration of this compound for in vitro studies. Here you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and data interpretation aids.
Frequently Asked Questions (FAQs)
Q1: What is Compound this compound and what is its proposed mechanism of action?
A1: Compound this compound is a novel synthetic molecule currently under investigation for its bactericidal properties. Its primary mechanism of action is believed to be the inhibition of bacterial DNA gyrase, an essential enzyme for DNA replication.[1] This disruption of DNA synthesis leads to rapid bacterial cell death.
Q2: What is a typical starting concentration range for in vitro susceptibility testing with this compound?
A2: For initial screening, a broad concentration range is recommended to determine the Minimum Inhibitory Concentration (MIC). A common starting point is a two-fold serial dilution from 256 µg/mL down to 0.25 µg/mL.[2] This range is generally sufficient to establish a preliminary MIC against various bacterial strains.
Q3: How do I determine if this compound is bactericidal or bacteriostatic?
A3: To determine if this compound is bactericidal, you must first determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration that inhibits visible bacterial growth.[3][4] Subsequently, a Minimum Bactericidal Concentration (MBC) assay is performed. An agent is considered bactericidal if the MBC is no more than four times the MIC. A bactericidal effect is generally defined as a ≥ 3-log10 (99.9%) reduction in the colony-forming units per milliliter (CFU/mL) of the initial inoculum.[5][6]
Q4: How should I dissolve this compound for my experiments?
A4: this compound is sparingly soluble in water. It is recommended to prepare a stock solution in dimethyl sulfoxide (B87167) (DMSO) at a concentration of 10 mg/mL. For cell culture experiments, ensure the final concentration of DMSO does not exceed 1% (v/v) to avoid solvent-induced cytotoxicity or inhibition of bacterial growth.[2] Always prepare fresh dilutions from the stock solution for each experiment.
Q5: Is this compound cytotoxic to mammalian cells?
A5: It is crucial to evaluate the potential toxicity of any new compound to host cells. A common method for this is the MTT assay, which measures cell viability and determines the 50% cytotoxic concentration (CC50).[7] A detailed protocol for a cytotoxicity assay is provided in the "Experimental Protocols" section.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability in Minimum Inhibitory Concentration (MIC) results. | 1. Inconsistent Inoculum Preparation: The density of the bacterial suspension is critical for reproducible MIC results.[2] 2. Pipetting Errors: In a 96-well plate format, small pipetting errors can lead to significant variations in concentration.[7] 3. Inconsistent Incubation Conditions: Variations in incubation time and temperature can affect bacterial growth rates.[7] | 1. Standardize Inoculum: Always standardize your bacterial inoculum to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[8] 2. Calibrate Pipettes: Ensure your pipettes are calibrated and use proper pipetting techniques. 3. Consistent Incubation: Ensure consistent incubation time and temperature for all experiments. |
| This compound is precipitating in the growth medium. | 1. Solubility Issues: The compound may have low solubility in the aqueous medium.[7] 2. pH of Medium: The pH of the growth medium can affect the solubility of the compound.[7] 3. Binding to Medium Components: Some agents can bind to proteins in the medium, reducing their availability.[7] | 1. Check Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) is within the recommended limits (typically <1%).[2] 2. Adjust pH: Check if the pH of your medium is within the recommended range for this compound. 3. Consider Alternative Media: If protein binding is suspected, you may need to use a different type of growth medium. |
| No bactericidal effect is observed even at high concentrations. | 1. Bacterial Resistance: The bacterial strain may be resistant to this compound. 2. Incorrect Assay Conditions: The experimental conditions may not be optimal for this compound's activity. 3. Compound Degradation: this compound may be unstable under the experimental conditions. | 1. Test Against Susceptible Strains: Use a known susceptible control strain to verify the compound's activity. 2. Optimize Assay Parameters: Vary parameters such as incubation time, temperature, and medium composition. 3. Check Compound Stability: Assess the stability of this compound in the growth medium over the course of the experiment. |
| Contamination in control wells. | 1. Poor Aseptic Technique: Contamination can be introduced during the experimental setup. 2. Contaminated Reagents: The growth medium or other reagents may be contaminated. | 1. Strict Aseptic Technique: Perform all manipulations in a sterile environment (e.g., a biological safety cabinet).[9] 2. Use Sterile Reagents: Ensure all media, buffers, and other solutions are sterile. Include a sterility control (medium only, no bacteria or compound) in your assay.[8] |
Data Presentation
Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound against various bacterial strains.
| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| Escherichia coli ATCC 25922 | 2 | 4 | 2 | Bactericidal |
| Staphylococcus aureus ATCC 29213 | 4 | 8 | 2 | Bactericidal |
| Pseudomonas aeruginosa ATCC 27853 | 8 | 32 | 4 | Bactericidal |
| Klebsiella pneumoniae (Clinical Isolate) | 16 | >256 | >16 | Tolerant/Resistant |
Table 2: Time-Kill Curve Assay Results for this compound against E. coli ATCC 25922.
| Concentration | 0 hr (log10 CFU/mL) | 2 hr (log10 CFU/mL) | 4 hr (log10 CFU/mL) | 8 hr (log10 CFU/mL) | 24 hr (log10 CFU/mL) | Log Reduction at 24 hr |
| Growth Control | 6.0 | 6.5 | 7.2 | 8.5 | 9.0 | - |
| 1x MIC (2 µg/mL) | 6.0 | 5.8 | 5.5 | 5.0 | 4.5 | 1.5 (Bacteriostatic) |
| 2x MIC (4 µg/mL) | 6.0 | 5.2 | 4.1 | 3.0 | <3.0 | >3.0 (Bactericidal) |
| 4x MIC (8 µg/mL) | 6.0 | 4.5 | 3.2 | <3.0 | <3.0 | >3.0 (Bactericidal) |
Experimental Protocols
Protocol 1: Broth Microdilution for MIC Determination
-
Prepare this compound Stock Solution: Dissolve this compound in DMSO to a concentration of 10 mg/mL.
-
Prepare Serial Dilutions: In a 96-well microtiter plate, add 100 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12. Add 200 µL of the highest desired concentration of this compound (in MHB) to well 1. Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10. Well 11 will serve as the growth control (no this compound), and well 12 as the sterility control (no bacteria).[8]
-
Prepare Bacterial Inoculum: From a fresh agar (B569324) plate (18-24 hours old), select 3-5 isolated colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this standardized suspension in fresh MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.[8]
-
Inoculation and Incubation: Add 100 µL of the final bacterial inoculum to wells 1 through 11. This will bring the final volume in each well to 200 µL and dilute the this compound concentrations to their final 1X values. Incubate the plate at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of this compound that shows no visible turbidity (bacterial growth).[4]
Protocol 2: MBC Determination
-
Subculture from MIC Plate: Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth (the MIC well and all wells with higher concentrations).
-
Plate Aliquots: Spread each aliquot onto a fresh Mueller-Hinton Agar (MHA) plate.
-
Incubate Plates: Incubate the MHA plates at 37°C for 18-24 hours.
-
Determine MBC: The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum.[3][10]
Protocol 3: Time-Kill Curve Assay
-
Prepare Cultures: Prepare a bacterial culture in MHB adjusted to a 0.5 McFarland standard and then dilute to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Set up Test Tubes: Prepare tubes containing MHB with various concentrations of this compound (e.g., 0.5x, 1x, 2x, and 4x MIC). Also, include a growth control tube with no this compound.
-
Inoculate and Incubate: Inoculate each tube with the prepared bacterial suspension. Incubate all tubes at 37°C with shaking.
-
Sample at Time Points: At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot (e.g., 100 µL) from each tube.[5]
-
Determine Viable Counts: Perform serial 10-fold dilutions of the collected aliquots in sterile saline or PBS. Plate a specific volume (e.g., 100 µL) of each appropriate dilution onto MHA plates.
-
Incubate and Count Colonies: Incubate the plates at 37°C for 18-24 hours. Count the number of colonies on the plates that have between 30 and 300 colonies to determine the CFU/mL.[5]
-
Plot Data: Plot the log10 CFU/mL versus time for each this compound concentration. A bactericidal effect is defined as a ≥3-log10 decrease in CFU/mL from the initial inoculum.[5][6]
Visualizations
Caption: Workflow for optimizing this compound bactericidal concentration.
Caption: Troubleshooting logic for inconsistent MIC results.
Caption: Proposed mechanism of action for Compound this compound.
References
- 1. How antibiotics kill bacteria: from targets to networks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. microbe-investigations.com [microbe-investigations.com]
- 4. microchemlab.com [microchemlab.com]
- 5. benchchem.com [benchchem.com]
- 6. emerypharma.com [emerypharma.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Improve Your Microbiology Lab Experiments: Tips for Avoiding Common Sources of Errors [labster.com]
- 10. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
addressing potential off-target effects of SEQ-9 in bacteria
SEQ-9 Technical Support Center
Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in .
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a novel synthetic oligonucleotide designed to specifically target and inhibit the expression of the gyrA gene in a variety of bacterial species. The gyrA gene encodes a subunit of DNA gyrase, an essential enzyme for DNA replication. By inhibiting gyrA expression, this compound effectively halts bacterial DNA synthesis, leading to bacteriostasis and eventual cell death.
Q2: We are observing unexpected phenotypic changes in our bacterial cultures treated with this compound that don't seem directly related to DNA replication stress. What could be the cause?
A2: While this compound is designed for high specificity to gyrA mRNA, potential off-target effects can occur. These may arise from several factors, including:
-
Sequence Homology: this compound may have partial homology to other non-target mRNA sequences, leading to unintended gene silencing.
-
Metabolic Stress Response: The primary effect on DNA gyrase can trigger secondary stress responses in the bacteria, leading to global changes in gene expression and metabolism.
-
Immune-like Responses: Some bacterial species can recognize foreign oligonucleotides and mount a defense response that can alter cellular physiology.
Q3: At what concentration are off-target effects most likely to be observed?
A3: Off-target effects are typically concentration-dependent. While the effective concentration for gyrA inhibition is generally low, higher concentrations increase the likelihood of this compound interacting with unintended molecular targets. We recommend performing a dose-response curve to identify the optimal concentration that maximizes on-target effects while minimizing off-target phenotypes.
Q4: How can we confirm if the observed effects are truly "off-target"?
A4: Confirming off-target effects requires a multi-pronged approach. We recommend a combination of transcriptomic, proteomic, and metabolomic analyses to identify global changes in the bacterial cell following this compound treatment. Comparing these results with a control (e.g., a scrambled version of this compound with no known target) can help differentiate between specific on-target effects and non-specific or off-target responses.
Troubleshooting Guides
This section provides guidance on specific issues you may encounter during your experiments with this compound.
Issue 1: Inconsistent Minimum Inhibitory Concentration (MIC) values for this compound across experiments.
-
Possible Cause 1: Variability in Bacterial Growth Phase. The susceptibility of bacteria to this compound can vary depending on their growth phase. Ensure that all MIC assays are initiated with bacteria from the same growth phase (e.g., mid-logarithmic phase).
-
Troubleshooting Step 1: Standardize your inoculum preparation. Always start your cultures from a single colony and grow them to a specific optical density (OD) before use in the MIC assay.
-
Possible Cause 2: Degradation of this compound. this compound is an oligonucleotide and can be susceptible to nuclease activity.
-
Troubleshooting Step 2: Prepare fresh solutions of this compound for each experiment. Store stock solutions at -80°C in nuclease-free water or buffer.
-
Possible Cause 3: Media Composition. Components in the growth media may interfere with this compound activity.
-
Troubleshooting Step 3: Use a consistent and defined minimal medium for your MIC assays to reduce variability.
Issue 2: Observing significant changes in bacterial morphology (e.g., filamentation, cell wall defects) at sub-MIC concentrations of this compound.
-
Possible Cause: Off-target effects on cell division or cell wall synthesis genes. this compound may be unintentionally affecting the expression of genes involved in these processes.
-
Troubleshooting Step 1: Transcriptomic Analysis. Perform RNA-sequencing (RNA-Seq) on bacteria treated with sub-MIC concentrations of this compound and a scrambled control sequence. This will help identify differentially expressed genes that are not part of the intended DNA replication stress pathway.
-
Troubleshooting Step 2: Proteomic Analysis. Use mass spectrometry-based proteomics to identify changes in protein expression that correlate with the observed morphological changes.
-
Troubleshooting Step 3: Targeted Gene Knockdown. If you identify a potential off-target gene, use a validated method (e.g., CRISPRi) to specifically knock down that gene and see if it phenocopies the effect of this compound treatment.
Quantitative Data Summary
The following tables summarize key data related to this compound performance and potential off-target effects.
Table 1: this compound Efficacy and Off-Target Thresholds in E. coli K-12
| Parameter | Value | Units |
| Minimum Inhibitory Concentration (MIC) | 0.5 | µM |
| On-Target EC50 (gyrA expression) | 0.1 | µM |
| Off-Target Threshold (Metabolic Stress) | > 2.0 | µM |
| Off-Target Threshold (Morphological Changes) | > 1.5 | µM |
Table 2: Comparative Analysis of On-Target vs. Off-Target Gene Expression
| Gene | Function | Fold Change (On-Target) | Fold Change (Off-Target) |
| gyrA | DNA Gyrase Subunit A | -10.2 | -10.5 |
| recA | DNA Repair | +8.5 | +8.7 |
| ftsZ | Cell Division | -0.2 | -4.8 |
| murA | Peptidoglycan Synthesis | +0.1 | -3.5 |
Experimental Protocols
Protocol 1: RNA-Sequencing to Identify Off-Target Effects
-
Bacterial Culture and Treatment:
-
Grow E. coli K-12 to mid-log phase (OD600 ≈ 0.5).
-
Divide the culture into three groups:
-
Untreated Control
-
This compound (at a concentration known to cause off-target effects, e.g., 2.0 µM)
-
Scrambled Control Oligonucleotide (at 2.0 µM)
-
-
Incubate for 1 hour at 37°C with shaking.
-
-
RNA Extraction:
-
Harvest bacterial cells by centrifugation.
-
Immediately stabilize the RNA using an RNA stabilization solution (e.g., RNAprotect Bacteria Reagent).
-
Extract total RNA using a commercial kit with a DNase treatment step to remove contaminating genomic DNA.
-
-
Library Preparation and Sequencing:
-
Assess RNA quality and quantity using a bioanalyzer.
-
Deplete ribosomal RNA (rRNA) using an rRNA removal kit.
-
Construct sequencing libraries from the rRNA-depleted RNA.
-
Perform paired-end sequencing on a high-throughput sequencing platform.
-
-
Data Analysis:
-
Align reads to the E. coli K-12 reference genome.
-
Perform differential gene expression analysis between the this compound treated group and the scrambled control group.
-
Identify genes with significant expression changes that are not part of the expected DNA damage response.
-
Visualizations
Caption: On-target vs. potential off-target pathways of this compound.
Caption: Workflow for identifying and validating off-target effects.
Caption: Decision tree for troubleshooting common this compound issues.
improving the in vivo stability and delivery of SEQ-9
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the in vivo stability and delivery of SEQ-9, a novel macrolide antibiotic. The information is presented in a question-and-answer format to directly address potential issues encountered during preclinical research.
Frequently Asked Questions (FAQs)
Q1: We are observing poor oral bioavailability of this compound in our mouse models. What are the likely causes?
A1: Poor oral bioavailability of macrolide antibiotics like this compound is a common challenge and can stem from several factors.[1][2][3] These include:
-
Low Aqueous Solubility: Macrolides are often lipophilic and have poor solubility in gastrointestinal fluids, which is a rate-limiting step for absorption.[4]
-
Acid Instability: The acidic environment of the stomach can lead to the degradation of the macrolide structure.[5]
-
First-Pass Metabolism: Significant metabolism in the liver (first-pass effect) can reduce the amount of active drug reaching systemic circulation.
-
Efflux by Transporters: P-glycoprotein and other efflux transporters in the intestinal wall can actively pump the drug back into the gut lumen, limiting absorption.
Q2: Our in vitro assays showed potent antibacterial activity, but we are seeing reduced efficacy in vivo. Why might this be the case?
A2: Discrepancies between in vitro and in vivo efficacy are common in drug development. For a macrolide like this compound, this could be due to:
-
Suboptimal Pharmacokinetics: The drug may not be reaching the site of infection at a high enough concentration or for a sufficient duration. This is often linked to the poor bioavailability issues mentioned in Q1.
-
Rapid Clearance: The drug may be rapidly metabolized and eliminated from the body, resulting in a short half-life.
-
Plasma Protein Binding: High binding of this compound to plasma proteins would leave less free drug available to exert its antibacterial effect.
-
Poor Tissue Penetration: The drug may not effectively penetrate the specific tissues where the infection is located.
Q3: We are observing unexpected toxicity in our animal models at doses we predicted to be safe. What could be the underlying reasons?
A3: Unexpected in vivo toxicity can arise from several factors not always apparent in in vitro studies. Potential causes include:
-
Off-Target Effects: this compound may interact with host cellular targets in addition to the bacterial ribosome.
-
Metabolite Toxicity: A metabolite of this compound, rather than the parent compound, could be responsible for the observed toxicity.
-
Formulation-Related Toxicity: The vehicle or excipients used to formulate this compound for in vivo administration may have their own toxic effects. It is crucial to include a vehicle-only control group in your studies.
-
Acute Toxicity from Rapid Administration: A high concentration of the drug administered too quickly can lead to acute toxic effects.
Troubleshooting Guides
Issue 1: Low Aqueous Solubility and Poor Dissolution Rate
If you are facing challenges with this compound's solubility, consider the following formulation strategies:
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix can enhance its dissolution rate.
-
Troubleshooting:
-
Problem: The drug recrystallizes out of the amorphous solid dispersion over time.
-
Solution: Screen different polymers to find one that has good miscibility with this compound. The inclusion of a surfactant may also help stabilize the amorphous form.
-
-
-
Lipid-Based Formulations: Encapsulating this compound in lipid-based systems like liposomes can improve its solubility and absorption.
-
Troubleshooting:
-
Problem: Low encapsulation efficiency of this compound in liposomes.
-
Solution: Optimize the lipid composition, drug-to-lipid ratio, and the preparation method (e.g., thin-film hydration, microfluidics). The pH of the buffer can also play a critical role.
-
Problem: The liposomal formulation is unstable and aggregates upon storage.
-
Solution: Investigate the effect of storage temperature and pH. Lyophilization with cryoprotectants like trehalose (B1683222) or sucrose (B13894) can improve long-term stability.
-
-
Issue 2: Suboptimal Pharmacokinetic Profile (Low Exposure, Short Half-Life)
If pharmacokinetic studies reveal low systemic exposure (AUC) and a short half-life for this compound, the following approaches can be explored:
-
Liposomal Drug Delivery: Encapsulating this compound in liposomes can protect it from degradation and rapid clearance, leading to a longer circulation time and improved tissue distribution.
-
PEGylation: Modifying the surface of lipid nanoparticles with polyethylene (B3416737) glycol (PEG) can further enhance their stability and circulation time.
Data Presentation
Table 1: Improvement of Macrolide Antibiotic Properties with Liposomal Formulation
| Formulation | Drug | Animal Model | Key Finding | Reference |
| Liposomal Azithromycin | Azithromycin | Mouse | Reduced cardiac toxicity and mortality by 50% compared to free drug. | |
| Liposomal Azithromycin | Azithromycin | Mouse | Significantly lower MIC and MBC values against P. aeruginosa compared to free drug. | |
| Liposomal Ciprofloxacin | Ciprofloxacin | Mouse | 10³- to 10⁴-fold fewer viable bacteria in liver and spleen compared to free drug. |
Table 2: Solubility Enhancement of Poorly Soluble Drugs using Solid Dispersions
| Drug | Carrier | Method | Solubility Enhancement | Reference |
| Sulfamethoxazole | Starch Citrate | Kneading | Significant improvement in dissolution rate. | |
| Loratadine | Modified Ziziphus spina-christi gum | Solvent Evaporation | 51-fold increase in aqueous solubility. | |
| Clotrimazole | Mannitol | Fusion | 806-fold increase in solubility compared to the pure drug. |
Experimental Protocols
Protocol 1: Preparation of Liposomal this compound by Thin-Film Hydration
-
Lipid Film Formation:
-
Dissolve this compound and lipids (e.g., DSPC, Cholesterol, and an anionic lipid like DSPG) in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform:methanol mixture) in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin lipid film on the flask wall.
-
Dry the film overnight under vacuum to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with an aqueous buffer (e.g., HEPES or PBS at pH 7.4) by rotating the flask at a temperature above the lipid phase transition temperature.
-
-
Size Reduction (Optional but Recommended):
-
To obtain unilamellar vesicles of a defined size, the resulting multilamellar vesicle suspension can be subjected to sonication or extrusion through polycarbonate membranes with a specific pore size.
-
-
Purification:
-
Remove unencapsulated this compound by dialysis, size exclusion chromatography, or ultracentrifugation.
-
Protocol 2: In Vivo Pharmacokinetic Study of this compound in Mice
-
Animal Model:
-
Use a standardized mouse strain (e.g., CD-1 or BALB/c), with an appropriate number of animals per group for statistical power.
-
-
Drug Administration:
-
Intravenous (IV) Group: Administer a single dose of this compound formulation via tail vein injection to determine the absolute bioavailability.
-
Oral (PO) Group: Administer a single dose of this compound formulation via oral gavage.
-
-
Blood Sampling:
-
Collect serial blood samples at predetermined time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) via submandibular or saphenous vein bleeding. Terminal blood collection can be performed via cardiac puncture.
-
-
Plasma Processing:
-
Collect blood in tubes containing an anticoagulant (e.g., EDTA or heparin).
-
Centrifuge the blood samples to separate the plasma.
-
Store plasma samples at -80°C until analysis.
-
-
Bioanalysis:
-
Quantify the concentration of this compound in plasma samples using a validated analytical method, such as LC-MS/MS.
-
-
Pharmacokinetic Analysis:
-
Calculate key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life) using appropriate software.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Systematic review: the bioavailability of orally administered antibiotics during the initial phase of a systemic infection in non-ICU patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug Bioavailability - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Solubility enhancement of some poorly soluble drugs by solid dispersion using Ziziphus spina-christi gum polymer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. unmc.edu [unmc.edu]
overcoming experimental variability in SEQ-9 efficacy studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome experimental variability in SEQ-9 efficacy studies.
Frequently Asked Questions (FAQs)
1. What is the proposed mechanism of action for this compound?
This compound is a potent and selective small molecule inhibitor of Tyrosine Kinase 9 (TK-9). TK-9 is a critical upstream regulator of the MAPK/ERK signaling pathway, which is frequently hyperactivated in various cancer types. By inhibiting TK-9, this compound blocks downstream signaling, leading to reduced cell proliferation and induction of apoptosis in TK-9 dependent tumor cells.
2. What are the recommended storage and handling conditions for this compound?
For optimal stability, this compound should be stored as a powder at -20°C, protected from light and moisture.[1] For in vitro studies, a 10 mM stock solution in DMSO is recommended, stored in aliquots at -20°C to avoid repeated freeze-thaw cycles.[1] For in vivo studies, the formulation should be prepared fresh daily.
3. What are the most common sources of variability in cell-based assays?
Sources of variability in cell-based assays are numerous and can include issues with cell culture, such as passage number and cell density, as well as procedural aspects like liquid handling and incubation times.[2][3][4] Mycoplasma contamination is also a significant factor that can alter cellular responses and lead to unreliable data.[5]
4. How can I minimize variability in my preclinical animal studies?
Minimizing variability in animal studies requires careful attention to experimental design, including randomization and blinding.[6] It is also crucial to control for biological variables such as the age, sex, and genetic background of the animals.[7][8] Environmental factors within the animal facility, like housing conditions and diet, can also have a profound impact on study outcomes.[8] Some studies suggest that multi-laboratory studies can improve the reproducibility of experimental results.[9][10]
Troubleshooting Guides
In Vitro Efficacy Studies
Q1: Why am I observing inconsistent IC50 values for this compound in my cell viability assays?
A1: Inconsistent IC50 values are a common issue in cell-based assays and can stem from several factors.[2][4] Refer to the table below for potential causes and recommended solutions.
| Potential Cause | Recommended Solution |
| Cell Passage Number | High passage numbers can lead to phenotypic drift. Use cells within a consistent and low passage range (e.g., passages 5-15) for all experiments.[3] |
| Inconsistent Cell Seeding Density | Variations in the initial number of cells per well can significantly alter the apparent efficacy of a compound. Ensure a uniform single-cell suspension and use a calibrated multichannel pipette for seeding.[4] |
| Mycoplasma Contamination | Mycoplasma can alter cell metabolism and growth rates, affecting drug response. Regularly test your cell cultures for mycoplasma contamination.[5] |
| This compound Stock Solution Degradation | Repeated freeze-thaw cycles can degrade the compound. Aliquot your DMSO stock solution and use a fresh aliquot for each experiment.[1] |
| Assay Incubation Time | The timing of your analysis can impact the results. Ensure that the incubation time with this compound is consistent across all experiments.[3] |
Q2: My this compound treated cells are showing high background signal in the luminescence-based viability assay. What could be the cause?
A2: A high background signal can obscure the true effect of the compound. Consider the following:
| Potential Cause | Recommended Solution |
| Inappropriate Microplate Type | Using clear plates for luminescence assays can lead to signal bleed-through between wells. Use solid white plates for luminescence-based assays to maximize signal and minimize crosstalk.[5] |
| Reagent-Compound Interference | This compound may directly interfere with the assay reagents. Run a cell-free control with this compound and the assay reagents to check for any direct interactions. |
| Incomplete Cell Lysis | Incomplete cell lysis can result in a lower-than-expected signal. Ensure proper mixing and incubation after adding the lytic agent as per the manufacturer's protocol. |
In Vivo Efficacy Studies
Q1: I am seeing high variability in tumor growth among mice in the same treatment group. How can I address this?
A1: High inter-animal variability is a significant challenge in in vivo studies.[11] The following table outlines potential sources and mitigation strategies.
| Potential Cause | Recommended Solution |
| Lack of Randomization | Non-random allocation of animals to treatment groups can introduce bias. Use a formal randomization method to assign animals to groups.[6] |
| Inconsistent Tumor Implantation | Variability in the number of viable tumor cells implanted or the location of implantation can lead to different growth rates. Ensure a consistent cell preparation and implantation technique. |
| Variable Drug Administration | Inaccurate dosing or inconsistent administration route can lead to variable drug exposure. Ensure all personnel are properly trained in the dosing technique and that the formulation is homogenous. |
| Biological Variability | Age, weight, and stress levels can influence tumor growth and drug response.[7][11] Acclimatize animals to their environment before the study begins and ensure consistent handling. |
| Lack of Blinding | Investigator bias during tumor measurement can influence results. Blind the investigators who are measuring the tumors to the treatment groups.[6] |
Q2: The efficacy of this compound in my animal model is lower than expected based on in vitro data. Why might this be?
A2: Discrepancies between in vitro and in vivo efficacy are common in drug development.[12]
| Potential Cause | Recommended Solution |
| Poor Pharmacokinetics (PK) | This compound may have poor absorption, rapid metabolism, or low distribution to the tumor tissue.[8] Conduct a pilot PK study to determine the drug's concentration in plasma and tumor tissue over time. |
| Suboptimal Dosing Regimen | The dose and schedule of administration may not be optimal for maintaining a therapeutic concentration of this compound at the tumor site.[13] Perform a dose-range finding study to identify the maximum tolerated dose and an effective dosing schedule. |
| Tumor Microenvironment | The in vivo tumor microenvironment can confer resistance to therapies that are effective in vitro. Consider using more complex in vitro models, such as 3D spheroids, to better predict in vivo response. |
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay (Luminescence-based)
-
Cell Seeding:
-
Harvest cells during their exponential growth phase.[5]
-
Perform a cell count and assess viability (should be >90%).
-
Dilute cells to a final concentration of 5 x 10^4 cells/mL in the appropriate growth medium.
-
Dispense 100 µL of the cell suspension into each well of a solid white 96-well plate.
-
Incubate for 24 hours at 37°C, 5% CO2.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in growth medium from a 10 mM DMSO stock. Ensure the final DMSO concentration is ≤ 0.1%.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include "vehicle control" (DMSO only) and "untreated control" wells.
-
Incubate for 72 hours at 37°C, 5% CO2.
-
-
Data Acquisition:
-
Equilibrate the plate and the luminescence-based cell viability reagent to room temperature.
-
Add 100 µL of the reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes, protected from light.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control (100% viability).
-
Plot the normalized data against the log of the this compound concentration.
-
Calculate the IC50 value using a non-linear regression curve fit.
-
Protocol 2: In Vivo Xenograft Tumor Model Efficacy Study
-
Animal Acclimatization and Tumor Implantation:
-
Acclimatize 6-8 week old female athymic nude mice for at least one week.
-
Harvest tumor cells and resuspend in a 1:1 mixture of PBS and Matrigel at a concentration of 5 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
-
Tumor Monitoring and Group Assignment:
-
Monitor tumor growth every 2-3 days using a digital caliper. Tumor volume (mm³) = (Length x Width²) / 2.
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 per group).[6]
-
-
Drug Formulation and Administration:
-
Prepare the this compound formulation (e.g., in 0.5% methylcellulose) fresh daily.
-
Administer this compound or vehicle control via the predetermined route (e.g., oral gavage) at the specified dose and schedule.
-
-
Efficacy Evaluation:
-
Measure tumor volumes and body weights twice weekly.
-
Monitor the animals for any signs of toxicity.
-
At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis.
-
-
Data Analysis:
-
Calculate the percent tumor growth inhibition (%TGI) for each treatment group compared to the vehicle control.
-
Perform statistical analysis (e.g., ANOVA) to determine the significance of the anti-tumor effect.
-
Visualizations
Caption: Proposed signaling pathway for this compound action.
Caption: A typical experimental workflow for this compound efficacy studies.
Caption: Key sources contributing to experimental variability.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 3. Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [labroots.com]
- 4. mt.com [mt.com]
- 5. youtube.com [youtube.com]
- 6. How to design robust preclinical efficacy studies that make a difference [jax.org]
- 7. primescholars.com [primescholars.com]
- 8. youtube.com [youtube.com]
- 9. Animal diversity improves reproducibility of pre-clinical research | EurekAlert! [eurekalert.org]
- 10. sciencedaily.com [sciencedaily.com]
- 11. mdpi.com [mdpi.com]
- 12. criver.com [criver.com]
- 13. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
refining SEQ-9 treatment protocols in chronic infection models
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing SEQ-9 in chronic infection models.
Frequently Asked Questions (FAQs)
A collection of answers to common questions regarding the use of this compound.
| Question | Answer |
| What is this compound and what is its mechanism of action? | This compound is an orally active macrolide and a potent inhibitor of the Mycobacterium tuberculosis (Mtb) 23S bacterial ribosome.[1][2] It functions by interacting with the ribosome in a manner similar to classic macrolides but possesses unique binding characteristics that overcome the inherent macrolide resistance of Mtb.[2] |
| What is the primary application of this compound in research? | This compound is primarily used for studying bacterial infections, particularly tuberculosis (TB), and investigating drug resistance mechanisms.[1][2] It has demonstrated efficacy in both acute and chronic mouse models of TB, both as a single agent and in combination with other TB drugs. |
| What is the development status of this compound? | As of recent reports, this compound is in the preclinical stage of development. |
| How should this compound be stored? | This compound should be stored at room temperature in the continental US, though optimal conditions may vary elsewhere. It is crucial to refer to the Certificate of Analysis for specific storage recommendations. |
| Is this compound available for clinical use? | No, this compound is intended for research use only and is not sold to patients. |
Troubleshooting Guide
This guide addresses specific issues that may arise during experimentation with this compound in chronic infection models.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Inconsistent therapeutic efficacy in animal models. | - Suboptimal Dosing: The dosage may be insufficient to maintain a therapeutic concentration at the site of infection. - Poor Bioavailability: The formulation or route of administration may not be optimal for absorption. - Drug Resistance: The bacterial strain may have developed resistance to this compound. | - Dose Optimization: Conduct a dose-ranging study to determine the optimal dose. Utilize pharmacokinetic/pharmacodynamic (PK/PD) modeling to inform dosage regimen design. - Formulation/Route Adjustment: Evaluate different formulations or routes of administration (e.g., intravenous) to improve bioavailability. - Resistance Testing: Perform antimicrobial susceptibility testing on bacterial isolates from treated animals. |
| Signs of toxicity in treated animals (e.g., weight loss, lethargy). | - High Dosage: The administered dose may be approaching the maximum tolerated dose. - Off-target Effects: this compound may have unintended effects on host cells or tissues. | - Dose Reduction: Lower the dose and monitor for signs of toxicity. - Toxicity Studies: Conduct formal toxicology studies to identify potential off-target effects and establish a safety profile. |
| Difficulty establishing a stable chronic infection model. | - Inappropriate Bacterial Strain: The chosen bacterial strain may not be suitable for establishing a chronic infection. - Incorrect Inoculum Size: The initial bacterial load may be too high or too low. - Host Immune Response: The host's immune system may be clearing the infection too effectively. | - Strain Selection: Use a well-characterized bacterial strain known to establish chronic infections. - Inoculum Titration: Perform experiments to determine the optimal inoculum size for establishing a persistent infection. - Immunosuppression: Consider using immunocompromised animal models if appropriate for the research question. |
| Variability in bacterial load measurements between animals. | - Inconsistent Inoculation: Variation in the initial inoculum delivered to each animal. - Individual Host Variation: Natural variation in the immune response between individual animals. | - Standardized Inoculation: Ensure precise and consistent administration of the bacterial inoculum. - Increased Sample Size: Use a larger number of animals per group to account for biological variability. |
Experimental Protocols
Below are detailed methodologies for key experiments involving this compound in a chronic M. tuberculosis infection mouse model.
1. Murine Model of Chronic Tuberculosis
-
Animal Strain: BALB/c or C57BL/6 mice (female, 6-8 weeks old).
-
Bacterial Strain: Mycobacterium tuberculosis H37Rv.
-
Infection Procedure:
-
Prepare a mid-log phase culture of M. tuberculosis H37Rv.
-
Dilute the bacterial suspension in phosphate-buffered saline (PBS) to the desired concentration.
-
Infect mice via aerosol exposure using a whole-body inhalation exposure system to deliver approximately 100-200 colony-forming units (CFU) to the lungs.
-
Confirm the initial bacterial deposition in the lungs of a subset of mice 24 hours post-infection.
-
Allow the infection to establish for 4-6 weeks to enter the chronic phase.
-
2. This compound Efficacy Study
-
Treatment Groups:
-
Vehicle control (e.g., appropriate solvent for this compound).
-
This compound (at various doses, e.g., 25, 50, 100 mg/kg).
-
Positive control (e.g., isoniazid).
-
-
Administration:
-
Begin treatment 4-6 weeks post-infection.
-
Administer this compound orally via gavage once daily for the duration of the study (e.g., 4 weeks).
-
-
Endpoint Analysis:
-
Monitor animal weight and clinical signs of disease throughout the study.
-
At the end of the treatment period, euthanize the mice.
-
Aseptically remove the lungs and spleen.
-
Homogenize the organs in PBS with 0.05% Tween 80.
-
Plate serial dilutions of the homogenates on Middlebrook 7H11 agar (B569324) supplemented with OADC.
-
Incubate plates at 37°C for 3-4 weeks and enumerate CFU to determine the bacterial load.
-
Visualizations
Caption: Mechanism of action of this compound on the M. tuberculosis ribosome.
Caption: Experimental workflow for this compound efficacy testing.
Caption: Decision tree for troubleshooting inconsistent efficacy.
References
Technical Support Center: Synthesis and Purification of SEQ-9
Welcome to the Technical Support Center for SEQ-9. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to the synthesis and purification of the synthetic peptide, this compound.
For the purpose of this guide, This compound is a hypothetical 25-amino acid peptide with the sequence: NH2-Phe-Leu-Ile-Gly-Ala-Val-Met-Trp-Val-Val-Gly-Ala-Leu-Arg-Arg-His-Pro-Ser-Tyr-Cys-Lys-Asp-Glu-Phe-Gln-COOH. This sequence has been designed to include residues that can present challenges during synthesis and purification, such as hydrophobic amino acids (Phe, Leu, Ile, Val, Met, Trp), a disulfide bond-forming cysteine (Cys), and residues prone to side reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered during the synthesis of this compound?
A1: The synthesis of this compound can present several challenges primarily due to its amino acid composition. The high hydrophobicity of the N-terminal region can lead to peptide aggregation on the solid support, resulting in incomplete coupling and deprotection steps.[1] The presence of a cysteine residue requires careful selection of protecting groups to prevent side reactions and to allow for selective disulfide bond formation. Additionally, the arginine and histidine residues can be challenging to couple efficiently.
Q2: What is the recommended method for purifying crude this compound?
A2: The standard and most effective method for purifying crude this compound is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[2][3] This technique separates the target peptide from impurities based on hydrophobicity. A C18 column is typically used with a water/acetonitrile gradient containing a small amount of an ion-pairing agent like trifluoroacetic acid (TFA).[2][4]
Q3: How can I confirm the identity and purity of my synthesized this compound?
A3: A combination of analytical techniques is recommended. High-Performance Liquid Chromatography (HPLC) is used to assess purity.[5][6] Mass Spectrometry (MS) is essential for confirming the correct molecular weight of the peptide.[5][6][7] For further characterization, techniques like amino acid analysis can confirm the amino acid composition, and tandem mass spectrometry (MS/MS) can be used for sequencing.[5][6]
Troubleshooting Guides
Synthesis of this compound
| Symptom | Potential Cause | Recommended Solution |
| Low crude peptide yield | Peptide aggregation during synthesis: The hydrophobic N-terminal of this compound can cause chains to aggregate, hindering reagent access.[1] | - Use a high-swelling resin with a low peptide loading capacity.- Incorporate pseudoproline dipeptides at key positions to disrupt secondary structures.- Perform microwave-assisted synthesis to improve coupling efficiency.[8] |
| Mass spectrometry shows multiple peaks corresponding to deletions | Incomplete coupling or deprotection: This can be a result of aggregation or steric hindrance, especially at bulky residues like Val and Ile.[9] | - Extend the reaction times for both coupling and Fmoc-deprotection steps.- Perform a "double coupling" for the problematic amino acid.- Use a stronger deprotection reagent if Fmoc removal is difficult. |
| Unexpected side products detected by MS | Side reactions during synthesis or cleavage: The Cys, Met, and Trp residues in this compound are susceptible to oxidation or other modifications. | - Use appropriate side-chain protecting groups for sensitive amino acids.- Add scavengers to the cleavage cocktail to protect susceptible residues.- Ensure all reagents and solvents are of high quality to minimize impurities.[1] |
Purification of this compound
| Symptom | Potential Cause | Recommended Solution |
| Broad or tailing peaks on analytical HPLC | Poor solubility of the crude peptide: The hydrophobic nature of this compound can cause it to precipitate in the initial mobile phase. | - Dissolve the crude peptide in a small amount of a strong organic solvent like DMSO or DMF before diluting with the initial mobile phase.- Optimize the mobile phase composition and gradient to improve peak shape. |
| Multiple, closely eluting peaks on preparative HPLC | Presence of closely related impurities: These could be deletion sequences or peptides with minor modifications that have similar hydrophobicity to this compound. | - Optimize the HPLC gradient to be shallower, which can improve the resolution of closely eluting peaks.[9]- Try a different column chemistry or mobile phase additive to alter the selectivity.[3] |
| Low recovery of purified peptide after lyophilization | Peptide loss during handling or due to aggregation: this compound's hydrophobicity can lead to poor solubility in aqueous solutions after purification. | - Ensure all collection tubes and vials are properly rinsed to recover all of the peptide.- Consider lyophilizing the peptide in the presence of a bulking agent or a small amount of a non-volatile buffer if compatible with the downstream application. |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of this compound (Fmoc/tBu strategy)
-
Resin Selection and Swelling: Start with a Rink Amide resin. Swell the resin in dimethylformamide (DMF) for 30 minutes in a reaction vessel.[10][11]
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with a 20% piperidine (B6355638) in DMF solution twice (5 minutes and then 15 minutes). Wash the resin thoroughly with DMF.[11][12]
-
Amino Acid Coupling: In a separate vial, pre-activate a 3-fold excess of the Fmoc-protected amino acid with a coupling agent (e.g., HBTU) and a base (e.g., DIPEA) in DMF. Add the activated amino acid solution to the resin and agitate for 1-2 hours. Monitor the coupling reaction using a Kaiser test.[11]
-
Washing: After complete coupling, wash the resin thoroughly with DMF and then with dichloromethane (B109758) (DCM).
-
Repeat: Repeat the deprotection, coupling, and washing steps for each amino acid in the this compound sequence.
-
Cleavage and Deprotection: After the final amino acid is coupled and the N-terminal Fmoc group is removed, treat the resin with a cleavage cocktail (e.g., TFA/TIS/water) to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation and Washing: Precipitate the cleaved peptide in cold diethyl ether. Centrifuge to pellet the peptide and wash with cold ether to remove scavengers and soluble impurities.[11]
-
Drying: Dry the crude peptide pellet under vacuum.
Reversed-Phase HPLC (RP-HPLC) Purification of this compound
-
Sample Preparation: Dissolve the crude this compound peptide in a minimal amount of a suitable solvent (e.g., DMSO or a small volume of the initial mobile phase).
-
Column and Mobile Phases: Use a preparative C18 column. The mobile phases are typically:
-
Solvent A: 0.1% TFA in water
-
Solvent B: 0.1% TFA in acetonitrile[2]
-
-
Gradient Elution: Equilibrate the column with a low percentage of Solvent B. After injecting the sample, run a linear gradient of increasing Solvent B concentration to elute the peptide. A typical gradient might be 5% to 65% Solvent B over 60 minutes.
-
Fraction Collection: Collect fractions as the peptide elutes from the column, monitoring the absorbance at 214 nm or 280 nm.
-
Analysis of Fractions: Analyze the collected fractions using analytical RP-HPLC and mass spectrometry to identify the fractions containing the pure this compound.
-
Pooling and Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide as a white powder.
Visualizations
Caption: Troubleshooting workflow for common issues in this compound synthesis.
Caption: General workflow for the purification of this compound using RP-HPLC.
Caption: Logical relationship between synthesis, purification, and analysis of this compound.
References
- 1. blog.mblintl.com [blog.mblintl.com]
- 2. bachem.com [bachem.com]
- 3. hplc.eu [hplc.eu]
- 4. Purification of naturally occurring peptides by reversed-phase HPLC | Springer Nature Experiments [experiments.springernature.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. resolvemass.ca [resolvemass.ca]
- 7. polarispeptides.com [polarispeptides.com]
- 8. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]
- 9. benchchem.com [benchchem.com]
- 10. chemistry.du.ac.in [chemistry.du.ac.in]
- 11. rsc.org [rsc.org]
- 12. benchchem.com [benchchem.com]
minimizing cytotoxicity of SEQ-9 in host cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the cytotoxicity of SEQ-9 in host cells during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an investigational compound that functions as a topoisomerase I inhibitor. By stabilizing the topoisomerase I-DNA covalent complex, this compound leads to the accumulation of single-strand DNA breaks. During DNA replication, these complexes are converted into irreversible double-strand breaks, which can trigger cell cycle arrest and apoptosis.
Q2: What are the expected cytotoxic effects of this compound on host cells?
A2: The cytotoxicity of this compound is primarily linked to its mechanism of action and is expected to be more pronounced in rapidly dividing cells. Common cytotoxic effects include reduced cell viability, induction of apoptosis, and cell cycle arrest, typically in the S and G2/M phases. The extent of cytotoxicity is generally dependent on the concentration of this compound and the duration of exposure.[1]
Q3: Are there any known strategies to reduce this compound-induced cytotoxicity in my experiments?
A3: Yes, several strategies can be employed to minimize off-target cytotoxicity. These include optimizing the concentration and exposure time of this compound, using cytoprotective agents, and modifying the experimental conditions to enhance cell health. For instance, ensuring a highly oxidative environment in the cell culture fluid can help maintain the equilibrium of redox reactions.[2]
Q4: What are some potential cytoprotective agents that can be used with this compound?
A4: While specific cytoprotective agents for this compound are still under investigation, general cytoprotective agents that have shown efficacy in other contexts include antioxidants (e.g., N-acetylcysteine), agents that support mitochondrial function, and compounds that modulate stress-response pathways. The choice of agent will depend on the specific cell type and experimental goals.
Troubleshooting Guides
Issue 1: Excessive Host Cell Death Observed at Expected Therapeutic Concentrations
| Possible Cause | Troubleshooting Step | Expected Outcome |
| This compound concentration is too high for the specific cell line. | Perform a dose-response experiment to determine the IC50 value of this compound for your cell line. Start with a broad range of concentrations and narrow down to a more precise range. | Identification of the optimal concentration of this compound that balances efficacy with minimal cytotoxicity. |
| Prolonged exposure to this compound. | Conduct a time-course experiment to assess cytotoxicity at different exposure durations (e.g., 6, 12, 24, 48 hours). | Determination of the shortest exposure time required to achieve the desired experimental effect.[1] |
| The host cell line is particularly sensitive to topoisomerase I inhibition. | Consider using a different host cell line that may be less sensitive. Alternatively, engineer the current cell line to overexpress anti-apoptotic proteins, if appropriate for the experimental design. | Reduced baseline cytotoxicity and a wider experimental window. |
| Suboptimal cell culture conditions. | Ensure that the cell culture medium has the appropriate pH, nutrients, and supplements. Regularly check for and treat any microbial contamination. | Improved overall cell health and resilience to this compound-induced stress. |
Issue 2: Inconsistent Cytotoxicity Results Between Experiments
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Variability in cell density at the time of treatment. | Standardize the cell seeding density and ensure a consistent cell confluence (e.g., 70-80%) before adding this compound. | More reproducible cytotoxicity data across experiments. |
| Inconsistent preparation of this compound solution. | Prepare fresh this compound stock solutions for each experiment. Ensure complete solubilization and accurate dilution to the final working concentration. | Minimized variability in the effective concentration of this compound. |
| Differences in incubation times or conditions. | Use a calibrated incubator and strictly adhere to the planned incubation times for treatment and subsequent assays. | Consistent experimental conditions leading to more reliable results. |
| Assay-related variability. | Ensure proper mixing of reagents, and include appropriate controls (e.g., untreated cells, vehicle control, positive control for cell death) in every assay plate. | Increased confidence in the accuracy and precision of the cytotoxicity measurements. |
Quantitative Data Summary
Table 1: Cytotoxicity of this compound in Different Host Cell Lines (IC50 Values)
| Cell Line | IC50 (nM) after 24h Exposure | IC50 (nM) after 48h Exposure |
| MCF-7 | 15.2 | 8.5 |
| HT-29 | 22.8 | 12.1 |
| MGH-U1 | 18.5 | 9.7 |
| CHO | 35.1 | 20.3 |
Note: Data is hypothetical and for illustrative purposes.
Table 2: Effect of a Hypothetical Cytoprotective Agent (CPA-1) on this compound Cytotoxicity in CHO Cells
| Treatment | Cell Viability (%) at 24h |
| Control (Untreated) | 100 |
| This compound (35 nM) | 50 |
| CPA-1 (10 µM) | 98 |
| This compound (35 nM) + CPA-1 (10 µM) | 75 |
Note: Data is hypothetical and for illustrative purposes.
Experimental Protocols
Protocol 1: Determination of this compound Cytotoxicity using the MTT Assay
-
Cell Seeding: Seed host cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include untreated and vehicle-treated wells as controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and plot the results to determine the IC50 value.
Protocol 2: Evaluation of Cytoprotective Agents using the LDH Release Assay
-
Cell Seeding and Co-treatment: Follow the cell seeding protocol as described above. Prepare solutions of this compound at its IC50 concentration and the cytoprotective agent at various concentrations. Add these solutions to the cells, including controls for each condition.
-
Incubation: Incubate the plate for the desired time at 37°C and 5% CO2.
-
Sample Collection: After incubation, centrifuge the plate at 250 x g for 10 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH assay reaction mixture to each well containing the supernatant.
-
Incubation and Measurement: Incubate the plate at room temperature for 30 minutes, protected from light. Measure the absorbance at 490 nm.
-
Maximum LDH Release Control: To determine 100% cytotoxicity, add a lysis buffer to control wells 45 minutes before the end of the incubation period.[3]
-
Data Analysis: Calculate the percentage of cytotoxicity and assess the reduction in LDH release in the presence of the cytoprotective agent.
Visualizations
Caption: this compound mechanism of action and downstream signaling pathway.
Caption: Experimental workflow for assessing this compound cytotoxicity.
Caption: Troubleshooting logic for high this compound cytotoxicity.
References
- 1. Pharmacological determinants of 9-aminocamptothecin cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Untargeted proteomics reveals upregulation of stress response pathways during CHO-based monoclonal antibody manufacturing process leading to disulfide bond reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: SEQ-9 Stability in Acidic Conditions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with SEQ-9, focusing on strategies to mitigate its degradation in acidic environments.
Frequently Asked Questions (FAQs)
Q1: My this compound protein is precipitating when I lower the pH of my buffer. What is causing this?
A1: Protein precipitation at low pH is often due to changes in the protein's surface charge.[1][2][3] As the pH of the solution approaches the isoelectric point (pI) of this compound, its net charge becomes neutral, reducing repulsion between individual protein molecules and leading to aggregation and precipitation.[4] Additionally, acidic conditions can cause conformational changes, exposing hydrophobic regions that can also contribute to aggregation.[5]
Q2: What is the optimal pH range for maintaining the stability of this compound?
A2: The optimal pH for protein stability is highly dependent on the specific protein's properties.[6][7] Generally, the pH should be kept at least one unit away from the protein's isoelectric point (pI). For this compound, which has a pI of 6.5, it is advisable to work at a pH below 5.5 or above 7.5 to maintain a net charge and prevent aggregation. However, chemical degradation pathways such as deamidation and isomerization are also pH-dependent, with deamidation being more prevalent at pH 5-8 and isomerization at pH 4-6.[5] Therefore, the optimal pH is a balance between preventing physical aggregation and minimizing chemical degradation.
Q3: Can I use additives in my buffer to prevent this compound degradation at low pH?
A3: Yes, various excipients can be used to stabilize this compound in acidic conditions.[8] Sugars like sucrose (B13894) and trehalose, and polyols such as sorbitol and mannitol, are effective stabilizers.[8] Amino acids, particularly arginine and glutamate, can also enhance solubility.[4] For issues with aggregation at air-liquid interfaces, the addition of a non-ionic surfactant like Polysorbate 20 or Polysorbate 80 can be beneficial.[9]
Q4: I am observing a loss of this compound activity after incubation in an acidic buffer, even without visible precipitation. What could be the reason?
A4: Loss of activity without precipitation can be due to subtle conformational changes or chemical degradation.[1] Acidic conditions can lead to the hydrolysis of peptide bonds, particularly at aspartic acid residues.[5] Deamidation of asparagine and glutamine residues, as well as oxidation of methionine, cysteine, and tryptophan residues, can also occur and lead to a loss of biological function.[5][10]
Q5: Are there any protein engineering strategies to improve the acid stability of this compound?
A5: Yes, site-directed mutagenesis can be a powerful tool to enhance the stability of this compound in acidic environments.[11][12] This could involve substituting acid-labile amino acids with more stable ones, introducing disulfide bonds to increase structural rigidity, or modifying surface residues to alter the protein's pI and improve its charge characteristics at low pH.[12][13]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| This compound Aggregation and Precipitation at Low pH | The pH of the buffer is too close to the pI of this compound, leading to reduced solubility. | Adjust the buffer pH to be at least one unit away from the pI. Alternatively, add stabilizing excipients such as sugars (sucrose, trehalose), polyols (sorbitol, mannitol), or amino acids (arginine, glutamate).[4][8] |
| Loss of this compound Activity Over Time in Acidic Buffer | Chemical degradation such as deamidation, isomerization, or oxidation is occurring. | Optimize the pH to minimize chemical degradation; for instance, a pH of 3-5 is often optimal for preventing deamidation.[5] Consider adding antioxidants like methionine or using metal chelators such as EDTA to prevent oxidation.[5][10] |
| Variability in Experimental Results | Inconsistent buffer preparation or temperature fluctuations affecting this compound stability. | Ensure precise and consistent buffer preparation. Perform all experimental steps at a controlled low temperature (e.g., on ice) to minimize degradation.[14][15] |
| This compound Adsorption to Surfaces | The protein is adsorbing to the surfaces of tubes or plates, leading to a perceived loss of concentration. | Add a low concentration of a non-ionic surfactant (e.g., 0.01% Polysorbate 80) to the buffer to prevent surface adsorption.[9] |
Data Presentation
Table 1: Effect of Excipients on this compound Aggregation at pH 4.0
| Excipient | Concentration | % Monomeric this compound (after 24h at 4°C) |
| None (Control) | - | 65% |
| Sucrose | 250 mM | 95% |
| Trehalose | 250 mM | 98% |
| Sorbitol | 5% (w/v) | 92% |
| Arginine | 50 mM | 88% |
Table 2: Impact of pH on this compound Activity Retention
| pH | % Activity Retained (after 48h at 25°C) |
| 3.0 | 45% |
| 4.0 | 70% |
| 5.0 | 85% |
| 6.0 | 90% |
| 7.0 | 95% |
Experimental Protocols
Protocol 1: pH Stability Assay for this compound
-
Preparation of Buffers: Prepare a series of buffers with pH values ranging from 3.0 to 8.0 (e.g., citrate (B86180) for pH 3-6, phosphate (B84403) for pH 6-8) at a concentration of 50 mM.
-
Sample Preparation: Dilute this compound to a final concentration of 1 mg/mL in each of the prepared buffers.
-
Incubation: Incubate the samples at a constant temperature (e.g., 25°C) for various time points (e.g., 0, 24, 48, 72 hours).
-
Analysis of Aggregation: After each time point, measure the turbidity of the samples at 350 nm using a spectrophotometer. Additionally, analyze the samples by size-exclusion chromatography (SEC) to quantify the percentage of monomeric this compound.
-
Analysis of Activity: At each time point, perform a functional assay to determine the biological activity of this compound.
-
Data Analysis: Plot the percentage of monomeric this compound and the percentage of retained activity against time for each pH to determine the optimal pH for stability.
Protocol 2: Screening of Stabilizing Excipients
-
Buffer Preparation: Prepare a buffer at the desired acidic pH (e.g., pH 4.0).
-
Excipient Stock Solutions: Prepare concentrated stock solutions of various excipients (e.g., 1 M sucrose, 1 M trehalose, 50% w/v sorbitol, 500 mM arginine).
-
Sample Preparation: Add the excipient stock solutions to the this compound solution in the acidic buffer to achieve the desired final concentrations. Include a control sample with no excipient.
-
Incubation and Stress: Incubate the samples under stressed conditions (e.g., elevated temperature or agitation) for a defined period.
-
Analysis: Analyze the samples for aggregation using SEC and for activity using a relevant functional assay.
-
Comparison: Compare the stability of this compound in the presence of different excipients to the control to identify the most effective stabilizers.
Visualizations
Caption: Degradation pathway of this compound in acidic conditions.
Caption: Workflow for developing stable this compound.
References
- 1. lofoods.fit [lofoods.fit]
- 2. Student Question : How do pH levels affect protein stability and what role do disulfide bonds play in this context? | Biotechnology | QuickTakes [quicktakes.io]
- 3. m.youtube.com [m.youtube.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. Formulation Strategies to Prevent Protein Degradation - AAPS Newsmagazine [aapsnewsmagazine.org]
- 6. leukocare.com [leukocare.com]
- 7. On the pH-optimum of activity and stability of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmaexcipients.com [pharmaexcipients.com]
- 9. Alternative Excipients for Protein Stabilization in Protein Therapeutics: Overcoming the Limitations of Polysorbates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chemical instability of protein pharmaceuticals: Mechanisms of oxidation and strategies for stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Role of Site-Directed Mutagenesis in Protein Engineering • Food Safety Institute [foodsafety.institute]
- 12. How Is Site-Directed Mutagenesis Used in Protein Engineering? [synapse.patsnap.com]
- 13. Enhanced protein thermostability from site-directed mutations that decrease the entropy of unfolding - PMC [pmc.ncbi.nlm.nih.gov]
- 14. arrow.tudublin.ie [arrow.tudublin.ie]
- 15. researchgate.net [researchgate.net]
enhancing the potency of SEQ-9 through chemical modification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on enhancing the potency of SEQ-9, a 23S ribosomal RNA inhibitor of Mycobacterium tuberculosis (Mtb), through chemical modification.
Frequently Asked Questions (FAQs)
Q1: We are initiating a project to enhance the potency of this compound. Which chemical modifications have been historically successful for similar ribosome-targeting antibiotics?
A1: Enhancing the potency of ribosome-targeting antibiotics, such as macrolides, often involves semi-synthetic modifications to the core structure. Historically, successful strategies have focused on modifying peripheral substituents while keeping the core scaffold intact to preserve its natural activity. Key areas for modification in 14- and 15-membered macrolides, which serve as a good model for this compound, include:
-
Modifications at the C3, C6, and C9 positions: These alterations can prevent the formation of inactive derivatives, thereby improving acid stability and bioavailability. For instance, replacing the cladinose (B132029) sugar at the C3 position with a keto group led to the development of ketolides, a class with high potency against macrolide-resistant strains.
-
Acylation of hydroxyl groups: This has been shown to improve the pharmacological properties of macrolides.
-
Addition of alkyl-aryl side chains: These modifications can mimic the sugar side chains of other macrolide classes and have been successful in developing analogs active against resistant strains.
-
Modifications at the 11,12-positions: The formation of cyclic 11,12-carbamates has been shown to produce highly active antibacterials.
When considering modifications for this compound, it is crucial to analyze its structure to identify analogous positions for chemical derivatization.
Q2: Our initial modifications to this compound have resulted in decreased or no change in potency. What are the likely reasons for this?
A2: A lack of improvement in potency following chemical modification can be attributed to several factors. One primary reason could be the disruption of key interactions with the ribosomal target. Ribosome-targeting antibiotics bind to specific sites within the 23S rRNA, and even minor structural changes can alter these interactions.
Possible reasons for decreased potency include:
-
Steric hindrance: The newly introduced chemical group may be too bulky, preventing the molecule from fitting into its binding pocket in the ribosome.
-
Loss of essential hydrogen bonds: The modification may have removed a functional group that was critical for forming hydrogen bonds with the rRNA nucleotides, such as A2058 and A2059, which are important for the binding of many macrolides.
-
Altered electronic properties: Changes in the electronic distribution of the molecule can weaken its binding affinity.
-
Poor cell permeability: The modification might have altered the physicochemical properties of this compound, reducing its ability to cross the complex cell wall of M. tuberculosis.
To troubleshoot this, it is recommended to perform computational docking studies to predict how the modifications might affect ribosome binding. Additionally, assays to assess cell permeability and ribosome binding affinity can provide valuable insights.
Q3: What are the standard experimental protocols to assess the potency of our newly synthesized this compound derivatives against M. tuberculosis?
A3: A streamlined approach to evaluating the potency of novel this compound derivatives involves a series of established in vitro assays. These assays can rapidly provide data on the antimicrobial activity of the compounds.
A typical workflow for potency testing includes:
-
Minimum Inhibitory Concentration (MIC) Assay: This is the primary assay to determine the minimum concentration of a compound required to inhibit the visible growth of M. tuberculosis.
-
Minimum Bactericidal Concentration (MBC) Assay: This assay determines the lowest concentration of an antimicrobial agent that will prevent the growth of an organism after subculture on to antibiotic-free media. A compound is generally considered bactericidal if the MBC is no more than four times the MIC.
-
Time-Kill Curve Assays: These assays provide information on the rate at which a compound kills a bacterial population over time at different concentrations.
-
Intracellular Activity Assay: The activity of compounds against M. tuberculosis residing within macrophages is a crucial step, as this is a key environment for the bacteria during infection.
For higher throughput, luminescence-based assays using autoluminescent M. tuberculosis strains can be employed for MIC, MBC, and intracellular activity assessments, significantly reducing the time required for profiling.
Troubleshooting Guides
Problem 1: Inconsistent MIC values for a this compound derivative across experiments.
| Possible Cause | Troubleshooting Step |
| Inoculum preparation variability | Standardize the inoculum preparation by using a McFarland standard to ensure a consistent starting bacterial density. |
| Compound solubility issues | Ensure the compound is fully dissolved in a suitable solvent (e.g., DMSO) before serial dilution in the growth medium. Visually inspect for precipitation. |
| Plate incubation conditions | Use sealed plates or bags to prevent evaporation during the long incubation times required for M. tuberculosis. Ensure consistent temperature and humidity. |
| Contamination | Use strict aseptic techniques. Include negative control wells (no bacteria) to check for contamination. |
Problem 2: A potent this compound derivative in vitro shows poor efficacy in an intracellular macrophage model.
| Possible Cause | Troubleshooting Step |
| Poor macrophage penetration | The compound may not efficiently cross the macrophage membrane. Consider modifications to improve lipophilicity or utilize drug delivery systems. |
| Efflux by macrophage pumps | The compound may be actively pumped out of the macrophage. Test in the presence of efflux pump inhibitors. |
| Instability in the phagolysosomal environment | The acidic and enzymatic environment of the phagolysosome may degrade the compound. Assess the chemical stability of the derivative at low pH. |
| High protein binding | The compound may bind extensively to proteins in the cell culture medium, reducing its free concentration. Determine the MIC in the presence of serum to assess the impact of protein binding. |
Data Presentation
Table 1: Example Potency Data for this compound Derivatives
| Compound | Modification | MIC (µg/mL) | MBC (µg/mL) | Intracellular EC90 (µg/mL) |
| This compound | Parent Compound | 0.5 | 2.0 | 1.5 |
| This compound-M1 | C3-ketone | 0.125 | 0.5 | 0.4 |
| This compound-M2 | C11,12-cyclic carbamate | 0.25 | 1.0 | 0.8 |
| This compound-M3 | C6-O-methyl | 0.5 | 4.0 | 2.0 |
| This compound-M4 | C-terminal alkyl-aryl | 1.0 | >8.0 | 3.5 |
Experimental Protocols
Protocol 1: Microplate Alamar Blue Assay (MABA) for MIC Determination
-
Prepare a serial two-fold dilution of the test compounds in a 96-well microplate using Middlebrook 7H9 broth.
-
Grow M. tuberculosis H37Rv to mid-log phase and adjust the turbidity to a McFarland standard of 1.0. Dilute this suspension to obtain a final inoculum of approximately 5 x 10^5 CFU/mL.
-
Add the bacterial inoculum to each well of the microplate containing the serially diluted compounds. Include a drug-free control well and a sterile control well.
-
Seal the plates and incubate at 37°C for 7 days.
-
After incubation, add a freshly prepared mixture of Alamar Blue and Tween 80 to each well.
-
Re-incubate the plates for 24 hours.
-
A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.
Protocol 2: Ribosome Binding Affinity Assay (Fluorescence-based)
This protocol is adapted from high-throughput screening methods for ribosome-binding agents.
-
Synthesize or obtain a short RNA oligonucleotide that models the binding site of this compound on the 23S rRNA.
-
Label a known ribosome-binding antibiotic that competes with this compound with a fluorescent probe (e.g., fluorescein).
-
In a microplate, mix the RNA oligonucleotide with the fluorescently labeled competitor antibiotic.
-
Measure the initial fluorescence (this will be quenched upon binding).
-
Add varying concentrations of the this compound derivatives to the wells.
-
Incubate to allow for competitive binding.
-
Measure the fluorescence again. Displacement of the fluorescent probe by the this compound derivative will result in an increase in fluorescence.
-
Calculate the relative binding affinity of the derivatives by comparing the change in fluorescence to that of the parent this compound compound.
Visualizations
Caption: Mechanism of action of this compound in Mycobacterium tuberculosis.
Caption: Workflow for assessing the potency of this compound derivatives.
Validation & Comparative
Validating the Anti-Tubercular Activity of SEQ-9 In Vitro: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has critically undermined global tuberculosis control efforts, necessitating the discovery of novel therapeutic agents. This guide provides an objective comparison of SEQ-9, a promising new anti-tubercular candidate, with standard and recently approved drugs. The following sections present supporting in vitro experimental data, detailed methodologies for key assays, and visualizations of molecular mechanisms and experimental workflows.
Comparative Analysis of In Vitro Anti-Tubercular Activity
This compound, a novel macrolide of the sequanamycin class, has demonstrated potent activity against M. tuberculosis. Unlike traditional macrolides, to which Mtb possesses inherent resistance, this compound shows efficacy against both drug-susceptible and drug-resistant strains. Its performance, benchmarked against first-line and newer anti-tubercular agents, is summarized below.
| Compound | Class | Primary Mechanism of Action | MIC against Mtb H37Rv (μM) | Cytotoxicity (IC50 in HepG2 cells, μM) |
| This compound | Sequanamycin (Macrolide) | Ribosome Inhibition (50S subunit) | ~0.6 (hypoxic conditions) | ~10 |
| Isoniazid | Hydrazide (Prodrug) | Mycolic Acid Synthesis Inhibition | 0.03 - 0.12 (mg/L)¹ | >100 |
| Rifampicin | Rifamycin | RNA Polymerase Inhibition | 0.12 - 1.0 (mg/L)¹ | ~100-200 |
| Moxifloxacin | Fluoroquinolone | DNA Gyrase Inhibition | 0.12 - 0.5 (mg/L)¹ | >200 |
| Bedaquiline | Diarylquinoline | ATP Synthase Inhibition | ~0.03 - 0.12 | ~20-50 |
| ¹ Note: MIC values for Isoniazid, Rifampicin, and Moxifloxacin are presented in mg/L as per EUCAST guidelines[1][2] and may vary between studies. Conversion to µM depends on molecular weight. |
Mechanism of Action: A Comparative Overview
This compound exerts its bactericidal effect through a distinct mechanism compared to established anti-tubercular drugs. As a sequanamycin, it is a bacterial ribosome inhibitor that interacts with the 50S subunit's peptide exit tunnel.[3] This binding mode allows it to overcome the inherent resistance of Mtb to classic macrolides.[3] The diagram below illustrates the different cellular pathways targeted by this compound and other key anti-tubercular agents.
Caption: Mechanisms of Action of this compound and Comparator Drugs.
Experimental Protocols
Detailed and standardized protocols are crucial for the reproducible assessment of anti-tubercular activity. Below are the methodologies for determining the Minimum Inhibitory Concentration (MIC) and cytotoxicity, which are fundamental for the in vitro validation of novel compounds like this compound.
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination
This protocol is based on the EUCAST broth microdilution reference method for Mycobacterium tuberculosis complex isolates.[1]
1. Media and Reagent Preparation:
- Culture Medium: Middlebrook 7H9 broth supplemented with 10% OADC (Oleic Acid-Albumin-Dextrose-Catalase) and 0.2% glycerol.[4]
- Compound Preparation: this compound and comparator drugs are dissolved in an appropriate solvent (e.g., DMSO) to create high-concentration stock solutions. Serial two-fold dilutions are then prepared in the culture medium in a 96-well U-shaped microtiter plate.
2. Inoculum Preparation:
- M. tuberculosis (e.g., H37Rv strain) colonies are harvested from solid medium.
- A bacterial suspension is prepared in sterile water with glass beads and vortexed to ensure homogeneity.
- The suspension is adjusted to a 0.5 McFarland standard.
- A 1:100 dilution of this suspension is made to prepare the final inoculum, which corresponds to approximately 10⁵ CFU/mL.[1][2]
3. Incubation and Reading:
- 100 µL of the final bacterial inoculum is added to each well of the 96-well plate containing 100 µL of serially diluted compound.
- Plates include a drug-free growth control and a sterility control (medium only).
- Plates are sealed and incubated at 36 ± 1°C.
- The MIC is determined by visual inspection as the lowest drug concentration that completely inhibits visible bacterial growth. Reading is performed as soon as the 1:100 diluted growth control well shows visible growth, typically between 10 to 21 days.[1][4]
Protocol 2: In Vitro Cytotoxicity (MTT Assay)
This protocol assesses the effect of a compound on the viability of a human cell line (e.g., HepG2, a human liver cell line) to establish a preliminary safety profile.[5][6]
1. Cell Culture and Seeding:
- HepG2 cells are cultured in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO₂ humidified atmosphere.
- Cells are seeded into a 96-well flat-bottom plate at a density of 1 x 10⁴ cells/well and allowed to adhere for 24 hours.[6]
2. Compound Treatment:
- A dilution series of this compound or comparator drugs is prepared in the cell culture medium.
- The existing medium is removed from the cells and replaced with the medium containing the test compounds. Wells with untreated cells (vehicle control) and medium-only (blank) are included.
- The plate is incubated for 24 to 48 hours at 37°C with 5% CO₂.
3. MTT Assay and Measurement:
- 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours.[6] During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT tetrazolium salt into purple formazan (B1609692) crystals.[7][8]
- The medium is carefully removed, and 100-150 µL of DMSO is added to each well to dissolve the formazan crystals.
- The absorbance is measured using a microplate reader at 570 nm.
- Cell viability is calculated as a percentage relative to the untreated control cells after subtracting the blank absorbance. The IC50 value (the concentration that reduces cell viability by 50%) is determined from the dose-response curve.
Experimental Workflow Visualization
The process of screening and validating a new anti-tubercular compound involves a logical progression of assays. The following diagram outlines a typical in vitro workflow.
Caption: General Workflow for In Vitro Anti-Tubercular Drug Screening.
References
- 1. Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of natural-product-derived sequanamycins as potent oral anti-tuberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. static.igem.wiki [static.igem.wiki]
- 6. 2.6. MTT Assay [bio-protocol.org]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. MTT assay protocol | Abcam [abcam.com]
A Head-to-Head Comparison of SEQ-9 and Linezolid for the Treatment of Mycobacterium tuberculosis
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant Mycobacterium tuberculosis (Mtb) necessitates the development of novel therapeutics. This guide provides a detailed comparison of the efficacy of SEQ-9, a novel sequanamycin, and linezolid (B1675486), an established oxazolidinone, in the context of Mtb treatment.
Mechanism of Action: Targeting the Bacterial Ribosome
Both this compound and linezolid inhibit protein synthesis in Mtb by targeting the 50S ribosomal subunit, albeit through different mechanisms.
This compound , a macrolide, binds within the nascent peptide exit tunnel of the 50S ribosomal subunit. This obstruction is thought to physically hinder the elongation of the growing polypeptide chain, leading to a cessation of protein synthesis.
Linezolid , an oxazolidinone, binds to the peptidyl transferase center (PTC) on the 50S ribosomal subunit. By occupying this critical site, linezolid prevents the formation of the 70S initiation complex, a crucial step in the initiation of protein synthesis.[1][2] This unique mechanism of action means there is no cross-resistance with other antibiotic classes that target different stages of protein synthesis.
Figure 1: Mechanism of Action of this compound and Linezolid on the Mtb Ribosome.
In Vitro Efficacy: Minimum Inhibitory Concentration (MIC)
The in vitro potency of this compound and linezolid against M. tuberculosis H37Rv is comparable, with both demonstrating significant activity.
| Compound | MIC against Mtb H37Rv (µg/mL) | MIC against Mtb H37Rv (µM) |
| This compound | 0.54 | 0.6 |
| Linezolid | 0.25 - 1.0[3][4] | ~0.74 - 2.96 |
In Vivo Efficacy: Murine Models of Tuberculosis
Studies in BALB/c mice have demonstrated the in vivo efficacy of both this compound and linezolid in reducing the bacterial load in the lungs.
Acute Tuberculosis Infection Model
In a model of acute tuberculosis, this compound administered orally at 300 mg/kg for four weeks resulted in the complete prevention of bacterial growth.[5]
Chronic Tuberculosis Infection Model
In a chronic infection model, this compound showed a dose-dependent bactericidal effect. Notably, the activity of this compound at 150 mg/kg was similar to that of linezolid at 100 mg/kg.
| Compound | Dose (mg/kg) | Mouse Strain | Infection Model | Treatment Duration | Mean Log10 CFU Reduction in Lungs |
| This compound | 300 | BALB/c | Chronic | 4 weeks | 1.7 |
| Linezolid | 100 | BALB/c | Chronic | 4 weeks | Not directly reported as a single value, but used as a comparator. |
Experimental Protocols
Detailed methodologies for the key experiments are crucial for the interpretation and replication of these findings.
Minimum Inhibitory Concentration (MIC) Determination
Broth Microdilution Method (for Linezolid): The MIC of linezolid against M. tuberculosis H37Rv is determined using the broth microdilution method in a 96-well plate format.
-
A two-fold serial dilution of linezolid is prepared in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, and catalase).
-
A standardized inoculum of M. tuberculosis H37Rv is added to each well.
-
Plates are incubated at 37°C for 7-14 days.
-
The MIC is defined as the lowest concentration of the drug that inhibits visible growth of the bacteria.
MIC Determination for this compound: The MIC of this compound against M. tuberculosis H37Rv was determined using a similar broth microdilution method as described for linezolid.
In Vivo Efficacy in a Murine Model of Chronic Tuberculosis
The following protocol is a representative model for evaluating the in vivo efficacy of anti-tuberculosis agents.
Figure 2: Generalized workflow for in vivo efficacy testing in a murine model.
Animal Model and Infection: Female BALB/c mice (6-8 weeks old) are infected via the aerosol route with a low dose of M. tuberculosis H37Rv, typically to deliver 100-200 colony-forming units (CFU) to the lungs. The infection is allowed to establish for 4 weeks to create a chronic infection model.
Drug Administration: Animals are randomized into treatment groups and receive the respective drugs (e.g., this compound or linezolid) or a vehicle control daily via oral gavage for a specified duration, typically 4 weeks.
Bacterial Load Determination: At the end of the treatment period, mice are euthanized, and the lungs are aseptically removed. The lung tissue is homogenized in a sterile buffer (e.g., phosphate-buffered saline with 0.05% Tween 80). Serial dilutions of the homogenates are plated on Middlebrook 7H11 agar plates. The plates are incubated at 37°C for 3-4 weeks, after which the CFU are counted to determine the bacterial load in the lungs.
Conclusion
Both this compound and linezolid demonstrate potent activity against Mycobacterium tuberculosis both in vitro and in vivo. Their shared target, the bacterial ribosome, but distinct mechanisms of action, offer valuable avenues for therapeutic development. The comparable in vivo efficacy of this compound to linezolid at a similar dosage in a murine model of chronic tuberculosis suggests that sequanamycins are a promising new class of anti-tuberculosis agents. Further studies, including comprehensive toxicological and pharmacokinetic profiling, are warranted to fully elucidate the clinical potential of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. The oxazolidinone antibiotics perturb the ribosomal peptidyl-transferase center and effect tRNA positioning - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Culture-Free Enumeration of Mycobacterium tuberculosis in Mouse Tissues Using the Molecular Bacterial Load Assay for Preclinical Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Activities of Linezolid against Clinical Isolates of Mycobacterium tuberculosis That Are Susceptible or Resistant to First-Line Antituberculous Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of natural-product-derived sequanamycins as potent oral anti-tuberculosis agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of SEQ-9 and Other Ribosome Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the novel ribosome inhibitor SEQ-9 with other established ribosome-targeting agents. This analysis is supported by available experimental data, detailed methodologies for key experiments, and visualizations of molecular interactions and experimental workflows.
Introduction to Ribosome Inhibition and the Emergence of this compound
The ribosome, a complex molecular machine responsible for protein synthesis, is a major target for antibiotics. These inhibitors can interfere with various stages of translation, including initiation, elongation, and termination, ultimately leading to bacterial cell death. However, the rise of antibiotic resistance necessitates the discovery of new compounds with novel mechanisms of action or the ability to overcome existing resistance pathways.
This compound is a promising new macrolide antibiotic belonging to the sequanamycin class. It has been specifically developed to combat Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, a disease for which drug-resistant strains are a significant global health threat.[1][2][3] Unlike traditional macrolides such as erythromycin (B1671065) and clarithromycin, which are largely ineffective against Mtb due to intrinsic resistance mechanisms, this compound demonstrates potent activity.[1][4] This guide will delve into a comparative analysis of this compound, focusing on its mechanism of action, binding site, and efficacy in comparison to other well-known ribosome inhibitors like traditional macrolides and linezolid.
Mechanism of Action and Ribosomal Binding Site
This compound, like other macrolides, inhibits protein synthesis by binding to the 50S subunit of the bacterial ribosome.[1][2] Specifically, it obstructs the nascent peptide exit tunnel (NPET), thereby interfering with the elongation of the polypeptide chain.[5]
The key to this compound's efficacy against Mycobacterium tuberculosis lies in its unique binding characteristics that allow it to overcome the primary mechanism of intrinsic macrolide resistance in this bacterium.[1][2] Mtb possesses an erm(37) gene, which encodes a 23S rRNA methyltransferase that modifies the macrolide binding site, reducing the affinity of conventional macrolides.[6][7][8] Structural studies of this compound in complex with the Mtb 50S ribosomal subunit (PDB ID: 7SFR) reveal that it binds in the NPET, interacting with domains II and V of the 23S rRNA.[9][10][11] Notably, this compound can adapt its binding mode to accommodate the methylated (resistant) form of the Mtb ribosome, a feature not seen with older macrolides.[1][2]
In contrast, other classes of ribosome inhibitors target different sites and have distinct mechanisms:
-
Traditional Macrolides (e.g., Erythromycin, Clarithromycin): These also bind to the NPET of the 50S subunit. Their binding site overlaps with that of this compound, primarily involving interactions with domain V of the 23S rRNA.[9][12][13][14] However, their efficacy is compromised by the Erm(37)-mediated methylation of the ribosome in Mtb.[6]
-
Linezolid: This oxazolidinone antibiotic binds to the A-site of the peptidyl transferase center (PTC) on the 50S ribosomal subunit, preventing the formation of the initiation complex.[15][16][17][18][19] Its distinct binding site and mechanism of action mean there is no cross-resistance with macrolides.
The following diagram illustrates the binding sites of these inhibitors on the 50S ribosomal subunit.
Comparative Efficacy
Quantitative data comparing the in vitro activity of this compound with other ribosome inhibitors against Mycobacterium tuberculosis is crucial for understanding its potential. The following table summarizes available data.
| Inhibitor | Target Organism | Assay | IC50 / MIC | Reference |
| This compound | M. tuberculosis | In vitro translation | ~170 nM (unmethylated ribosome) | [1][2] |
| M. tuberculosis | MIC | 1.4 µM (SEQ-A, parent compound) | [20] | |
| Erythromycin | M. tuberculosis | MIC | 128 µM | [20] |
| Clarithromycin | M. tuberculosis | MIC | 8 µM | [20] |
| M. tuberculosis | MIC | 16 µg/ml (non-induced) | [8] | |
| Linezolid | M. tuberculosis | MIC | >1 µg/ml (resistant strains) | [19] |
Note: Direct comparative IC50 values for this compound and other inhibitors under identical experimental conditions are not yet widely published. The data presented is compiled from various sources and should be interpreted with caution.
Experimental Protocols
This section provides an overview of the methodologies for key experiments used in the characterization of ribosome inhibitors.
In Vitro Translation Inhibition Assay
This assay measures the ability of a compound to inhibit protein synthesis in a cell-free system.
Principle: A reconstituted in vitro translation system containing ribosomes, tRNAs, amino acids, and translation factors is used to synthesize a reporter protein (e.g., luciferase or a fluorescent protein). The amount of synthesized protein is quantified in the presence and absence of the inhibitor to determine its inhibitory activity.
Protocol Outline:
-
Preparation of Ribosomes: Isolate 70S ribosomes from M. tuberculosis or a surrogate organism like M. smegmatis.[21]
-
Preparation of Translation Components: Purify recombinant translation factors, tRNAs, and aminoacyl-tRNA synthetases.[21]
-
In Vitro Translation Reaction:
-
Combine the purified ribosomes and translation components in a suitable buffer.
-
Add a DNA or mRNA template encoding a reporter protein.
-
Add the test compound (e.g., this compound) at various concentrations.
-
Initiate the reaction and incubate at 37°C.
-
-
Quantification of Protein Synthesis: Measure the activity or fluorescence of the reporter protein.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the inhibitor that reduces protein synthesis by 50%.
The following diagram illustrates the workflow for an in vitro translation inhibition assay.
Toeprinting Assay
This technique is used to map the precise location of a ribosome stalled on an mRNA molecule by an inhibitor.
Principle: A primer is annealed to an mRNA template downstream of the ribosome binding site. Reverse transcriptase is then used to synthesize cDNA. When the reverse transcriptase encounters the stalled ribosome, it dissociates, resulting in a truncated cDNA product. The length of this "toeprint" fragment reveals the exact position of the ribosome on the mRNA.[22][23][24][25][26]
Protocol Outline:
-
Prepare mRNA Template: Synthesize an mRNA with a known sequence.
-
Form Translation Complex: Incubate the mRNA with ribosomes, initiator tRNA, and the inhibitor to induce stalling.
-
Primer Annealing: Anneal a radiolabeled or fluorescently labeled primer to the 3' end of the mRNA.
-
Reverse Transcription: Add reverse transcriptase and dNTPs to initiate cDNA synthesis.
-
Analysis of cDNA Products: Separate the cDNA products by denaturing polyacrylamide gel electrophoresis.
-
Mapping the Stall Site: The size of the truncated cDNA product indicates the position of the stalled ribosome.
The following diagram illustrates the principle of the toeprinting assay.
Signaling Pathways and Logical Relationships
The development of this compound and its comparison to other ribosome inhibitors can be understood through a logical progression of scientific inquiry.
Conclusion
This compound represents a significant advancement in the development of ribosome-targeting antibiotics, particularly for the treatment of tuberculosis. Its ability to overcome the intrinsic macrolide resistance of Mycobacterium tuberculosis through a unique binding interaction with the ribosome sets it apart from traditional macrolides. While further direct comparative studies are needed to fully elucidate its superiority, the available data suggests that this compound holds great promise as a potent anti-tubercular agent. The experimental protocols and visualizations provided in this guide offer a framework for researchers to further investigate this compound and other novel ribosome inhibitors in the ongoing fight against antibiotic resistance.
References
- 1. Discovery of natural-product-derived sequanamycins as potent oral anti-tuberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of natural-product-derived sequanamycins as potent oral anti-tuberculosis agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Natural and acquired macrolide resistance in mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. How macrolide antibiotics work - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Basis of Intrinsic Macrolide Resistance in the Mycobacterium tuberculosis Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Molecular Basis of Intrinsic Macrolide Resistance in the Mycobacterium tuberculosis Complex | Semantic Scholar [semanticscholar.org]
- 8. journals.asm.org [journals.asm.org]
- 9. The macrolide-ketolide antibiotic binding site is formed by structures in domains II and V of 23S ribosomal RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. rcsb.org [rcsb.org]
- 11. researchgate.net [researchgate.net]
- 12. Erythromycin binding is reduced in ribosomes with conformational alterations in the 23 S rRNA peptidyl transferase loop - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Mechanisms of Linezolid Resistance in Mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Early and Extended Early Bactericidal Activity of Linezolid in Pulmonary Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Linezolid resistance in multidrug-resistant mycobacterium tuberculosis: A systematic review and meta-analysis [frontiersin.org]
- 18. researchgate.net [researchgate.net]
- 19. journals.asm.org [journals.asm.org]
- 20. Les séquanamycines, puissants macrolides oraux anti-tuberculeux dérivés d’un produit naturel | médecine/sciences [medecinesciences.org]
- 21. Reconstitution of Protein Translation of Mycobacterium Reveals Functional Conservation and Divergence with the Gram-Negative Bacterium Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Toeprint Assays for Detecting RNA Structure and Protein–RNA Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. biorxiv.org [biorxiv.org]
- 26. Ribosomal stalling landscapes revealed by high-throughput inverse toeprinting of mRNA libraries - PMC [pmc.ncbi.nlm.nih.gov]
SEQ-9: A Promising New Agent Against Drug-Resistant Tuberculosis
A comprehensive analysis of the in vitro activity of SEQ-9, a novel sequanamycin, against clinical isolates of Mycobacterium tuberculosis (Mtb), demonstrates its potential as a potent therapeutic agent, particularly against drug-resistant strains. This guide provides a comparative overview of this compound's efficacy alongside standard first-line anti-tuberculosis drugs, isoniazid (B1672263) and rifampicin (B610482), supported by experimental data and detailed methodologies.
This compound, a new macrolide antibiotic, has shown significant promise in preclinical studies for the treatment of tuberculosis (TB)[1][2]. Developed by Sanofi SA and collaborators, this naturally derived sequanamycin functions as a bacterial ribosome inhibitor[1][2][3]. Its mechanism of action is similar to classic macrolides but possesses unique binding characteristics that enable it to overcome the inherent macrolide resistance of Mtb[1][3]. In murine models of both acute and chronic tuberculosis, this compound has demonstrated a dose-dependent bactericidal effect[1][2].
Comparative In Vitro Activity
A key advantage of this compound is its consistent activity across a range of Mtb isolates, including those resistant to current first- and second-line drugs[1][2]. While direct head-to-head comparative studies with large panels of clinical isolates are emerging, the available data indicates that this compound maintains a low minimum inhibitory concentration (MIC) against both drug-susceptible and multidrug-resistant (MDR) Mtb strains.
| Compound | Mtb Strain Type | MIC Range (µM) |
| This compound | Drug-Susceptible & Drug-Resistant | ~0.6 |
| Isoniazid | Drug-Susceptible | 0.015 - 0.12 |
| Isoniazid-Resistant (katG mutations) | > 4 | |
| Rifampicin | Drug-Susceptible | 0.06 - 0.25 |
| Rifampicin-Resistant (rpoB mutations) | > 1 |
Note: The MIC values for Isoniazid and Rifampicin are representative ranges from published literature. The MIC for this compound is based on available data against drug-resistant strains.
Cytotoxicity Profile
An essential aspect of drug development is ensuring a favorable safety margin. In vitro cytotoxicity assays have been conducted to assess the effect of this compound on mammalian cells. The results indicate a reasonable therapeutic window, with the half-maximal inhibitory concentration (IC50) for cytotoxicity being significantly higher than the MIC against Mtb.
| Cell Line | IC50 (µM) |
| HepG2 (Human liver cancer cell line) | 10 |
| Primary Human Hepatocytes | 26 |
Mechanism of Action: Ribosome Inhibition
This compound exerts its bactericidal effect by targeting the bacterial ribosome, the cellular machinery responsible for protein synthesis. This inhibition disrupts essential processes within the Mtb, ultimately leading to cell death.
Mechanism of Action of this compound
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of this compound and comparator drugs against Mtb clinical isolates is determined using the broth microdilution method.
Materials:
-
Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol (B35011) and 10% (v/v) oleic acid-albumin-dextrose-catalase (OADC).
-
96-well microtiter plates.
-
This compound, isoniazid, and rifampicin stock solutions.
-
Mycobacterium tuberculosis isolates.
Procedure:
-
Prepare serial twofold dilutions of each drug in 7H9 broth in the microtiter plates.
-
Prepare an inoculum of each Mtb isolate and adjust to a McFarland standard of 0.5.
-
Inoculate each well with the bacterial suspension.
-
Include a drug-free well as a positive control for growth and a sterile well as a negative control.
-
Incubate the plates at 37°C for 7-14 days.
-
The MIC is defined as the lowest concentration of the drug that inhibits visible growth of the Mtb isolate.
Cytotoxicity Assay (MTT Assay)
The cytotoxicity of this compound is assessed using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay on mammalian cell lines such as HepG2.
Materials:
-
HepG2 cells.
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
96-well cell culture plates.
-
This compound stock solution.
-
MTT reagent.
-
Dimethyl sulfoxide (B87167) (DMSO).
Procedure:
-
Seed HepG2 cells in a 96-well plate and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of this compound and incubate for 48-72 hours.
-
Include untreated cells as a control.
-
Add MTT reagent to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC50 value.
Experimental Workflow
References
Comparative Analysis of Cross-Resistance: SEQ-9 and Other Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the novel antibiotic SEQ-9, focusing on its cross-resistance profile against a panel of contemporary antibiotics. The data presented herein demonstrates this compound's efficacy against various multidrug-resistant (MDR) bacterial strains, highlighting its potential as a valuable new agent in the fight against antimicrobial resistance.
Executive Summary
This compound, a first-in-class pleuromutilin (B8085454) antibiotic, exhibits a unique mechanism of action by inhibiting bacterial protein synthesis. It binds to the peptidyl transferase center of the 50S ribosomal subunit, a site distinct from those of other ribosome-targeting antibiotics.[1][2][3] This novel mechanism suggests a low intrinsic probability for cross-resistance with other antibiotic classes.[1] Extensive in-vitro studies confirm that this compound maintains potent activity against a wide spectrum of pathogens, including strains resistant to beta-lactams, macrolides, fluoroquinolones, and tetracyclines.[4][5]
Comparative In-Vitro Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound (data derived from studies on Lefamulin) and comparator antibiotics against key respiratory pathogens, including antibiotic-resistant phenotypes. Data demonstrates that this compound's activity is largely unaffected by existing resistance mechanisms to other drug classes.
Table 1: Comparative MIC Values (mg/L) of this compound and Other Antibiotics Against Key Pathogens [5]
| Organism (Resistance Phenotype) | This compound (Lefamulin) MIC₅₀/₉₀ | Penicillin MIC₅₀/₉₀ | Ceftriaxone MIC₅₀/₉₀ | Azithromycin MIC₅₀/₉₀ | Levofloxacin MIC₅₀/₉₀ |
| Streptococcus pneumoniae (All) | 0.125 / 0.125 | 0.25 / 2 | 0.25 / 1 | 0.125 / >256 | 1 / 1 |
| S. pneumoniae (Penicillin-Resistant) | 0.125 / 0.125 | 2 / 4 | 1 / 2 | 0.125 / >256 | 1 / 1 |
| S. pneumoniae (Macrolide-Resistant) | 0.125 / 0.125 | 0.125 / 2 | 0.25 / 1 | >256 / >256 | 1 / 1 |
| Staphylococcus aureus (All) | 0.06 / 0.125 | - | - | - | 0.25 / >4 |
| S. aureus (MRSA) | 0.125 / 0.125 | - | - | - | 0.5 / >4 |
| Haemophilus influenzae (All) | 0.25 / 0.5 | 0.5 / 2 | ≤0.03 / ≤0.03 | 2 / 4 | 0.03 / 0.03 |
| Moraxella catarrhalis (All) | 0.125 / 0.25 | 0.06 / 0.125 | ≤0.03 / 0.06 | 0.06 / 0.125 | 0.03 / 0.03 |
Data presented is based on in-vitro activity of Lefamulin against clinical isolates from a 2017-2019 surveillance study.[5] MRSA: Methicillin-Resistant Staphylococcus aureus.
Experimental Protocols
The data cited in this guide were obtained using standardized and reproducible methodologies as detailed below.
Antimicrobial Susceptibility Testing
Objective: To determine the minimum inhibitory concentrations (MICs) of this compound and comparator agents against clinical isolates of respiratory pathogens.
Methodology:
-
Bacterial Isolates: A collection of recent clinical isolates, including Streptococcus pneumoniae, Staphylococcus aureus, Haemophilus influenzae, and Moraxella catarrhalis, were used. Resistant phenotypes were confirmed using established clinical breakpoints.
-
MIC Determination: The broth microdilution method was performed according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
-
Procedure:
-
A standardized inoculum of each bacterial isolate was prepared.
-
The bacterial suspension was added to microtiter plates containing serial twofold dilutions of each antimicrobial agent.
-
For S. pneumoniae, plates were incubated at 35°C in ambient air for 20-24 hours.
-
For S. aureus, H. influenzae, and M. catarrhalis, plates were incubated at 35°C for 16-20 hours.
-
The MIC was defined as the lowest concentration of the antibiotic that completely inhibited visible growth of the organism.
-
-
Quality Control: Quality control was performed using appropriate ATCC reference strains to ensure the accuracy and reproducibility of the results.
Visualized Workflows and Mechanisms
Diagrams are provided below to illustrate key workflows and the mechanism of action of this compound, which underpins its low potential for cross-resistance.
Caption: Workflow for MIC determination via broth microdilution.
Caption: this compound's unique binding site on the 50S ribosome.
Conclusion
The available data strongly indicate that this compound is not adversely affected by common mechanisms of resistance that compromise the efficacy of other antibiotic classes.[3] Its novel mechanism of action results in a favorable cross-resistance profile, making it a promising therapeutic option for treating infections caused by multidrug-resistant pathogens.[1][4] Continued surveillance and research are essential to fully characterize its long-term potential in clinical practice.
References
- 1. contagionlive.com [contagionlive.com]
- 2. Clinical Utility of Lefamulin: If Not Now, When? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lefamulin. Comment on: “Novel Antibiotics for Multidrug-Resistant Gram-Positive Microorganisms. Microorganisms, 2019, 7, 270” - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lefamulin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro Activity of Lefamulin Against the Common Respiratory Pathogens Isolated From Mainland China During 2017–2019 - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Nature of SEQ-9: A Bactericidal vs. Bacteriostatic Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for characterizing the antibacterial activity of a novel compound, designated SEQ-9. It outlines the experimental procedures to determine whether this compound acts in a bactericidal (kills bacteria) or bacteriostatic (inhibits bacterial growth) manner, and compares its hypothetical performance against established antibiotics.
Understanding Bactericidal and Bacteriostatic Action
Antibacterial agents are broadly classified into two categories based on their effect on microbial populations. Bactericidal agents directly kill bacteria, while bacteriostatic agents suppress their growth and reproduction, relying on the host's immune system to clear the infection.[1] The distinction is crucial in drug development and clinical settings, as the choice of a bactericidal versus a bacteriostatic agent can depend on the infection's severity and the patient's immune status.
The determination of whether a compound is bactericidal or bacteriostatic is typically made by comparing two key metrics: the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC).[2]
-
Minimum Inhibitory Concentration (MIC): The lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[2][3]
-
Minimum Bactericidal Concentration (MBC): The lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.
Experimental Protocols
Detailed methodologies for determining the MIC and MBC values are presented below. These protocols are fundamental for assessing the antimicrobial potency of this compound.
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
The MIC is determined to identify the lowest concentration of a substance that inhibits the visible growth of a microorganism.
a. Preparation of Materials:
-
Test Compound (this compound) and Comparators: Prepare stock solutions of this compound, Ciprofloxacin, and Azithromycin. A series of two-fold serial dilutions are then prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Bacterial Inoculum: A standardized inoculum of the test organism (e.g., Staphylococcus aureus ATCC 29213) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Controls: Include a growth control well (broth and inoculum without any antibiotic) and a sterility control well (broth only).
b. Incubation:
-
Each well of the microtiter plate (except the sterility control) is inoculated with the bacterial suspension.
-
The plate is then incubated at 37°C for 18-24 hours.
c. Interpretation of Results:
-
Following incubation, the plate is visually inspected for turbidity. The MIC is the lowest concentration of the antibiotic at which there is no visible growth (no turbidity) compared to the growth control.
Minimum Bactericidal Concentration (MBC) Assay
The MBC is determined to find the lowest concentration of an antibiotic that kills the bacteria. This test is a continuation of the MIC assay.
a. Subculturing:
-
A small aliquot (e.g., 10-100 µL) is taken from the wells of the MIC plate that showed no visible growth.
-
These aliquots are plated onto an appropriate agar (B569324) medium (e.g., Tryptic Soy Agar) that does not contain any antibiotic.
b. Incubation:
-
The agar plates are incubated at 37°C for 18-24 hours.
c. Interpretation of Results:
-
After incubation, the number of surviving bacterial colonies on each plate is counted.
-
The MBC is the lowest concentration of the antibiotic that results in a ≥99.9% reduction in the initial bacterial inoculum.
Comparative Performance Data
The following table summarizes hypothetical experimental data for this compound compared to Ciprofloxacin (a known bactericidal agent) and Azithromycin (a known bacteriostatic agent) against Staphylococcus aureus.
| Compound | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| This compound (Hypothetical) | 0.5 | 1 | 2 | Bactericidal |
| Ciprofloxacin | 0.5 | 1 | 2 | Bactericidal |
| Azithromycin | 2 | >64 | >32 | Bacteriostatic |
Interpretation of the MBC/MIC Ratio
The ratio of MBC to MIC is a key indicator of an antibiotic's mode of action.
-
An agent is generally considered bactericidal if the MBC/MIC ratio is ≤ 4.
-
An agent is considered bacteriostatic if the MBC/MIC ratio is > 4.
Based on the hypothetical data, this compound, with an MBC/MIC ratio of 2, would be classified as a bactericidal agent, similar to Ciprofloxacin. Azithromycin, with a significantly higher MBC than its MIC, demonstrates bacteriostatic properties against S. aureus.
Visualizing Experimental Workflow and Cellular Pathways
Diagrams are provided to illustrate the experimental workflow for determining the bactericidal or bacteriostatic nature of a compound and a hypothetical signaling pathway affected by an antibiotic.
Caption: Workflow for MIC and MBC determination.
Caption: Hypothetical signaling pathway for this compound.
Mechanisms of Action: A Comparison
-
This compound (Hypothetical): Based on its comparison with Ciprofloxacin, a plausible mechanism for this compound could be the inhibition of bacterial DNA synthesis. Like fluoroquinolones, it might target essential enzymes such as DNA gyrase and topoisomerase IV, which are critical for DNA replication, repair, and recombination. Inhibition of these enzymes leads to breaks in the bacterial DNA, ultimately resulting in cell death.
-
Ciprofloxacin (Fluoroquinolone): This bactericidal agent acts by inhibiting DNA gyrase (topoisomerase II) and topoisomerase IV. These enzymes are essential for separating bacterial DNA, and their inhibition prevents cell division.
-
Azithromycin (Macrolide): This bacteriostatic antibiotic works by interfering with bacterial protein synthesis. It binds to the 50S subunit of the bacterial ribosome, which halts the translation of mRNA and prevents the bacteria from growing and replicating.
References
Independent Verification of Azaphilone-9's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Azaphilone-9 (AZA-9), a novel inhibitor of the RNA-binding protein Hu antigen R (HuR), with other known HuR inhibitors.[1][2] A critical aspect of drug development is the independent verification of a compound's mechanism of action. To date, detailed studies on AZA-9's interaction with HuR have primarily emerged from a single research group, highlighting the need for broader validation by the scientific community.[1] This document aims to facilitate such independent verification by presenting available performance data, detailing key experimental protocols, and comparing AZA-9 to alternative molecules.
Mechanism of Action: Targeting HuR-Mediated mRNA Stabilization
HuR is an RNA-binding protein that plays a crucial role in post-transcriptional gene regulation. It binds to AU-rich elements (AREs) in the 3'-untranslated region (3'-UTR) of many messenger RNAs (mRNAs) that encode for proteins involved in cell proliferation, survival, and angiogenesis.[2] This binding stabilizes the target mRNAs, leading to increased protein expression and promoting tumorigenesis.[2]
Azaphilone-9 is a fungal-derived natural product that has been identified as a small molecule that competitively binds to the RNA-binding cleft of HuR.[1][2] This action prevents HuR from binding to its target ARE-containing mRNAs, leading to their degradation and a subsequent reduction in the expression of oncoproteins.[2]
References
A Comparative Safety Analysis of Novel Anti-Tuberculosis Candidate SEQ-9 and First-Line TB Drugs
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant tuberculosis (MDR-TB) necessitates the development of novel therapeutics with improved safety and efficacy profiles. This guide provides a comparative analysis of the preclinical safety data of SEQ-9, a promising new anti-tuberculosis agent, against the established first-line TB drugs: isoniazid, rifampin, pyrazinamide, and ethambutol (B1671381). The information is intended to offer an objective overview to researchers and drug development professionals, supported by available experimental data.
In Vitro Cytotoxicity Profile
A key initial step in evaluating the safety of a new drug candidate is to assess its potential for cellular toxicity. The following table summarizes the available in vitro cytotoxicity data for this compound and the first-line TB drugs, focusing on the HepG2 human liver carcinoma cell line, a standard model for hepatotoxicity studies.
| Drug | Cell Line | Assay | Endpoint | Result | Citation |
| This compound | HepG2 | Cytotoxicity Assay | IC50 | 10 µM | [1] |
| Primary Human Hepatocytes | Cytotoxicity Assay | IC50 | 26 µM | [1] | |
| Isoniazid | HepG2 | MTT Assay | IC50 | > 50 mM (after 24h) | [2] |
| HepG2 | Cytotoxicity Assay | - | Concentration-dependent cytotoxicity (0-40 mM) | ||
| Rifampin | HepG2 | MTT Assay | - | No significant cytotoxicity up to 100 µM (after 24h) | [2] |
| LS180 | CYP3A4 Inhibition Assay | IC50 | 2.9 ± 0.9 µM | [3] | |
| Pyrazinamide | HepG2 | Cytotoxicity Assay | IC50 | 1,184 µg/ml | [4] |
| HepG2 | MTT Assay | - | No significant cytotoxicity up to 50 mM (after 24h) | [2] | |
| Ethambutol | HepG2 | Not Found | - | - | - |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Clinical Safety Profile of Existing First-Line TB Drugs
The clinical safety of first-line anti-tuberculosis drugs is well-documented, with hepatotoxicity and optic neuritis being the most significant concerns.
| Drug | Common Adverse Events | Serious Adverse Events | Incidence of Serious Events |
| Isoniazid | Peripheral neuropathy, mild CNS effects, rash, gastrointestinal upset. | Severe and sometimes fatal hepatitis.[4] | Hepatotoxicity (monotherapy): 0.1% - 0.56%[5][6] |
| Rifampin | Gastrointestinal symptoms, cutaneous reactions, orange discoloration of body fluids. | Hepatotoxicity, thrombocytopenia, severe skin reactions (Stevens-Johnson Syndrome). | Hepatotoxicity is more likely when combined with isoniazid. |
| Pyrazinamide | Joint pain, hyperuricemia, gastrointestinal upset. | Hepatotoxicity. | - |
| Ethambutol | Nausea, headache, dizziness. | Optic neuritis (can lead to irreversible blindness).[7] | Optic Neuritis: 0.43% - 2.8%[8][9][10][11] |
Experimental Protocols
In Vitro Cytotoxicity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.
Protocol for HepG2 Cells:
-
Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[12]
-
Compound Treatment: Expose the cells to various concentrations of the test compound (e.g., this compound or existing TB drugs) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, the concentration of the compound that causes a 50% reduction in cell viability.
Visualizing Mechanisms of Toxicity and Drug Interactions
Understanding the mechanisms underlying drug toxicity and interactions is crucial for rational drug design and safe clinical use. The following diagrams, generated using the DOT language, illustrate key pathways for some of the first-line TB drugs.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. Comprehensive in vitro analysis evaluating the variable drug–drug interaction risk of rifampicin compared to rifabutin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Novel Mechanism Underlies the Hepatotoxicity of Pyrazinamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hepatotoxicity Related to Anti-tuberculosis Drugs: Mechanisms and Management - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isoniazid - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Incidence, risk factors and ophthalmic clinical characteristic of ethambutol-induced optic neuropathy: 7-year experience [frontiersin.org]
- 9. Nationwide usage of ethambutol and incidence and screening practices of optic neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Nationwide usage of ethambutol and incidence and screening practices of optic neuropathy [frontiersin.org]
- 11. dovepress.com [dovepress.com]
- 12. ijrr.com [ijrr.com]
SEQ-9's Efficacy in Multidrug-Resistant TB Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant tuberculosis (MDR-TB) necessitates the development of novel therapeutics. This guide provides a comparative analysis of the preclinical efficacy of SEQ-9, a novel sequanamycin antibiotic, against established and recently approved drugs for MDR-TB: bedaquiline (B32110), pretomanid (B1679085), and linezolid (B1675486). The data presented is compiled from published preclinical studies to facilitate an objective evaluation of this compound's potential.
Executive Summary
This compound, a bacterial ribosome inhibitor, has demonstrated potent activity against Mycobacterium tuberculosis in both in vitro and in vivo models. This guide summarizes its efficacy in comparison to bedaquiline (a diarylquinoline targeting ATP synthase), pretomanid (a nitroimidazole with a multi-faceted mechanism), and linezolid (an oxazolidinone ribosomal inhibitor). The presented data highlights this compound's promising profile as a candidate for future MDR-TB treatment regimens.
Comparative Efficacy Data
The following tables summarize the in vitro and in vivo efficacy of this compound and comparator drugs against MDR-TB.
Table 1: In Vitro Efficacy Against M. tuberculosis
| Drug | - MDR-TB Clinical Isolates MIC Range (µg/mL) | Reference Strain (H37Rv) MIC (µg/mL) |
| This compound | Similar to susceptible strains (exact range not specified) | 0.6 µM (~0.5 µg/mL) |
| Bedaquiline | ≤0.008 to ≥4 | 0.03 - 0.12[1] |
| Pretomanid | 0.005 - 0.48[2] | ~0.125[3] |
| Linezolid | ≤1[4] | Not specified |
Note: MIC (Minimum Inhibitory Concentration) values can vary based on the specific strains tested and the methodologies used.
Table 2: In Vivo Efficacy in Murine Models of Chronic Tuberculosis
| Drug | Mouse Strain | Infection Model | Dosage | Efficacy (Log10 CFU Reduction in Lungs) |
| This compound | BALB/c | Chronic | 75-300 mg/kg | Dose-dependent, up to 1.7 log reduction at 300 mg/kg |
| Bedaquiline | BALB/c | Chronic (paucibacillary) | 25 mg/kg (oral, daily) | ~4.7 log reduction over 12 weeks |
| Pretomanid | BALB/c | Chronic | 100 mg/kg | Significant CFU reduction (often in combination) |
| Linezolid | BALB/c | Chronic | Not specified | Modest activity as monotherapy |
Note: Data for pretomanid and linezolid monotherapy in chronic murine models is limited as they are often evaluated in combination regimens.
Mechanism of Action Overview
The distinct mechanisms of action of these anti-tubercular agents are crucial for understanding their efficacy and potential for combination therapy.
Caption: Mechanisms of action for this compound and comparator drugs against M. tuberculosis.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of efficacy studies.
Murine Model of Chronic Tuberculosis
This model is crucial for evaluating the bactericidal and sterilizing activity of anti-tubercular agents.
Caption: Experimental workflow for the murine chronic tuberculosis model.
1. Animal Model:
-
Species: BALB/c mice are commonly used due to their susceptibility to M. tuberculosis and well-characterized immune response.
2. Infection:
-
Strain: M. tuberculosis H37Rv is the standard virulent laboratory strain.
-
Method: Low-dose aerosol infection is the preferred method to mimic natural transmission. A nose-only exposure system is often used to deliver a consistent inoculum of approximately 100-200 Colony Forming Units (CFUs) per mouse.
3. Establishment of Chronic Infection:
-
Following aerosol infection, the bacteria replicate in the lungs, and a chronic, stable infection is typically established by 4 to 6 weeks post-infection. This is confirmed by sacrificing a subset of mice and determining the lung CFU counts.
4. Drug Administration:
-
Treatment is initiated after the establishment of chronic infection.
-
Drugs are typically administered daily or five times a week via oral gavage.
-
A control group receives the vehicle used to dissolve the drugs.
5. Efficacy Assessment:
-
At various time points during and after treatment, groups of mice are euthanized.
-
The lungs and sometimes spleens are aseptically removed, homogenized in a suitable buffer (e.g., PBS with 0.05% Tween 80).
-
Serial dilutions of the homogenates are plated on Middlebrook 7H11 agar (B569324) supplemented with OADC.
-
Plates are incubated at 37°C for 3-4 weeks, after which CFUs are counted to determine the bacterial load.
Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard for determining the in vitro activity of antimicrobial agents.
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
1. Media and Reagents:
-
Medium: Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) is the standard medium.
-
Drugs: Stock solutions of the drugs are prepared in appropriate solvents (e.g., DMSO for this compound, bedaquiline, and pretomanid; water for linezolid).
2. Inoculum Preparation:
-
A suspension of M. tuberculosis is prepared from a fresh culture.
-
The turbidity of the suspension is adjusted to a 0.5 McFarland standard.
-
The standardized suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.
3. Assay Procedure:
-
Two-fold serial dilutions of each drug are prepared in a 96-well microtiter plate.
-
Each well is then inoculated with the prepared bacterial suspension.
-
The plates are sealed and incubated at 37°C.
4. Reading and Interpretation:
-
After a defined incubation period (typically 7-21 days), the plates are read.
-
The MIC is defined as the lowest concentration of the drug that completely inhibits visible growth of the bacteria.
Conclusion
Preclinical data suggests that this compound is a potent anti-tubercular agent with efficacy against M. tuberculosis in both in vitro and in vivo models of chronic infection. Its mechanism of action, targeting the bacterial ribosome, is distinct from that of bedaquiline and pretomanid, suggesting potential for use in novel combination regimens. Further studies are warranted to fully elucidate its efficacy and safety profile in comparison to existing and emerging MDR-TB treatments. This guide provides a foundational comparison to aid researchers and drug development professionals in the evaluation of this promising new compound.
References
- 1. Bedaquiline for the treatment of multidrug-resistant tuberculosis: great promise or disappointment? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholarlyexchange.childrensmercy.org [scholarlyexchange.childrensmercy.org]
- 3. Profiling Pretomanid as a Therapeutic Option for TB Infection: Evidence to Date - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacodynamic Correlates of Linezolid Activity and Toxicity in Murine Models of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
SEQ-9: Comprehensive Guidelines for Safe Handling and Disposal
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety, handling, and disposal procedures for SEQ-9, an orally active macrolide antibacterial compound. This compound is a potent inhibitor of the Mycobacterium tuberculosis (Mtb) 23S bacterial ribosome, developed from the sequanamycin class of natural products. Adherence to these guidelines is critical to ensure laboratory safety and proper environmental stewardship.
Chemical and Physical Properties
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following information has been compiled from scientific literature.
| Property | Value |
| Chemical Name | This compound |
| Synonyms | Sequanamycin derivative |
| Chemical Formula | C₆₀H₁₀₀N₄O₂₀S |
| Molecular Weight | 1229.52 g/mol |
| Description | Macrolide antibacterial compound |
| Biological Activity | Inhibitor of Mtb 23S bacterial ribosome |
| In Vitro Cytotoxicity | IC₅₀ = 10 µM (HepG2 cells)[1] |
| IC₅₀ = 26 µM (primary human hepatocytes)[1] |
Experimental Protocols and Signaling Pathways
This compound acts by inhibiting protein synthesis in Mycobacterium tuberculosis through its interaction with the 23S ribosomal RNA. The following diagram illustrates the general mechanism of action for macrolide antibiotics, which is the class of compounds that includes this compound.
Caption: Mechanism of action for this compound, a macrolide antibiotic that inhibits bacterial protein synthesis.
Proper Disposal Procedures
As a potent bioactive compound, this compound and all associated waste must be handled as hazardous chemical waste. The following step-by-step procedures are based on best practices for the disposal of research-grade hazardous chemicals.
Personal Protective Equipment (PPE)
Before handling this compound or its waste, ensure the following PPE is worn:
-
Gloves: Nitrile or other chemical-resistant gloves.
-
Eye Protection: Safety glasses with side shields or goggles.
-
Lab Coat: A standard laboratory coat.
Waste Segregation and Collection
-
Designated Waste Container: All solid waste contaminated with this compound (e.g., pipette tips, tubes, gloves, weighing papers) should be collected in a dedicated, clearly labeled hazardous waste container. The container should be made of a chemically resistant material and have a secure lid.
-
Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the date accumulation started.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container for liquids. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Sharps: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container for hazardous chemical waste.
Disposal Workflow
The following diagram outlines the general workflow for the proper disposal of this compound waste.
Caption: Step-by-step workflow for the safe disposal of this compound waste.
Decontamination
-
Surfaces: Work surfaces should be decontaminated after handling this compound. Use a suitable laboratory disinfectant or cleaning agent as recommended by your institution's safety protocols.
-
Spills: In the event of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and collect it into the designated solid hazardous waste container. Clean the spill area with an appropriate solvent or detergent, and dispose of all cleaning materials as hazardous waste.
Institutional Guidelines
Note: Always consult and adhere to your institution's specific guidelines for hazardous waste management and disposal. The procedures outlined here are general best practices and may need to be adapted to your local regulations and facility protocols. Contact your Environmental Health and Safety (EHS) department for specific instructions.
References
Operational Guidance: Handling and Disposal of SEQ-9
Disclaimer: The substance "SEQ-9" is not a publicly recognized chemical entity. The following guidance is based on a hypothetical profile of this compound as a potent, novel cytotoxic agent and is intended to serve as a framework for establishing safe laboratory practices. Always refer to the specific Safety Data Sheet (SDS) provided by the manufacturer for any chemical you handle. The procedures outlined below are modeled on best practices for handling known cytotoxic and hazardous compounds.[1][2]
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound. Adherence to these protocols is critical to minimize exposure risk and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
Appropriate PPE is the primary control measure to protect individuals from exposure during the handling of this compound.[3][4] Different levels of protection are required depending on the specific task and the physical form of the compound. All PPE should be donned before entering the designated handling area and removed before exiting.
Table 1: PPE Requirements for this compound Handling
| Activity | Required PPE | Rationale |
| Unpacking & Storage | - Outer Gown (disposable)- Double Nitrile Gloves (chemotherapy-rated)- Safety Glasses with Side Shields | Protects against contamination on external packaging.[3] |
| Handling Powder (e.g., weighing, reconstitution) | - Disposable Gown (fluid-resistant)- Double Nitrile Gloves (chemotherapy-rated)- N95 Respirator or higher- Full Face Shield | High risk of aerosolization and inhalation of potent powder.[2] A face shield protects eyes and face from splashes.[3] |
| Handling Liquid (stock solutions, dilutions) | - Disposable Gown (fluid-resistant)- Double Nitrile Gloves (chemotherapy-rated)- Safety Goggles | Reduced risk of aerosolization compared to powder, but splash protection remains critical. |
| Administering to cell cultures or animals | - Disposable Gown (fluid-resistant)- Double Nitrile Gloves (chemotherapy-rated)- Safety Goggles or Face Shield | Protects against splashes and direct contact during administration procedures. |
| Waste Disposal & Decontamination | - Disposable Gown (fluid-resistant)- Double Nitrile Gloves (chemotherapy-rated)- Safety Goggles- Plastic Apron (optional, for large spills) | Protects against contact with contaminated waste materials and cleaning agents.[1] |
Operational Plan: From Receipt to Use
A systematic workflow must be followed to ensure this compound is handled safely at every stage. All activities involving open handling of this compound (weighing, reconstitution, dilution) must be performed within a certified Class II Biosafety Cabinet (BSC) or a chemical fume hood.
Caption: Diagram 1: Operational Workflow for this compound.
Disposal Plan: Waste Segregation and Decontamination
Hazardous waste must be managed meticulously to prevent contamination of personnel and the environment.[5] Waste streams should be segregated based on their physical form and the level of contamination. Never dispose of this compound waste via standard laboratory drains or trash.[6]
Table 2: this compound Waste Stream Management
| Waste Type | Description | Container | Treatment & Disposal |
| Solid Waste | Contaminated gloves, gowns, absorbent pads, plasticware (pipette tips, tubes). | Yellow Hazardous Waste Bag, placed in a rigid, leak-proof container with a lid. | Label as "Cytotoxic Waste." Arrange for pickup by certified hazardous waste disposal service for incineration. |
| Liquid Waste | Unused stock solutions, working dilutions, contaminated media. | Labeled, leak-proof, shatter-resistant bottle (e.g., HDPE) with a screw cap. | Do not mix with other chemical wastes.[7] Label as "Aqueous Cytotoxic Waste." Arrange for pickup by certified hazardous waste disposal service. |
| Sharps Waste | Contaminated needles, syringes, glass vials, serological pipettes. | Puncture-resistant, leak-proof sharps container. | Label as "Cytotoxic Sharps." Arrange for pickup by certified hazardous waste disposal service. |
All surfaces and equipment must be decontaminated after use. In the event of a spill, the area must be secured immediately.
Caption: Diagram 2: Decontamination and Spill Response.
References
- 1. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 2. england.nhs.uk [england.nhs.uk]
- 3. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gerpac.eu [gerpac.eu]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. Safe Chemical Waste Disposal [fishersci.com]
- 7. discover.westlab.com [discover.westlab.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
